Fmoc-Hyp-OH
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUUPUICWUFXPM-XIKOKIGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373242 | |
| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88050-17-3 | |
| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-Hyp-OH: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Nα-(9-Fluorenylmethoxycarbonyl)-L-4-hydroxyproline, commonly abbreviated as Fmoc-Hyp-OH, is a pivotal amino acid derivative employed in the chemical synthesis of peptides.[1][2] Its unique structure, combining the Fmoc protecting group with the functionalized amino acid hydroxyproline (B1673980), makes it an essential building block for constructing peptides with specific secondary structures and biological activities. This guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its use, and insights into the biological significance of the resulting hydroxyproline-containing peptides.
Core Chemical and Physical Properties
This compound is a white to off-white or yellow powder.[3] It is a non-hazardous, combustible solid that should be stored at 2-8°C for optimal stability.[4] The core properties are summarized below, providing a quantitative overview of this biochemical reagent.[5]
| Property | Value | Citations |
| CAS Number | 88050-17-3 | [5] |
| Molecular Formula | C₂₀H₁₉NO₅ | [5] |
| Molecular Weight | 353.37 g/mol | [5] |
| Melting Point | 189-193 °C | [4] |
| Appearance | White to yellow to brown powder | [3] |
| Optical Activity [α]20/D | -60±2°, c = 1% in methanol | [4] |
| Purity (HPLC) | ≥98.0% | [3][4] |
| Enantiomeric Purity | ≥99.5% | [3] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [3] |
| Storage Temperature | 2-8°C | [4] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[4] The Fmoc group serves as a temporary protecting group for the α-amine of the hydroxyproline. This group is stable under the conditions required for peptide bond formation but can be readily removed by a mild base, typically piperidine (B6355638), to allow for the sequential addition of further amino acids to the growing peptide chain.[6][7]
The hydroxyl group on the proline ring can be left unprotected or protected with a group like tert-butyl (tBu) or benzyl (B1604629) (Bzl), depending on the synthetic strategy and the desired final peptide.[1][8][9] The choice of protecting the hydroxyl group is critical to prevent potential side reactions during synthesis.
Experimental Protocol: Standard SPPS Cycle with this compound
The following is a generalized protocol for the incorporation of an this compound residue into a peptide chain using manual SPPS on a resin support (e.g., Wang or Rink Amide resin).
1. Resin Preparation and Swelling:
-
Place the desired amount of resin (e.g., Rink Amide for a C-terminal amide) in a suitable reaction vessel.[6][10]
-
Wash the resin with Dichloromethane (DCM) and Dimethylformamide (DMF).
-
Swell the resin in DMF for at least 15-60 minutes to ensure active sites are accessible.[10][11]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.[10][11]
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution and repeat the treatment for an additional 10-20 minutes to ensure complete removal of the Fmoc group from the N-terminal of the resin-bound peptide.[7][11]
-
Wash the resin thoroughly with DMF (at least 5-6 times) to remove all traces of piperidine.
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (typically 3-4 equivalents relative to the resin loading).
-
Add an activating agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a carbodiimide (B86325) like DIC (Diisopropylcarbodiimide), along with an additive like OxymaPure or HOBt (Hydroxybenzotriazole).[6][11]
-
Add a base, typically DIPEA (Diisopropylethylamine), to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature to allow for complete coupling.[6] The progress can be monitored using a colorimetric test like the ninhydrin (B49086) test.[11]
4. Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Wash with DCM and finally with DMF again to prepare for the next cycle.
This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.
5. Cleavage and Final Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin support.
-
This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly containing Trifluoroacetic acid (TFA).[12]
-
Scavengers such as water, triisopropylsilane (B1312306) (TIS), or dithiothreitol (B142953) (DTT) are included in the cleavage cocktail to protect sensitive residues from side reactions.[12]
Biological Relevance of Hydroxyproline-Containing Peptides
While this compound is a synthetic precursor, the hydroxyproline (Hyp) residue it introduces is of significant biological interest. Hyp is a major component of collagen, and small peptides containing Hyp, such as prolyl-4-hydroxyproline (Pro-Hyp) and hydroxyproline-glycine (Hyp-Gly), are generated during collagen turnover or after ingestion of collagen hydrolysates.[13][14] These peptides are not merely metabolic byproducts; they are bioactive molecules that exert various physiological effects.
Research has shown that Hyp-containing peptides are bioavailable and can be detected in human blood after oral administration.[14][15] They have been demonstrated to:
-
Promote Cell Proliferation and Differentiation : Pro-Hyp stimulates the growth of skin fibroblasts and promotes the differentiation and maturation of tendon cells and osteoblasts.[13][14]
-
Exhibit Chemotactic Activity : Collagen-derived peptides can attract cells like fibroblasts and neutrophils to sites of injury, playing a role in wound healing and tissue remodeling.[13][16]
-
Stimulate Extracellular Matrix (ECM) Production : Pro-Hyp has been shown to upregulate the production of ECM components, including type I collagen.[13]
-
Activate Intracellular Signaling : The effects of these peptides are mediated through specific cell signaling pathways. For instance, Pro-Hyp can increase the phosphorylation of extracellular signal-regulated kinase (ERK) and activate the mTOR signaling pathway, which is crucial for cell growth and hypertrophy.[13][17]
The uptake and activity of peptides like Pro-Hyp can be mediated by receptors such as β1-integrin, highlighting a specific mechanism of action.[13]
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. apexbt.com [apexbt.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. This compound = 98.0 HPLC sum of enantiomers 88050-17-3 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to Fmoc-Hyp-OH: Structure, Stereoisomers, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Fmoc-4-hydroxyproline (Fmoc-Hyp-OH), a critical building block in peptide synthesis. It delves into the structure and stereochemistry of its various isomers, offering detailed experimental protocols for their synthesis and characterization, and presents key quantitative data in a comparative format. This document is intended to serve as a valuable resource for researchers in peptide chemistry, drug discovery, and materials science.
Introduction to this compound and its Stereoisomers
N-α-(9-Fluorenylmethoxycarbonyl)-4-hydroxyproline (this compound) is a derivative of the non-proteinogenic amino acid 4-hydroxyproline (B1632879). The Fmoc protecting group on the amine allows for its use in solid-phase peptide synthesis (SPPS), while the hydroxyl group offers a site for post-translational modifications or for influencing peptide conformation.
The stereochemistry at the α-carbon (C2) and the γ-carbon (C4) of the pyrrolidine (B122466) ring gives rise to four distinct stereoisomers. The chirality at C2 defines the L- or D-proline series, while the chirality at C4 determines the cis or trans relationship between the hydroxyl and carboxyl groups.
The four stereoisomers are:
-
(2S,4R)-Fmoc-Hyp-OH (Fmoc-L-trans-Hyp-OH): The most common and naturally occurring isomer, often referred to simply as this compound.
-
(2S,4S)-Fmoc-Hyp-OH (Fmoc-L-cis-Hyp-OH): A diastereomer of the trans isomer.
-
(2R,4S)-Fmoc-Hyp-OH (Fmoc-D-trans-Hyp-OH): The enantiomer of the (2S,4R) isomer.
-
(2R,4R)-Fmoc-Hyp-OH (Fmoc-D-cis-Hyp-OH): The enantiomer of the (2S,4S) isomer.
The different spatial arrangements of the hydroxyl group in these isomers have a profound impact on the puckering of the pyrrolidine ring and, consequently, on the secondary structure and stability of peptides into which they are incorporated.
Physicochemical Properties of this compound Stereoisomers
The distinct stereochemistry of each isomer results in different physical and chemical properties. A summary of available quantitative data is presented below for easy comparison.
| Property | (2S,4R)-Fmoc-Hyp-OH | (2S,4S)-Fmoc-Hyp-OH | (2R,4S)-Fmoc-Hyp-OH | (2R,4R)-Fmoc-Hyp-OH |
| Molecular Formula | C₂₀H₁₉NO₅ | C₂₀H₁₉NO₅ | C₂₀H₁₉NO₅ | C₂₀H₁₉NO₅ |
| Molecular Weight | 353.37 g/mol [1] | 353.37 g/mol | 353.37 g/mol | 353.37 g/mol |
| CAS Number | 88050-17-3[1] | 189249-10-3 | 464193-92-8 (for D-Hyp(tBu)-OH) | Data not readily available |
| Melting Point | 189-193 °C[1] | Data not readily available | Data not readily available | Data not readily available |
| Optical Rotation [α]D²⁰ | -60 ± 2° (c=1 in methanol)[1] | Data not readily available | Data not readily available | Data not readily available |
| Appearance | White solid | White solid | Data not readily available | Data not readily available |
| Solubility | Soluble in DMF, DMSO, Methanol (B129727) | Soluble in DMF, DMSO, Methanol | Data not readily available | Data not readily available |
Note: Data for the D-isomers is less commonly reported and may require specific synthesis and characterization.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound stereoisomers.
Synthesis of this compound Stereoisomers
The synthesis of this compound stereoisomers typically starts from the corresponding commercially available hydroxyproline (B1673980) isomer. The general procedure involves the protection of the α-amino group with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl under basic conditions.
3.1.1. General Protocol for Fmoc Protection of Hydroxyproline:
-
Dissolution: Dissolve the desired hydroxyproline stereoisomer (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu (1.1 equivalents) in dioxane or acetone (B3395972) dropwise to the cooled amino acid solution while stirring vigorously.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-OSu and other impurities.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane.
3.1.2. Synthesis of (2S,4S)-Fmoc-Hyp-OH via Mitsunobu Inversion:
The cis-isomer can be synthesized from the more readily available trans-isomer through a Mitsunobu reaction to invert the stereochemistry at the C4 position, followed by Fmoc protection.
-
Protection of (2S,4R)-Hydroxyproline: Protect the amine and carboxylic acid groups of (2S,4R)-hydroxyproline (e.g., as a Boc-protected methyl ester).
-
Mitsunobu Reaction: Treat the protected (2S,4R)-hydroxyproline with a nucleophile (e.g., p-nitrobenzoic acid), triphenylphosphine (B44618) (PPh₃), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This results in the inversion of the stereocenter at C4.
-
Hydrolysis: Hydrolyze the resulting ester to free the hydroxyl group.
-
Deprotection and Fmoc Protection: Remove the initial protecting groups and proceed with the general Fmoc protection protocol described in section 3.1.1.
Purification by Chiral HPLC
The diastereomers of this compound can be separated using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Protocol for Chiral HPLC Separation:
-
Column: A polysaccharide-based chiral stationary phase, such as a cellulose (B213188) or amylose (B160209) derivative column (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used for normal-phase chromatography. For reversed-phase, a mixture of acetonitrile (B52724) or methanol and water with an acidic additive (e.g., trifluoroacetic acid or formic acid) is common.
-
Gradient: A gradient elution may be necessary to achieve optimal separation of the diastereomers.
-
Detection: UV detection at a wavelength where the Fmoc group absorbs strongly (around 265 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Note: The optimal conditions for separation will depend on the specific chiral stationary phase and the stereoisomers being separated and should be determined empirically.
Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of the this compound isomers. The chemical shifts and coupling constants of the pyrrolidine ring protons are particularly diagnostic of the cis or trans configuration.
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Fmoc Group: A series of multiplets in the aromatic region (δ 7.2-7.9 ppm) and signals for the CH and CH₂ groups of the fluorenyl moiety (δ 4.2-4.5 ppm).
-
Pyrrolidine Ring:
-
Hα (C2-H): A doublet of doublets around δ 4.3-4.5 ppm.
-
Hγ (C4-H): A multiplet around δ 4.4-4.6 ppm. The coupling constants between Hγ and the adjacent Hβ protons can help distinguish between cis and trans isomers.
-
Hβ and Hδ protons: A series of multiplets in the upfield region (δ 1.8-2.5 ppm and δ 3.4-3.8 ppm).
-
-
Hydroxyl Group: A broad singlet, the chemical shift of which is concentration and solvent dependent.
Expected ¹³C NMR Spectral Features:
-
Fmoc Group: Signals for the aromatic carbons and the aliphatic carbons of the fluorenyl group.
-
Pyrrolidine Ring: Distinct signals for the five carbons of the pyrrolidine ring, with the chemical shifts of Cγ and its neighboring carbons being sensitive to the stereochemistry.
-
Carboxyl Group: A signal around δ 173-176 ppm.
3.3.2. Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compounds. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.
Expected ESI-MS/MS Fragmentation Pattern:
-
Parent Ion: [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of this compound.
-
Major Fragments:
-
Loss of the Fmoc group (a neutral loss of 222 Da) is a characteristic fragmentation pathway for Fmoc-protected amino acids.
-
Subsequent fragmentation of the hydroxyproline ring can occur through losses of H₂O, CO, and other small neutral molecules.
-
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a specific this compound stereoisomer.
Caption: General Workflow for this compound Synthesis and Purification.
Influence of Stereochemistry on Peptide Structure
The stereochemistry of the 4-hydroxyproline residue significantly influences the puckering of the pyrrolidine ring, which in turn affects the overall conformation of a peptide. The trans isomer ((2S,4R)-Hyp) tends to favor a Cγ-exo pucker, which stabilizes a polyproline II (PPII) helix, a common secondary structure in collagen. In contrast, the cis isomer ((2S,4S)-Hyp) often adopts a Cγ-endo pucker.
Caption: Influence of Hyp Stereoisomers on Peptide Conformation.
Applications in Research and Drug Development
The unique structural properties of this compound stereoisomers make them valuable tools in various research and development areas:
-
Peptide Mimetics and Drug Design: Incorporation of different Hyp stereoisomers allows for the fine-tuning of peptide conformation, leading to the development of peptide mimetics with enhanced stability, receptor binding affinity, and therapeutic potential.
-
Collagen Research: Fmoc-(2S,4R)-Hyp-OH is crucial for the synthesis of collagen-like peptides to study collagen structure, stability, and its role in various diseases.
-
Materials Science: The ability of hydroxyproline-containing peptides to self-assemble into well-defined structures is being explored for the development of novel biomaterials.
-
Chemical Biology: this compound derivatives with further modifications on the hydroxyl group serve as chemical probes to study protein-protein interactions and other biological processes.
Conclusion
This compound and its stereoisomers are versatile and powerful building blocks in modern peptide science. A thorough understanding of their distinct structures, properties, and the ability to synthesize and characterize them in their pure forms are essential for their effective application. This guide provides a foundational resource for researchers to leverage the unique characteristics of each this compound stereoisomer in their scientific endeavors. Further research into the physicochemical and biological properties of the less common D-isomers will undoubtedly open up new avenues for innovation in peptide-based technologies.
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Nα-Fmoc-4-hydroxy-L-proline (Fmoc-Hyp-OH), a critical building block in solid-phase peptide synthesis (SPPS), particularly for peptides mimicking collagen or containing structurally important hydroxyproline (B1673980) residues.
Synthesis of this compound
The synthesis of this compound is achieved through the protection of the secondary amine of 4-hydroxy-L-proline with the fluorenylmethoxycarbonyl (Fmoc) group. A common and effective method involves the use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions.
Experimental Protocol: Fmoc Protection of 4-Hydroxy-L-proline
Materials:
-
4-Hydroxy-L-proline
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 4-hydroxy-L-proline (1.0 eq) in a 2:1 (v/v) mixture of THF and a saturated aqueous solution of sodium bicarbonate.
-
Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 eq).
-
Reaction: Allow the reaction mixture to stir at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with water and adjust the pH to 9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with diethyl ether (3 times) to remove unreacted Fmoc-OSu and by-products.
-
Acidify the aqueous layer to a pH of 1-2 by the dropwise addition of 1 M HCl. The product will precipitate as a white solid.
-
Extract the acidified aqueous layer with dichloromethane (3 times).
-
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the crude product is essential to remove any remaining starting materials, by-products, and impurities, ensuring high-purity this compound suitable for peptide synthesis. The two primary methods for purification are crystallization and column chromatography.
Purification by Crystallization
Crystallization is an effective method for purifying Fmoc-protected amino acids, often yielding a high-purity product.
Experimental Protocol: Recrystallization of this compound
Materials:
-
Crude this compound
Procedure:
-
Dissolution: Place the crude this compound in a flask and add toluene (a starting point is 6 mL per gram of crude product).
-
Heating: Heat the mixture to 50°C and stir for 1 hour to ensure complete dissolution.
-
Crystallization: Cool the solution to room temperature and then place it in an ice bath or refrigerator (4°C) to induce crystallization. Continue stirring for approximately 2 hours to maximize crystal formation.
-
Isolation and Drying: Filter the crystals and wash them with a small amount of cold toluene. Collect the purified crystals and dry them under vacuum at 50°C.
Purification by Column Chromatography
Flash column chromatography using silica (B1680970) gel is another effective method for purifying this compound, especially for removing impurities with similar solubility characteristics.
Experimental Protocol: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or DCM).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis and purification of this compound.
| Parameter | Typical Value | Method of Analysis |
| Synthesis Yield | 85-95% | Gravimetric |
| Chemical Purity | ≥98.0% | HPLC |
| Enantiomeric Purity | ≥99.5% | Chiral HPLC |
| Melting Point | 189-193 °C | Melting Point Apparatus |
| Appearance | White to off-white solid | Visual Inspection |
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Purification Logic Diagram
Caption: Decision workflow for the purification of this compound.
Spectroscopic and Methodological Profile of Fmoc-Hyp-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Fmoc-Hyp-OH), a critical building block in peptide synthesis. The guide details expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, comprehensive experimental protocols for data acquisition, and its principal application in Solid-Phase Peptide Synthesis (SPPS).
Spectroscopic Data of this compound
The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled based on characteristic chemical shift and frequency ranges for the compound's functional groups and analysis of structurally similar molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.90 | d | 2H | Fmoc H4, H5 |
| ~7.70 | d | 2H | Fmoc H1, H8 |
| ~7.42 | t | 2H | Fmoc H2, H7 |
| ~7.33 | t | 2H | Fmoc H3, H6 |
| ~5.00 | br s | 1H | -OH |
| ~4.35 - 4.20 | m | 4H | Fmoc-CH, Fmoc-CH₂, α-CH |
| ~4.15 | br s | 1H | γ-CH |
| ~3.50 - 3.30 | m | 2H | δ-CH₂ |
| ~2.20 - 1.80 | m | 2H | β-CH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~173.5 | Carbonyl (COOH) |
| ~156.0 | Carbonyl (Fmoc) |
| ~143.8 | Fmoc C4a, C4b |
| ~140.7 | Fmoc C8a, C9a |
| ~127.6 | Fmoc C2, C7 |
| ~127.1 | Fmoc C3, C6 |
| ~125.3 | Fmoc C1, C8 |
| ~120.1 | Fmoc C4, C5 |
| ~68.0 | γ-CH |
| ~65.8 | Fmoc-CH₂ |
| ~58.5 | α-CH |
| ~55.0 | δ-CH₂ |
| ~46.6 | Fmoc-CH |
| ~38.0 | β-CH₂ |
Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~3350 | Medium, Broad | O-H stretch (Alcohol) |
| 3100 - 3000 | Medium | C-H stretch (Aromatic) |
| 2990 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~1725 | Strong | C=O stretch (Carboxylic Acid) |
| ~1695 | Strong | C=O stretch (Urethane, Fmoc) |
| 1600 - 1450 | Medium | C=C stretch (Aromatic) |
| ~1450 | Medium | C-H bend (Aliphatic) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid / Alcohol) |
| ~760, ~740 | Strong | C-H out-of-plane bend (Aromatic) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data and for the primary application of this compound are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved by gentle vortexing.
-
Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a standard 5 mm probe.
-
Data Acquisition for ¹H NMR:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-dimensional ¹H spectrum at 298 K.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts relative to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrument Setup: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone reagent for introducing hydroxyproline (B1673980) residues into synthetic peptides, which is crucial for forming stable triple-helical structures, particularly in collagen-like peptides. The workflow for its incorporation via Fmoc-based SPPS is outlined below.
Caption: Workflow for this compound incorporation in Solid-Phase Peptide Synthesis.
SPPS Protocol Overview
-
Resin Swelling: The solid support (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treatment with a 20% solution of piperidine in DMF, exposing a free amine.
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Coupling: this compound is pre-activated with a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The activated carboxylic acid of this compound reacts with the free amine on the peptide chain, forming a new peptide bond.
-
Washing: The resin is again washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid until the desired peptide sequence is assembled.
-
Final Cleavage: After the final coupling and deprotection steps, the completed peptide is cleaved from the solid support and all side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
A Technical Guide to the Role of Fmoc-Hyp-OH in Collagen Structure: Synthesis, Stability, and Self-Assembly
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in mammals, is fundamental to the structural integrity of the extracellular matrix (ECM). Its signature motif is a right-handed triple helix composed of three left-handed polyproline II-type (PPII) chains. Each chain features a repeating Gly-Xaa-Yaa amino acid sequence, where Xaa is often proline (Pro) and Yaa is frequently (2S,4R)-4-hydroxyproline (Hyp). The post-translational hydroxylation of proline to hydroxyproline (B1673980) is critical for the stability of the collagen triple helix.
To investigate collagen's structure, function, and interactions, and to develop novel biomaterials, researchers rely on chemically synthesized collagen-mimetic peptides (CMPs). Fmoc-Hyp-OH, an N-terminally fluorenylmethoxycarbonyl (Fmoc) protected hydroxyproline, is a cornerstone building block in the solid-phase peptide synthesis (SPPS) of these CMPs. This technical guide provides an in-depth analysis of the role of this compound in the study of collagen, detailing its function in peptide synthesis, its intrinsic contribution to triple helix stability, and its use in designing advanced, self-assembling biomaterials.
The Pivotal Role of Hydroxyproline in Collagen Triple Helix Stability
The stability of the collagen triple helix is profoundly influenced by its amino acid composition, particularly the presence of hydroxyproline in the Yaa position.
-
(4R)-Hydroxyproline (Hyp) in the Yaa Position: The hydroxyl group of 4-Hyp is crucial for conformational stability. This stabilization is not primarily due to direct hydrogen bonding between chains, but rather to stereoelectronic effects.[1][2] The electronegative hydroxyl group preorganizes the pyrrolidine (B122466) ring into a Cγ-exo pucker, a conformation that is highly favorable for the formation of the triple helix.[3] This preorganization minimizes the entropic penalty of folding and significantly increases the melting temperature (Tm) of the helix compared to peptides containing only proline.[4]
-
(3S)-Hydroxyproline (3-Hyp) in the Xaa Position: In natural collagen, 3-Hyp can be found in the Xaa position within a 3-Hyp-4-Hyp-Gly triplet. Unlike 4-Hyp, the presence of 3-Hyp provides less conformational stability than proline.[1] When placed in its natural Xaa position, it slightly diminishes stability; however, when placed in the non-natural Yaa position, it leads to significant destabilization due to unfavorable steric clashes.[1]
The thermal stability of CMPs, quantified by the melting temperature (Tm), is a direct measure of the structural integrity of the triple helix. Comparative Tm values for various CMPs highlight the critical role of Hyp's position and stereochemistry.
This compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is an essential reagent for the bottom-up construction of CMPs via SPPS. The Fmoc group serves as a temporary protecting group for the α-amine of hydroxyproline, preventing unwanted side reactions during peptide bond formation.
Experimental Protocol: Manual Fmoc-SPPS of a (Pro-Hyp-Gly)n Peptide
This protocol outlines the manual synthesis of a representative CMP on a Wang resin for a C-terminal carboxylic acid.
-
Resin Preparation:
-
Swell 100 mg of Wang resin (pre-loaded with Gly) in an SPPS reaction vessel with N,N-dimethylformamide (DMF) for 1 hour.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes. Drain the solution.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.
-
-
Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in a minimal volume of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2-4 hours.
-
To check for completion, perform a Kaiser test. A yellow bead color indicates a complete reaction (no free primary amines).
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid (e.g., Fmoc-Pro-OH, Fmoc-Gly-OH) until the desired peptide sequence is achieved.
-
-
Peptide Cleavage and Deprotection:
-
After the final coupling, wash the resin with dichloromethane (B109758) (DCM) and dry it under a vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[5]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Verification:
The Fmoc Moiety as a Functional Element for Self-Assembly
While essential as a protecting group, the fluorenyl group of an N-terminal Fmoc moiety can also serve as a functional element to drive the self-assembly of short CMPs. The aromatic nature of the fluorenyl group promotes π-π stacking interactions between peptide chains.[6][7] This acts as a non-covalent "clamp" or "glue," effectively increasing the local concentration of peptide strands and nucleating triple helix formation, particularly for sequences that would otherwise be too short to form stable helices.[6] This strategy has been successfully employed to create hyperstable, short CMPs that can further assemble into well-ordered fibrillar networks and hydrogels, mimicking the hierarchical structure of natural collagen.[6][7]
Biophysical and Structural Characterization
A suite of biophysical techniques is required to confirm the structure, stability, and assembly of CMPs synthesized using this compound.
Key Experimental Protocols
-
Circular Dichroism (CD) Spectroscopy:
-
Objective: To confirm triple helix formation and determine its thermal stability (Tm).
-
Protocol: Dissolve the purified peptide in a suitable buffer (e.g., 50 mM acetic acid or phosphate-buffered saline) to a concentration of 0.2 mg/mL.[1] Incubate the solution at 4°C for at least 24 hours to allow for triple helix formation. Record a CD spectrum from 260 nm to 195 nm at 4°C. A characteristic collagen triple helix spectrum shows a positive peak of maximum ellipticity near 225 nm and a strong negative peak around 200 nm.[8][9] For thermal melting, monitor the ellipticity at 225 nm while increasing the temperature from 4°C to 80°C at a controlled rate (e.g., 1°C/min). The Tm is the temperature at the midpoint of the sigmoidal unfolding transition.[1][9]
-
-
NMR Spectroscopy:
-
Objective: To determine the solution-state conformation, dynamics, and cis/trans isomerization of peptide bonds.
-
Protocol: Dissolve the peptide in an appropriate solvent (e.g., D₂O).[1] Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY). The analysis of chemical shifts and nuclear Overhauser effects (NOEs) provides insights into the pyrrolidine ring pucker of Hyp residues and inter-strand contacts, confirming the triple-helical fold.[10][11] The ratio of trans to cis isomers of Xaa-Hyp peptide bonds can also be quantified, which is a factor in helix stability.[1]
-
-
Transmission Electron Microscopy (TEM):
-
Objective: To visualize the higher-order fibrillar structures formed by self-assembling CMPs.
-
Protocol: Apply a dilute solution of the self-assembled peptide onto a carbon-coated copper grid.[12] Allow the sample to adsorb for 1-2 minutes. Wick away excess liquid with filter paper. Optionally, negatively stain the sample with a solution like 2% uranyl acetate (B1210297) to enhance contrast. Allow the grid to dry completely before imaging with a transmission electron microscope at appropriate magnifications (e.g., 5,000x to 75,000x).[12][13]
-
Quantitative Data on Triple Helix Stability
The following table summarizes melting temperature (Tm) data from various studies, illustrating the impact of sequence, length, and modifications on the stability of collagen-mimetic peptides.
| Peptide Sequence/Name | Description | Melting Temp. (Tm) in °C | Reference |
| (Gly-Pro-Pro)₁₀ | Non-hydroxylated baseline | 27 | [4] |
| (Gly-Pro-Hyp)₆ | Short hydroxylated peptide | 10 | [4] |
| (Pro-4-Hyp-Gly)₇ | Standard host-guest peptide | 38.0 | [1] |
| (Gly-Pro-Hyp)₁₀ | Long, highly stable hydroxylated peptide | 68 | [4] |
| (Pro-4-Hyp-Gly)₃-3-Hyp-4-Hyp-Gly-(Pro-4-Hyp-Gly)₃ | 3-Hyp in the natural Xaa position | 35.8 | [1] |
| (Pro-4-Hyp-Gly)₃-Pro-3-Hyp-Gly-(Pro-4-Hyp-Gly)₃ | 3-Hyp in the non-natural Yaa position | 25.6 | [1] |
| Fm-5GPO | Single N-terminal Fmoc cap, 5 repeats of Gly-Pro-Hyp | 50 | [6] |
| diFm-4GPO | Double N-terminal Fmoc cap, 4 repeats of Gly-Pro-Hyp | 76 | [6] |
Data is compiled from multiple sources and experimental conditions (e.g., buffer, pH) may vary.
Conclusion
This compound is more than a simple protected amino acid; it is a versatile and indispensable tool in collagen research and biomaterials science. Its primary role is to enable the precise, residue-by-residue synthesis of collagen-mimetic peptides, allowing for systematic studies of how hydroxyproline's stereochemistry and position govern the stability of the iconic triple helix. Furthermore, the Fmoc moiety itself can be strategically leveraged as a functional driver of self-assembly, facilitating the creation of hyperstable, short CMPs that form higher-order fibrillar structures. This dual role empowers researchers to deconstruct the complexities of collagen biology and to engineer novel, collagen-inspired materials for applications in tissue engineering, drug delivery, and regenerative medicine.
References
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collagen-Inspired Helical Peptide Coassembly Forms a Rigid Hydrogel with Twisted Polyproline II Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Comparative NMR analysis of collagen triple helix organization from N- to C-termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Using transmission electron microscopy and 3View® to determine collagen fibril size and three-dimensional organization - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Significance of Hydroxyproline: From Structural Keystone to Signaling Hub and Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyproline (B1673980) (Hyp), a non-proteinogenic amino acid, is a pivotal molecule in animal biochemistry, primarily recognized for its essential role in the structural integrity of collagen.[1][2] First isolated from hydrolyzed gelatin in 1902 by Hermann Emil Fischer, this imino acid is not incorporated into proteins during translation but is formed through the post-translational hydroxylation of proline residues.[1] This modification is critical for the stability of the collagen triple helix, the most abundant protein in mammals, which forms the primary structural framework of connective tissues such as skin, bones, and cartilage.[2][3] Beyond its structural importance, recent research has illuminated the multifaceted roles of hydroxyproline and its metabolizing enzymes in vital cellular processes, including cell signaling, oxygen sensing, and tumorigenesis. This has positioned hydroxyproline metabolism as a significant area of interest for diagnostics, drug development, and therapeutic intervention. This guide provides a comprehensive overview of the core applications of hydroxyproline in biochemistry, detailing its function as a biomarker, its involvement in signaling pathways, and its emergence as a therapeutic target, supplemented with quantitative data, experimental protocols, and pathway visualizations.
The Core Role of Hydroxyproline in Collagen Stability
The stability of the collagen triple helix is fundamentally dependent on the presence of hydroxyproline.[1][2] Collagen's primary structure consists of a repeating Gly-Xaa-Yaa amino acid sequence, where Xaa is often proline (Pro) and Yaa is frequently 4-hydroxyproline (B1632879) (Hyp).[1][3]
The hydroxylation of proline at the Yaa position to form hydroxyproline is catalyzed by the enzyme prolyl 4-hydroxylase (P4H) in the lumen of the endoplasmic reticulum.[1] This post-translational modification is crucial as it significantly increases the conformational stability of the collagen triple helix, permitting the sharp twisting of the helical structure.[1][3] The stabilization was initially thought to be due to a water-mediated hydrogen bonding network, but it is now understood to be primarily due to stereoelectronic effects.[1] The absence of this hydroxylation, as seen in vitamin C (ascorbic acid) deficiency, leads to the production of unstable collagen and the clinical manifestations of scurvy.[1]
While 4-hydroxyproline is the most common form, 3-hydroxyproline (B1217163) also exists, typically in the sequence 3-Hyp-4-Hyp-Gly.[3][4] Interestingly, studies on synthetic collagen-like peptides have shown that while 4-Hyp in the Yaa position markedly increases stability, 3-Hyp in either the Xaa or Yaa position destabilizes the triple helix compared to proline.[3][4]
Table 1: Effect of Hydroxyproline Isomers on Collagen Triple Helix Stability
| Peptide Sequence Context | Hydroxyproline Type | Position | Effect on Triple Helix Stability | Reference |
| (Pro-Hyp-Gly)n | 4-Hydroxyproline | Yaa | Markedly increases stability | [3] |
| (Pro-Pro-Gly)n | Proline (reference) | Yaa | Baseline stability | [3] |
| (3-Hyp-4-Hyp-Gly) | 3-Hydroxyproline | Xaa | Small destabilization vs. Proline | [3][4] |
| (Pro-3-Hyp-Gly) | 3-Hydroxyproline | Yaa | Large destabilization vs. Proline | [3][4] |
Below is a diagram illustrating the enzymatic hydroxylation of proline within a procollagen (B1174764) chain, a critical step for collagen stability.
Hydroxyproline as a Biomarker of Collagen Turnover
Because hydroxyproline is almost exclusively found in collagen, its concentration in biological fluids and tissues serves as a reliable indicator of collagen metabolism.[5][6][7] Elevated levels of free hydroxyproline or hydroxyproline-containing peptides typically signify increased collagen degradation or turnover.[8][9] This makes hydroxyproline a valuable biomarker in various pathological conditions.
-
Fibrotic Diseases: Conditions like liver fibrosis, pulmonary fibrosis, and myelofibrosis are characterized by the excessive deposition of collagen.[5][6][10] Measuring hydroxyproline content in tissue biopsies provides a quantitative assessment of the extent of fibrosis.[6][11]
-
Bone Diseases: Increased serum and urine levels of hydroxyproline are observed in conditions with high bone resorption, such as Paget's disease, hyperthyroidism, and osteomalacia.[1][12]
-
Cancer: The tumor microenvironment often involves extensive remodeling of the extracellular matrix, leading to altered collagen turnover. Hydroxyproline metabolism has been implicated in promoting a pro-survival phenotype in cancer cells.[13][14]
-
Other Applications: Hydroxyproline analysis is also used in the cosmetics industry to verify collagen content in anti-aging products and in forensic science to assess the degradation of biological samples.[15]
Table 2: Comparison of Hydroxyproline Quantification Methods
| Method | Principle | Sensitivity | Throughput | Advantages | Disadvantages | References |
| Colorimetric Assay | Reaction with DMAB (Ehrlich's reagent) after oxidation to form a chromophore. | µg range | High | Simple, cost-effective, high-throughput. | Can be affected by interfering substances. | [16][17] |
| HPLC | Separation of amino acids followed by detection (e.g., fluorescence). | ng range | Medium | Accurate, highly sensitive. | Lower throughput, more complex sample prep. | [5][12] |
| LC-MS | Liquid chromatography separation coupled with mass spectrometry detection. | pg range | Medium | Highest sensitivity and specificity, simple. | Requires specialized equipment, higher cost. | [12] |
The following workflow outlines the general steps involved in quantifying tissue hydroxyproline, a common procedure in fibrosis research.
Role in Cell Signaling: The Hypoxia-Inducible Factor (HIF) Pathway
A critical, non-structural role for proline hydroxylation is in cellular oxygen sensing through the regulation of the Hypoxia-Inducible Factor (HIF) transcription factor.[1][18] HIF is a master regulator of the cellular response to low oxygen (hypoxia), controlling genes involved in angiogenesis, erythropoiesis, and metabolism.[19][20][21]
The stability of the HIF-1α subunit is regulated by a family of prolyl hydroxylase domain (PHD) enzymes (also known as EGLN enzymes), which are 2-oxoglutarate-dependent dioxygenases.[19][21]
-
Under Normoxia (Normal Oxygen): PHD enzymes use molecular oxygen to hydroxylate specific proline residues (Pro402 and Pro564 in human HIF-1α).[20][21] This hydroxylation creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[1][21] The VHL complex then polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome.[1][20]
-
Under Hypoxia (Low Oxygen): The activity of PHD enzymes is inhibited due to the lack of their substrate, molecular oxygen. Consequently, HIF-1α is not hydroxylated and is not recognized by VHL.[21] It accumulates, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of hypoxia-response genes.[20]
This oxygen-dependent hydroxylation system allows cells to rapidly respond to changes in oxygen availability. The discovery of this pathway has opened new avenues for therapeutic intervention in diseases like anemia, ischemia, and cancer.[19][22][23]
Applications in Drug Development and as a Therapeutic Target
The central role of prolyl hydroxylases in physiology and pathophysiology makes them attractive targets for drug development.[19][23]
-
PHD Inhibitors for Anemia and Ischemia: By inhibiting PHD enzymes, small molecule drugs can stabilize HIF-1α even under normoxic conditions. This leads to the upregulation of HIF target genes, including erythropoietin (EPO), which stimulates red blood cell production. Several PHD inhibitors have been developed and approved for the treatment of anemia associated with chronic kidney disease.[18][23] This therapeutic strategy is also being explored for ischemic conditions such as myocardial infarction and stroke, where promoting angiogenesis and cell survival is beneficial.[22][23]
-
Targeting Hydroxyproline Metabolism in Cancer: The role of hydroxyproline in cancer is complex. On one hand, PHD activity is crucial for degrading HIF-1α, which can promote tumor growth. On the other hand, free hydroxyproline derived from collagen degradation in the tumor microenvironment can be metabolized by cancer cells to support energy production, redox homeostasis, and DNA synthesis.[13][14][24] The enzyme hydroxyproline dehydrogenase (PRODH2 or OH-POX) catabolizes hydroxyproline.[13][14] Targeting this pathway could represent a novel strategy for cancer treatment, for instance, by developing stimulators of PRODH2 to induce ROS-dependent apoptosis in cancer cells.[13][14]
-
Immune Checkpoint Regulation: Recent studies have shown that hydroxyproline can enhance the expression of the immune checkpoint protein PD-L1, which is involved in tumor immune evasion.[25] This suggests that the high levels of hydroxyproline in fibrotic tumors could contribute to an immunosuppressive microenvironment, and targeting its metabolism may have immunotherapeutic applications.[25]
The catabolism of hydroxyproline is another key biochemical pathway with therapeutic implications.
Experimental Protocols
Accurate measurement of hydroxyproline and the activity of related enzymes is crucial for research in this field. The following are summarized protocols for key experimental assays.
Colorimetric Assay for Total Hydroxyproline in Tissue
This protocol is based on the reaction of oxidized hydroxyproline with 4-(Dimethylamino)benzaldehyde (DMAB).[16][17]
-
Sample Preparation & Hydrolysis:
-
Homogenize approximately 10 mg of tissue in 100 µL of ultrapure water.
-
Add an equal volume (100 µL) of concentrated Hydrochloric Acid (~12 M HCl).
-
Transfer to a pressure-tight vial and hydrolyze at 120°C for 3 hours to liberate amino acids from proteins.
-
Cool the samples to room temperature. Centrifuge at >10,000 x g for 3 minutes to pellet any debris.
-
Transfer 10-50 µL of the supernatant to a new 96-well plate.
-
-
Standard Curve Preparation:
-
Prepare a 0.1 mg/mL hydroxyproline standard solution.
-
Add 0, 2, 4, 6, 8, and 10 µL of the standard to separate wells to create a standard curve (0 to 1.0 µ g/well ).
-
Adjust the volume of all standard and sample wells to 50 µL with ultrapure water.
-
-
Assay Procedure:
-
Add 100 µL of Chloramine-T/Oxidation Buffer mixture to each well. Incubate at room temperature for 5 minutes to oxidize the hydroxyproline.
-
Add 100 µL of diluted DMAB reagent (Ehrlich's reagent) to each well. Mix thoroughly.
-
Incubate at 60°C for 90 minutes to allow for color development.
-
-
Measurement and Calculation:
-
Measure the absorbance at 560 nm using a microplate reader.
-
Subtract the absorbance of the blank (0 µg standard) from all readings.
-
Plot the standard curve and determine the hydroxyproline concentration in the samples from the curve.
-
Assay for Prolyl Hydroxylase Domain (PHD) Enzyme Activity
Several methods exist to measure PHD activity. One common approach is an indirect colorimetric assay that measures the consumption of the co-substrate α-ketoglutarate.[26]
-
Reaction Setup:
-
Prepare a reaction buffer containing buffer salts (e.g., Tris-HCl), ascorbate, and Fe(II).
-
In a microplate, combine recombinant PHD enzyme (e.g., PHD2), the HIF-1α peptide substrate, and the reaction buffer.
-
Initiate the reaction by adding the co-substrate α-ketoglutarate.
-
Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).
-
Include controls such as "no enzyme" and "no peptide substrate".
-
-
α-Ketoglutarate Detection:
-
Stop the enzymatic reaction (e.g., by adding acid).
-
Add a solution of 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to each well. This reacts with the remaining α-ketoglutarate to form a 2,4-dinitrophenylhydrazone derivative.
-
Incubate to allow the derivatization reaction to complete.
-
-
Measurement and Calculation:
-
Add a base (e.g., NaOH) to the wells. This shifts the absorbance spectrum of the hydrazone derivative, allowing it to be measured without interference from unreacted 2,4-DNPH.
-
Read the absorbance at the appropriate wavelength (e.g., ~500-540 nm).
-
The amount of α-ketoglutarate consumed is inversely proportional to the absorbance. Calculate enzyme activity by comparing the change in absorbance in the reaction wells to a standard curve of known α-ketoglutarate concentrations.
-
Table 3: Reagents and Conditions for Prolyl Hydroxylase (PHD) Activity Assay
| Component | Description | Purpose | Typical Concentration |
| Enzyme | Recombinant PHD2 | Catalyst | 1-10 µM |
| Substrate | Synthetic HIF-1α peptide (e.g., 19-mer containing Pro564) | Proline source for hydroxylation | 50-200 µM |
| Co-substrate | α-Ketoglutarate | Co-substrate for the dioxygenase reaction | 50-100 µM |
| Co-factors | Ascorbate, Fe(II) | Required for enzyme catalytic activity | 1-2 mM (Ascorbate), 50-100 µM (Fe(II)) |
| Buffer | Tris-HCl, pH 7.5 | Maintain optimal pH | 50 mM |
| Detection Reagent | 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Reacts with α-ketoglutarate for colorimetric detection | ~1 mM |
Conclusion
Hydroxyproline, long appreciated for its indispensable structural role in collagen, has emerged as a molecule of profound and diverse biochemical importance. Its measurement serves as a cornerstone for quantifying collagen turnover in a host of diseases, from fibrosis to bone disorders. Furthermore, the enzymatic processes that create and catabolize hydroxyproline are deeply integrated into fundamental cell signaling pathways, most notably the cellular response to hypoxia. This intricate involvement has established prolyl and hydroxyproline hydroxylases as compelling targets for therapeutic intervention, with significant progress already made in developing drugs for anemia and promising avenues opening in cancer and immunology. For researchers and drug development professionals, a thorough understanding of hydroxyproline's biochemistry is no longer confined to structural biology but is essential for advancing diagnostics and developing novel therapies for a wide spectrum of human diseases.
References
- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 2. drinkharlo.com [drinkharlo.com]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analyses of myelofibrosis by determining hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. earthwormexpress.com [earthwormexpress.com]
- 8. HYDROXYPROLINE - Amino Acid Analysis, LC/MS - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]
- 15. Hydroxyproline Analysis | AltaBioscience [altabioscience.com]
- 16. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 18. Roles of hypoxia-inducible factor-prolyl hydroxylases in aging and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]
- 20. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The role of HIF prolyl hydroxylases in tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Prolyl hydroxylases and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The new insight into the role of hydroxyproline in metabolism of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hydroxyproline metabolism enhances IFN-γ-induced PD-L1 expression and inhibits autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Fmoc-Hyp-OH in Peptide Synthesis: Principles and Practices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Hyp-OH, or N-α-Fmoc-trans-4-hydroxy-L-proline, is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of synthetic peptides that mimic the structure and function of collagen. The unique cyclic structure of the hydroxyproline (B1673980) residue is fundamental to the stability of the collagen triple helix, making this compound an indispensable tool for researchers in materials science, drug discovery, and tissue engineering. This technical guide provides an in-depth overview of the properties of this compound and detailed protocols for its application in peptide synthesis.
Core Concepts: The Role of Hydroxyproline
Hydroxyproline is a non-standard amino acid that plays a pivotal role in the structural integrity of collagen, the most abundant protein in mammals. It is formed through the post-translational modification of proline residues. The hydroxyl group of hydroxyproline participates in hydrogen bonding, which is crucial for stabilizing the characteristic triple-helical structure of collagen.[1][2][3] The repeating Gly-X-Y sequence, where Y is often hydroxyproline, allows for the tight twisting of the three polypeptide chains that form the collagen fibril.[1][2] Consequently, the incorporation of this compound into synthetic peptides is a key strategy for designing stable, collagen-mimetic structures.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | References |
| CAS Number | 88050-17-3 | [4][5] |
| Molecular Formula | C₂₀H₁₉NO₅ | [5] |
| Molecular Weight | 353.37 g/mol | [5] |
| Appearance | White to off-white powder | [6] |
| Melting Point | ~189 °C | [6] |
| Purity (HPLC) | ≥98.0% | [5][6] |
| Solubility in DMF | Readily soluble | [6] |
| Solubility in NMP | Readily soluble |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow for a Collagen-Mimetic Peptide
The following diagram outlines the general workflow for the manual synthesis of a collagen-mimetic peptide incorporating this compound using Fmoc/tBu chemistry.
Detailed Methodologies
1. Resin Preparation and Swelling:
-
Resin Selection: For C-terminal carboxyl peptides, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly used. For C-terminal amides, Rink Amide resin is appropriate.
-
Procedure: Place the desired amount of resin in a reaction vessel. Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), and allow the resin to swell for at least 30 minutes to ensure optimal accessibility of the reactive sites.
2. Fmoc Deprotection:
-
Reagent: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Procedure:
-
Drain the swelling solvent from the resin.
-
Add the 20% piperidine solution to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the 20% piperidine solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.
-
3. Coupling of this compound:
The choice of coupling reagent is critical for achieving high efficiency. Below are protocols for common activation methods. The hydroxyl group of hydroxyproline can be left unprotected, but for longer or more complex sequences, using the tert-butyl (tBu) protected version, Fmoc-Hyp(tBu)-OH , is recommended to prevent potential side reactions such as O-acylation.[7]
Protocol 3A: HBTU/HOBt Activation
-
Reagents:
-
This compound (or Fmoc-Hyp(tBu)-OH): 3-5 equivalents
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): 2.9 equivalents
-
HOBt (1-Hydroxybenzotriazole): 3 equivalents
-
DIPEA (N,N-Diisopropylethylamine): 6 equivalents
-
DMF (peptide synthesis grade)
-
-
Procedure:
-
In a separate vessel, dissolve this compound, HBTU, and HOBt in a minimal amount of DMF.
-
Add DIPEA to the mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Protocol 3B: DIC/HOBt Activation
-
Reagents:
-
This compound (or Fmoc-Hyp(tBu)-OH): 3-5 equivalents
-
DIC (N,N'-Diisopropylcarbodiimide): 3-5 equivalents
-
HOBt (1-Hydroxybenzotriazole): 3-5 equivalents
-
DMF (peptide synthesis grade)
-
-
Procedure:
-
In a separate vessel, dissolve this compound and HOBt in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Add DIC to the reaction vessel.
-
Agitate the mixture for 1-4 hours at room temperature.
-
4. Monitoring the Coupling Reaction:
-
Kaiser Test: This colorimetric test is used to detect the presence of free primary amines on the resin.
-
Procedure: A few beads of the resin are taken and washed. Reagents for the Kaiser test are added, and the mixture is heated.
-
Interpretation: A blue color indicates the presence of free amines and an incomplete coupling reaction. A yellow or colorless result signifies a complete reaction. For proline and its derivatives, the color change is typically reddish-brown for a positive result.[1][4]
-
-
Action for Incomplete Coupling: If the Kaiser test is positive, a second coupling (double coupling) should be performed using fresh reagents.
5. Cleavage and Side-Chain Deprotection:
-
Cleavage Cocktail: The composition of the cleavage cocktail depends on the amino acid composition of the peptide. A common cocktail is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide with cold ether and dry under vacuum.
-
6. Purification and Analysis:
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is commonly used for elution.[8]
-
Analysis: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF). In mass spectrometry, peptides containing hydroxyproline can be identified by a mass shift of +16 Da compared to a proline-containing peptide. A characteristic immonium ion for hydroxyproline (m/z 86.0659) can also be observed in MS/MS fragmentation.[3][5]
Quantitative Data
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency (single) | >95% | Highly dependent on sequence, resin, and coupling method. May be lower for sterically hindered sequences. |
| Coupling Efficiency (double) | >99% | Recommended for difficult couplings to ensure complete reaction.[9] |
| This compound Equivalents | 3-5 | Relative to the resin loading capacity. |
| Coupling Reagent Equivalents | 2.9-5 | Relative to the amino acid. |
| Coupling Time | 1-4 hours | Can be extended for difficult couplings. Monitoring is crucial. |
| Fmoc Deprotection Time | 15-20 minutes (total) | Two-step deprotection is standard. |
| Cleavage Time | 2-4 hours | Sequence-dependent; peptides with multiple Arg(Pbf) residues may require longer cleavage times. |
Conclusion
This compound is a cornerstone for the synthesis of collagen-mimetic peptides and other modified peptides where structural stability is paramount. A systematic approach to SPPS, including careful selection of protecting group strategies, efficient coupling and deprotection protocols, and rigorous monitoring and analysis, is essential for the successful synthesis of high-purity hydroxyproline-containing peptides. This guide provides a foundational framework for researchers to confidently incorporate this compound into their synthetic strategies, enabling advancements in biomaterials, drug delivery, and the study of collagen-related pathologies.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 7. Synthesis of poly(Pro-Hyp-Gly)(n) by direct poly-condensation of (Pro-Hyp-Gly)(n), where n=1, 5, and 10, and stability of the triple-helical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Stabilizing Effect of Hydroxyproline: A Quantitative Perspective
An In-depth Technical Guide on the Role of Hydroxyproline (B1673980) in Protein Stability and Folding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role (2S,4R)-4-hydroxyproline (Hyp), a post-translationally modified amino acid, plays in the structural integrity and folding of proteins, most notably collagen. Through an examination of quantitative data, detailed experimental methodologies, and visual representations of key processes, this document serves as a technical resource for professionals in the fields of biochemistry, drug development, and materials science.
The presence of hydroxyproline is a key determinant of the thermal stability of the collagen triple helix. The hydroxylation of proline residues, catalyzed by prolyl 4-hydroxylases, significantly increases the melting temperature (Tm) of collagen.[1] This enhanced stability is crucial for maintaining the structural integrity of the extracellular matrix in vertebrates at physiological temperatures.[1]
The stabilizing effect of hydroxyproline is position-dependent. In the repeating Gly-Xaa-Yaa sequence of collagen, hydroxyproline in the Yaa position provides a significant stabilizing effect.[2][3] Conversely, the presence of (2S,4S)-4-hydroxyproline, a diastereomer of Hyp, in the Xaa position can destabilize the triple helix.[2]
Below are tables summarizing the quantitative impact of hydroxyproline on the thermal stability of collagen and collagen-like peptides, as determined by Circular Dichroism (CD) spectroscopy and Differential Scanning Calorimetry (DSC).
Table 1: Effect of Hydroxylation on the Melting Temperature (Tm) of Recombinant and Native Collagen
| Collagen Type | Hydroxylation Status | Tm (°C) | Reference |
| Recombinant Human Collagen I | Non-hydroxylated | 24 | [4] |
| Recombinant Human Collagen I | Partially Hydroxylated | 30 | [4] |
| Native Human Placental Type I Collagen | Fully Hydroxylated | 40 | [4] |
Table 2: Influence of Imino Acid Composition on the Tm of Collagen-Like Peptides
| Peptide Sequence | Tm (°C) | Reference |
| (Pro-Pro-Gly)₁₀ | 24.2 | [5] |
| (Pro-Hyp-Gly)₁₀ | 40.5 | [5] |
| (fPro-Pro-Gly)₁₀ | 21.0 | [5] |
| (Pro-fPro-Gly)₁₀ | 47.5 | [5] |
(fPro refers to 4-fluoroproline)
Table 3: Positional Effect of 3-Hydroxyproline (3-Hyp) and 4-Hydroxyproline (B1632879) (4-Hyp) on Triple Helix Stability
| Peptide | Guest Triplet (Xaa-Yaa-Gly) | Tm (°C) | Reference |
| 3 | Pro-4-Hyp-Gly | 36 | [6] |
| 1 | 3-Hyp-4-Hyp-Gly | 32.7 | [6] |
| 4 | Pro-Pro-Gly | 30.5 | [6] |
| 2 | Pro-3-Hyp-Gly | 21.0 | [6] |
The Molecular Basis of Stabilization: Stereoelectronic Effects and Water Bridging
The stabilizing influence of hydroxyproline is attributed to a combination of stereoelectronic effects and the formation of water-mediated hydrogen bonds.
Stereoelectronic Effects
The electronegative hydroxyl group of (2S,4R)-4-hydroxyproline influences the puckering of the pyrrolidine (B122466) ring.[2] This gauche effect favors a Cγ-exo pucker, which preorganizes the peptide backbone into a conformation amenable to the formation of the collagen triple helix.[2][7] This preorganization reduces the entropic cost of folding.[8] The Cγ-exo pucker also stabilizes the trans conformation of the peptide bond preceding the hydroxyproline residue through an n→π* interaction, which is favorable for the polyproline type II (PPII) helical conformation found in collagen strands.[2][7]
Role of Water Bridges
While stereoelectronic effects are considered the primary stabilizing factor, water molecules also play a role.[9][10] The hydroxyl group of hydroxyproline can participate in a network of hydrogen bonds mediated by water molecules, which bridge the different chains of the collagen triple helix.[9][10][11] These water bridges provide additional stability to the overall structure.[9][10]
Enzymatic Synthesis of Hydroxyproline: The Prolyl 4-Hydroxylase Mechanism
Hydroxyproline is synthesized post-translationally from proline residues within procollagen (B1174764) chains. This reaction is catalyzed by prolyl 4-hydroxylases (P4Hs), which are Fe(II) and 2-oxoglutarate-dependent dioxygenases.[12][13][14] The reaction requires molecular oxygen and ascorbate (B8700270) as co-substrates.[14][15]
The catalytic cycle of P4H involves the following key steps:
-
Binding of Fe(II) and 2-oxoglutarate to the enzyme's active site.[14]
-
Binding of the proline-containing substrate.[15]
-
Binding of molecular oxygen to the Fe(II) center.[15]
-
Oxidative decarboxylation of 2-oxoglutarate to form succinate (B1194679) and a highly reactive Fe(IV)=O (ferryl) intermediate.[13]
-
The ferryl intermediate abstracts a hydrogen atom from the C4 position of the proline residue.[13]
-
Hydroxyl rebound to the proline radical, forming 4-hydroxyproline.[13]
-
Release of the hydroxylated polypeptide, succinate, and CO₂.[15]
Experimental Protocols for Studying Protein Stability
The stability of proteins containing hydroxyproline is primarily assessed using biophysical techniques such as Circular Dichroism (CD) spectroscopy and Differential Scanning Calorimetry (DSC). Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into protein folding pathways.
General Workflow for Protein Stability Analysis
Detailed Methodology: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor the secondary structure of proteins, particularly the triple helix to random coil transition of collagen, as a function of temperature.[16][17][18]
Objective: To determine the melting temperature (Tm) of a collagen-like peptide.
Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0) to a final concentration of 0.1-1.0 mg/mL.[19]
-
Degas the buffer to prevent bubble formation at elevated temperatures.
-
Use a quartz cuvette with a path length of 1 mm or 10 mm, depending on the protein concentration and buffer absorbance.
-
-
Instrument Setup:
-
Use a CD spectrophotometer equipped with a Peltier temperature controller.
-
Set the wavelength to monitor the transition. For collagen, the positive peak at 222-225 nm is typically used as it is characteristic of the triple-helical structure.[16][19]
-
Set the temperature range for the experiment (e.g., 4°C to 60°C).[18]
-
Set the heating rate. A slow rate of 0.1°C/min is often used to ensure the system is at equilibrium.[19]
-
-
Data Acquisition:
-
Equilibrate the sample at the starting temperature (e.g., 4°C) for a sufficient time to allow for complete triple helix formation.
-
Record the CD signal (ellipticity) at the chosen wavelength as the temperature is increased at the set rate.[19]
-
To check for reversibility, after reaching the final temperature, cool the sample back to the starting temperature and record the signal.[16]
-
-
Data Analysis:
-
Plot the ellipticity as a function of temperature. The resulting curve will be sigmoidal.[4]
-
The Tm is the temperature at the midpoint of this transition, where 50% of the protein is unfolded.[17]
-
The data can be fitted to a two-state model to derive thermodynamic parameters such as the van't Hoff enthalpy of unfolding.[16]
-
Detailed Methodology: Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a protein as it unfolds, providing a complete thermodynamic profile of the transition.[20][21]
Objective: To determine the Tm and calorimetric enthalpy (ΔH) of unfolding for a protein.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the protein (typically 0.5-2 mg/mL) and a matching reference solution (the buffer used to dissolve the protein).[21]
-
Degas both solutions thoroughly.
-
-
Instrument Setup:
-
Data Acquisition:
-
Perform several baseline scans with buffer in both cells to ensure instrument stability.[20]
-
Perform the scan with the protein sample. The instrument measures the differential heat capacity (ΔCp) between the sample and reference cells as a function of temperature.
-
-
Data Analysis:
-
Subtract the baseline scan from the sample scan to obtain the excess heat capacity function.
-
The peak of the resulting thermogram corresponds to the Tm.[21]
-
The area under the peak is the calorimetric enthalpy of unfolding (ΔH).[21]
-
The change in heat capacity upon unfolding (ΔCp) can be determined from the change in the baseline before and after the transition.
-
Detailed Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-resolution information on protein structure, dynamics, and folding pathways.[3][22]
Objective: To monitor the folding of a protein and identify folding intermediates.
Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Use a high-field NMR spectrometer.
-
Tune the probe to the required nuclei (e.g., ¹H, ¹⁵N).
-
-
Data Acquisition:
-
Data Analysis:
-
In a 1D ¹H spectrum, a well-folded protein will exhibit sharp, well-dispersed peaks. Unfolded proteins show broader peaks in a narrower chemical shift range.
-
In a 2D ¹H-¹⁵N HSQC spectrum, each peak corresponds to a specific amide proton-nitrogen pair in the protein backbone. The appearance and disappearance of peaks over time can be used to map the folding process on a residue-by-residue basis.
-
The presence of multiple sets of peaks can indicate the existence of stable folding intermediates.[24]
-
Conclusion
Hydroxyproline is indispensable for the stability of collagen and, by extension, the integrity of connective tissues in vertebrates. Its stabilizing role is a sophisticated interplay of stereoelectronic effects that preorganize the peptide backbone for triple helix formation and the formation of a stabilizing network of water-mediated hydrogen bonds. The enzymatic machinery of prolyl 4-hydroxylases ensures the precise installation of this critical modification. A thorough understanding of these principles, facilitated by the experimental techniques detailed in this guide, is essential for researchers in basic science and for professionals in drug development who may target collagen synthesis or stability in various pathological conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution-State Nuclear Magnetic Resonance Spectroscopy and Protein Folding | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bif.wisc.edu [bif.wisc.edu]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoelectronic effects on polyproline conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Water and Collagen: A Mystery Yet to Unfold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prolyl 4-hydroxylase activity-responsive transcription factors: From hydroxylation to gene expression and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Virtual Labs [cds-iiith.vlabs.ac.in]
- 18. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Equilibrium thermal transitions of collagen model peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. analyticalscience.wiley.com [analyticalscience.wiley.com]
Fmoc-Hyp-OH: A Cornerstone for Advanced Peptidomimetics in Drug Discovery and Biomaterial Engineering
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutic and biomaterial development, peptidomimetics represent a frontier of innovation, offering the promise of enhanced efficacy, stability, and target specificity over their natural peptide counterparts. A key player in this arena is the non-proteinogenic amino acid, (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly known as Fmoc-Hyp-OH. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, its pivotal role in solid-phase peptide synthesis (SPPS), and its profound impact on the structural and functional characteristics of peptidomimetics, particularly in the context of collagen mimetics and enzyme inhibitors.
The Significance of the Hydroxyproline (B1673980) Moiety
Hydroxyproline (Hyp), a post-translationally modified variant of proline, is a critical component of collagen, comprising approximately 13.5% of the protein in mammals.[1] Its presence is fundamental to the stability of the collagen triple helix, a structural motif essential for the integrity of connective tissues.[1][2] The hydroxyl group of hydroxyproline participates in crucial hydrogen bonding networks that lock the peptide backbone into a specific conformation, thereby increasing the melting temperature (Tm) and proteolytic resistance of the protein.[3][4]
The incorporation of hydroxyproline into synthetic peptides allows for the rational design of peptidomimetics with pre-organized secondary structures. This conformational constraint is a key strategy for:
-
Enhancing Binding Affinity: By reducing the entropic penalty upon binding to a biological target, pre-organization can lead to a significant increase in binding affinity (lower Ki or IC50 values).
-
Improving Proteolytic Stability: The rigidified backbone and the non-standard amino acid structure can hinder recognition and cleavage by proteases, thereby increasing the in vivo half-life of the peptidomimetic.[5]
-
Modulating Pharmacokinetic Properties: The altered polarity and structural features can influence absorption, distribution, metabolism, and excretion (ADME) profiles.[6]
This compound, with its amine protected by the base-labile Fmoc group, is the key building block for introducing hydroxyproline into peptides via modern solid-phase peptide synthesis (SPPS).[7]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | References |
| Chemical Formula | C₂₀H₁₉NO₅ | [8] |
| Molecular Weight | 353.37 g/mol | [8] |
| CAS Number | 88050-17-3 | [5][8] |
| Appearance | White to off-white powder | [9] |
| Melting Point | 189-193 °C | [8][10] |
| Optical Rotation [α]20/D | -60 ± 2° (c = 1% in methanol) | [8][10] |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone. | [9][11][12][13][14] |
| pKa | 3.74 ± 0.40 (Predicted) | [15] |
This compound in Peptidomimetic Synthesis and Applications
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely used methodology for the stepwise assembly of peptide chains on a solid support.[16][17]
Collagen Mimetic Peptides (CMPs)
A major area of research involving this compound is the synthesis of collagen mimetic peptides (CMPs). These peptides typically consist of repeating (Gly-X-Y)n sequences, where X and Y are often proline and hydroxyproline, respectively.[6][18] The incorporation of hydroxyproline via this compound is crucial for inducing and stabilizing the triple-helical conformation of these synthetic peptides.
Quantitative Impact on Thermal Stability:
The stabilizing effect of hydroxyproline on the collagen triple helix is quantifiable by measuring the melting temperature (Tm), the temperature at which 50% of the triple helix is denatured.
| Peptide Sequence | Melting Temperature (Tm) (°C) | Reference |
| (Pro-Pro-Gly)₁₀ | ~27 | [6] |
| (Pro-Hyp-Gly)₆ | 10 | [6] |
| (Pro-Hyp-Gly)₇ | 37 | [18] |
| (Pro-Hyp-Gly)₈ | 47.3 | [6] |
| (Pro-Hyp-Gly)₁₀ | 68 | [6] |
| H-(Gly-Pro-4(R)Hyp)₉-OH | 52.0 | |
| H-(Gly-3(S)Hyp-4(R)Hyp)₉-OH | 56.5 |
These data clearly demonstrate the significant increase in thermal stability conferred by the incorporation of hydroxyproline.
Enzyme Inhibitors
The conformational constraints imposed by hydroxyproline are also exploited in the design of enzyme inhibitors, particularly for proteases like matrix metalloproteinases (MMPs). By mimicking the conformation of the natural substrate or transition state, hydroxyproline-containing peptidomimetics can achieve high binding affinity and selectivity.
Inhibition of Matrix Metalloproteinases (MMPs):
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer metastasis, arthritis, and cardiovascular diseases.[19] Hydroxyproline-containing peptidomimetics have been investigated as inhibitors of MMPs, such as MMP-2 and MMP-9.
| Inhibitor | Target MMP | IC50 / Ki | Reference |
| P713 (CGAOGAOGSQGA, O=Hyp) | MMP-2 | ~30 µM (IC50) | [17] |
| α1(I)715–721 THP | MMP-2 | 52 µM (Ki) | [20] |
| α1(I)715–721 THP | MMP-9 | 54 µM (Ki) | [20] |
| Marimastat (a broad-spectrum MMP inhibitor) | MMP-1 | 5 nM (IC50) | [21] |
While Marimastat is a potent inhibitor, its broad specificity led to side effects in clinical trials. The development of more selective, hydroxyproline-based inhibitors is an active area of research.
Proteolytic Stability:
The incorporation of hydroxyproline enhances the resistance of peptides to enzymatic degradation. While specific half-life data for synthetic peptidomimetics in plasma is often context-dependent and not always publicly available, studies on orally administered collagen hydrolysates demonstrate the increased bioavailability of hydroxyproline-containing di- and tripeptides, indicating their resistance to gastrointestinal and plasma proteases.[22][23][24] For instance, after oral administration of collagen tripeptide in rats, the bioactive peptides Gly-Pro-Hyp and Pro-Hyp were efficiently absorbed and detected in plasma.[22]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Hydroxyproline-Containing Peptide
This protocol outlines the manual synthesis of a generic hydroxyproline-containing peptide on a Rink Amide resin using Fmoc/tBu chemistry.
1. Resin Swelling:
-
Swell Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
3. Amino Acid Coupling (e.g., Fmoc-Hyp(tBu)-OH):
-
In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, continue coupling for another hour or perform a double coupling.
-
Drain the coupling solution and wash the resin with DMF (5 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
-
Wash the resin with DCM (5 times) and dry under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[20]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Characterization of Hydroxyproline-Containing Peptides
1. HPLC Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[25][26]
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
2. Mass Spectrometry (MS) Analysis:
-
Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[27][28]
-
Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence.[29]
3. NMR Spectroscopy for Conformational Analysis:
-
Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O or a buffer solution).
-
Acquire a series of one- and two-dimensional NMR spectra, such as ¹H, ¹³C, COSY, TOCSY, and NOESY.[28][30][31]
-
The Nuclear Overhauser Effect (NOE) data from the NOESY spectrum provides information about through-space proton-proton distances, which is crucial for determining the three-dimensional structure.
-
Use molecular modeling software to generate a 3D structure of the peptide based on the NMR-derived distance and dihedral angle restraints.
Signaling Pathways and Experimental Workflows
Inhibition of MMP-9 in Cancer Metastasis
Matrix metalloproteinase-9 (MMP-9) plays a critical role in the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.[23][27] The signaling cascade leading to MMP-9 expression and activation is a complex process involving various growth factors and inflammatory cytokines.[7] Hydroxyproline-containing peptidomimetics can be designed to inhibit MMP-9 activity, thereby blocking a crucial step in the metastatic cascade.
Caption: MMP-9 signaling pathway and its inhibition by a hydroxyproline-containing peptidomimetic.
Experimental Workflow for Developing a Collagen-Mimetic Peptide
The development of a novel collagen-mimetic peptide for a specific application, such as tissue engineering, follows a structured workflow from initial design to biological evaluation.
Caption: Experimental workflow for the development of a collagen-mimetic peptide.
Conclusion
This compound stands as an indispensable tool in the field of peptidomimetics. Its ability to introduce the conformationally constraining hydroxyproline residue into synthetic peptides has enabled significant advancements in the design of stabilized triple-helical structures, potent enzyme inhibitors, and biomaterials with tailored properties. The detailed protocols and data presented in this guide underscore the technical considerations required for the successful application of this compound. As our understanding of the intricate roles of peptide conformation in biological processes continues to grow, the strategic use of this compound will undoubtedly fuel further innovation in drug discovery and regenerative medicine.
References
- 1. Inhibition of MMP-2 gelatinolysis by targeting exodomain–substrate interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro inhibition of human MMP-2 collagenolytic and gelatinolytic activity by neutralizing monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix metalloproteinase-2 is an interstitial collagenase. Inhibitor-free enzyme catalyzes the cleavage of collagen fibrils and soluble native type I collagen generating the specific 3/4- and 1/4-length fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fmoc-L-hydroxyproline | 88050-17-3 [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. A Peptidomics Strategy to Elucidate the Proteolytic Pathways that Inactivate Peptide Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 20. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ias.ac.in [ias.ac.in]
- 22. benchchem.com [benchchem.com]
- 23. MMP9 modulates the metastatic cascade and immune landscape for breast cancer anti-metastatic therapy | Life Science Alliance [life-science-alliance.org]
- 24. Highly accurate quantification of hydroxyproline-containing peptides in blood using a protease digest of stable isotope-labeled collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bachem.com [bachem.com]
- 26. agilent.com [agilent.com]
- 27. d-nb.info [d-nb.info]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
The Cornerstone of Modified Peptides: A Technical Guide to Fmoc-Hyp-OH
For Immediate Release
A comprehensive technical resource for researchers, scientists, and drug development professionals on the properties, synthesis, and biological significance of Nα-Fmoc-L-hydroxyproline (Fmoc-Hyp-OH).
This whitepaper provides an in-depth overview of this compound, a critical building block in the synthesis of modified peptides for therapeutic and research applications. Hydroxyproline-containing peptides play a significant role in various biological processes, and the use of this compound in solid-phase peptide synthesis (SPPS) allows for the precise incorporation of this modified amino acid, enabling the development of novel peptide-based drugs and research tools.
Core Properties of this compound
This compound is a derivative of the amino acid L-hydroxyproline where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is fundamental to modern peptide synthesis. The key quantitative data for this compound are summarized below.
| Property | Value |
| CAS Number | 88050-17-3[1][2][3][4] |
| Molecular Weight | 353.37 g/mol [1][2][3] |
| Molecular Formula | C₂₀H₁₉NO₅[1][3] |
| Appearance | Solid[1] |
| Purity | Typically ≥98.0% |
The Role of Hydroxyproline (B1673980) in Biological Signaling
Hydroxyproline, the key functional component of this compound, is not merely a structural amino acid. It plays a crucial role in various signaling pathways, influencing cellular homeostasis, proliferation, and response to stimuli. The incorporation of hydroxyproline into peptides can therefore modulate their biological activity.
One of the most well-documented roles of proline hydroxylation is in the regulation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normal oxygen conditions (normoxia), prolyl hydroxylase enzymes (PHDs) hydroxylate specific proline residues on HIF-1α. This post-translational modification serves as a recognition signal for the von Hippel-Lindau (VHL) tumor suppressor protein, which in turn targets HIF-1α for ubiquitination and subsequent degradation by the proteasome.[3] This pathway is a critical cellular oxygen-sensing mechanism.
Furthermore, studies have shown that dipeptides containing hydroxyproline, such as prolyl-hydroxyproline (Pro-Hyp), can influence cellular behavior, including proliferation and migration.[5] Pro-Hyp has been demonstrated to promote the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway, which is involved in cell growth and differentiation.[5]
Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS). The specific quantities and reaction times may need to be optimized based on the resin, the peptide sequence, and the scale of the synthesis.
Materials:
-
This compound
-
Appropriate resin (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Coupling agents (e.g., HBTU/HATU, HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Workflow Diagram:
Methodology:
-
Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
-
Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2). Wash the resin with DMF and then with DCM, and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage solution by adding it to cold diethyl ether. Collect the crude peptide by centrifugation and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
This technical guide provides foundational information for the use of this compound in peptide synthesis and highlights the biological relevance of incorporating hydroxyproline into peptide structures. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of Fmoc-Hyp-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-trans-4-hydroxy-L-proline (Fmoc-Hyp-OH), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of collagen mimetics and other modified peptides.[1] Understanding the solubility of this reagent is paramount for optimizing reaction conditions, ensuring efficient coupling, and ultimately achieving high purity and yield in peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Executive Summary
This compound exhibits favorable solubility in polar aprotic solvents, which are commonly used in Fmoc-based solid-phase peptide synthesis. Its solubility is highest in dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). It demonstrates moderate to good solubility in other common organic solvents like acetone (B3395972) and ethyl acetate (B1210297) but is sparingly soluble in less polar solvents such as dichloromethane (B109758) (DCM) and has very low solubility in aqueous solutions. The selection of an appropriate solvent is crucial to prevent reagent precipitation and ensure the success of coupling reactions.
Data Presentation: Solubility of this compound
The following table summarizes the known quantitative and qualitative solubility data for this compound in various solvents. Data for the structurally similar compound Fmoc-Pro-OH is included for comparative purposes where direct data for this compound is not available.
| Solvent | Chemical Formula | Solvent Type | This compound Solubility | Fmoc-Pro-OH Solubility (Proxy) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL[2] | 100 mg/mL[3] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~177 mg/mL (0.5 M)[4] | Readily Soluble[5][6] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Good (General)[7][8] | Readily Soluble[5] |
| Acetone | C₃H₆O | Polar Aprotic | Data not available | Soluble[9] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Data not available | Soluble[9] |
| Chloroform | CHCl₃ | Nonpolar | Data not available | Soluble[9] |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Limited (General)[10] | Soluble[9] |
| Methanol | CH₄O | Polar Protic | Data not available | Soluble[6][11] |
| Water | H₂O | Polar Protic | Sparingly Soluble (General) | Data not available |
Note: The value for DMF is calculated based on a product datasheet stating "clearly soluble" for 1 mmole (353.37 mg) in 2 mL of DMF.[4] General solubility characteristics for Fmoc-amino acids are applied where specific data for this compound is unavailable.[7][8][10] Empirical determination is recommended for specific applications.[12]
Experimental Protocols
A detailed and robust experimental protocol is essential for accurately determining the solubility of a compound like this compound. The following is a standardized "shake-flask" method, which is considered a reliable approach for measuring thermodynamic equilibrium solubility.[13][14][15]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Vials for sample collection and analysis
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the vial in a shaker with the temperature controlled at the desired level (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vial and allow it to stand to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.
-
Sample Collection: Carefully withdraw a precise volume of the supernatant using a pipette. It is crucial not to disturb the solid pellet at the bottom.
-
Filtration: For further clarification and to remove any remaining micro-particulates, pass the collected supernatant through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. The UV detector should be set to a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Visualization of Relevant Workflows
The primary application for this compound is in solid-phase peptide synthesis. The following diagram illustrates the general workflow of the Fmoc-SPPS cycle.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).
The following diagram illustrates the decision-making process for selecting a solvent for this compound based on its solubility characteristics.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Pro-OH | 71989-31-6 [chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc-Pro-OH | CAS:71989-31-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Fmoc-Pro-OH | 71989-31-6 [amp.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
The Genesis of a Peptide Synthesis Stalwart: A Historical and Technical Guide to Fmoc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The advent of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group revolutionized the field of peptide synthesis, offering a milder, more versatile, and highly efficient alternative to the then-dominant Boc/Bzl strategy. This technical guide delves into the historical context of Fmoc-protected amino acids, providing a comprehensive overview of their development, the seminal experimental work that established their utility, and the detailed protocols that underpin their continued widespread use in research and pharmaceutical development.
A Paradigm Shift in Peptide Chemistry: The Historical Context
The mid-20th century saw the dawn of solid-phase peptide synthesis (SPPS), a groundbreaking innovation by R. Bruce Merrifield that dramatically simplified the synthesis of peptides.[1] This methodology, however, was heavily reliant on the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group. While effective, the Boc strategy necessitated the use of harsh acidic conditions, such as trifluoroacetic acid (TFA) for deprotection in each cycle and highly corrosive hydrogen fluoride (B91410) (HF) for the final cleavage from the resin.[2][3] These harsh conditions limited the synthesis of peptides containing acid-sensitive residues and modifications.
The search for a base-labile α-amino protecting group, which would offer an orthogonal protection scheme, led to a pivotal breakthrough in 1970. Louis A. Carpino and Grace Y. Han of the University of Massachusetts introduced the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][5] Their initial work, published in the Journal of the American Chemical Society, described the synthesis of Fmoc-Cl and the protection of amino acids.[4][6] The Fmoc group was shown to be stable to acidic conditions but readily cleaved by bases like liquid ammonia.[4][6]
Despite its promise, the Fmoc group was initially deemed unsuitable for solution-phase peptide synthesis due to difficulties in separating the cleaved dibenzofulvene byproduct from the desired peptide. The true potential of Fmoc chemistry was unlocked in the late 1970s by Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge. They ingeniously adapted the Fmoc protecting group for solid-phase peptide synthesis.[7] In SPPS, the resin-bound peptide allows for the simple washing away of the dibenzofulvene byproduct and excess reagents, thus overcoming the initial limitation.
In 1978, Meienhofer and coworkers further refined the methodology by developing the Fmoc/tBu strategy, which utilizes the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[8] This orthogonal approach, where the Nα-protecting group is removed by a base and the side-chain protecting groups and resin linkage are cleaved by a mild acid (TFA), became the new gold standard in SPPS.[9][10]
Quantitative Comparison: Fmoc vs. Boc Strategies
The superiority of the Fmoc strategy for many applications stems from its milder reaction conditions and orthogonality, leading to higher purity and yields for complex peptides.
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Condition | Mildly alkaline (e.g., 20% piperidine (B6355638) in DMF) | Strongly acidic (e.g., trifluoroacetic acid - TFA) |
| Final Cleavage | Mild acid (e.g., TFA) | Strong acid (e.g., anhydrous hydrogen fluoride - HF) |
| Orthogonality | High: Base-labile Nα-group and acid-labile side-chain groups. | Lower: Both Nα and side-chain groups are acid-labile, relying on differential acid sensitivity. |
| Compatibility | Excellent with acid-sensitive modifications (e.g., phosphorylation, glycosylation).[3] | Limited with acid-sensitive modifications. |
| Automation | Highly suitable due to milder reagents and UV monitoring of Fmoc deprotection. | Possible, but requires specialized equipment to handle corrosive reagents like HF. |
| Typical Yield per Step | >99%[11] | High, but can be reduced by aggregation in long sequences. |
| Crude Purity | Generally high, especially for complex peptides. | Can be higher for very hydrophobic peptides.[12] |
| Side Reactions | Aspartimide formation, diketopiperazine formation at the dipeptide stage. | Premature side-chain deprotection. |
Key Experimental Protocols
The following sections provide detailed methodologies for the foundational experiments in Fmoc chemistry, based on the original publications and modern standard practices.
Synthesis of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)
The key reagent for introducing the Fmoc group is 9-fluorenylmethyl chloroformate (Fmoc-Cl). Its synthesis was first reported by Carpino and Han by treating 9-fluorenylmethanol with phosgene.[6] A more modern and safer approach utilizes triphosgene (B27547).
Materials:
-
9-Fluorenylmethanol
-
Triphosgene
-
Ice bath
-
Reaction vessel with stirrer
-
Filtration apparatus
Procedure:
-
In a reaction vessel, dissolve 9-fluorenylmethanol and triphosgene in chloroform and stir for 30 minutes.[13]
-
Cool the reaction mixture in an ice bath.[13]
-
Slowly add a solution of 4-dimethylaminopyridine in chloroform dropwise to the reaction mixture.[13]
-
Allow the reaction to proceed for 2-4 hours in the ice bath.[13]
-
Filter the reaction mixture to remove any solid byproducts.[13]
-
The filtrate is then subjected to reduced pressure to remove the solvent.[13]
-
The resulting crude product is purified by cryogenic crystallization and washing with an organic solvent to yield the 9-fluorenylmethyl chloroformate product.[13]
Fmoc Protection of an Amino Acid
This protocol describes the general procedure for the attachment of the Fmoc group to the α-amino group of an amino acid.
Materials:
-
Amino acid
-
Fmoc-Cl
-
10% Sodium carbonate solution
-
Dioxane
-
Reaction vessel with stirrer
-
pH meter or pH paper
Procedure:
-
Dissolve the amino acid in a 10% aqueous sodium carbonate solution.
-
In a separate flask, dissolve Fmoc-Cl in dioxane.
-
Slowly add the Fmoc-Cl solution to the amino acid solution while stirring vigorously and maintaining the pH between 8.5 and 9.5 by adding sodium carbonate solution as needed.
-
Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, extract the aqueous solution with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl.
-
The Fmoc-protected amino acid will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the key steps in a single cycle of amino acid addition in Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid
-
Resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[7]
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Repeat the addition of the deprotection solution and agitate for an additional 10-15 minutes.[7]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIEA, 6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.[7]
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
-
Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Final Cleavage from the Resin and Side-Chain Deprotection
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) - TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the peptide-bound resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.[7]
-
Gently agitate the mixture at room temperature for 2-3 hours.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting group fragments.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Visualizing the Core Processes
The following diagrams, generated using the DOT language, illustrate the fundamental workflows and chemical transformations in Fmoc-based peptide synthesis.
Caption: The iterative workflow of Fmoc solid-phase peptide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A mild procedure for solid phase peptide synthesis: use of fluorenylmethoxycarbonylamino-acids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group | Semantic Scholar [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. Publications for the Year 1978 [chemistry.st-and.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
A Technical Guide to Commercial Sources and Purity of Fmoc-Hyp-OH for Researchers and Drug Development Professionals
Introduction
(9H-fluoren-9-yl)methoxycarbonyl-L-hydroxyproline (Fmoc-Hyp-OH) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptides with modified structures, collagen-like sequences, and peptidomimetics. The purity of this reagent is paramount as it directly impacts the yield, purity, and biological activity of the final peptide product. This technical guide provides an in-depth overview of the commercial sources of this compound, its purity specifications, common impurities, and the analytical methods used for its quality control.
Commercial Availability and Purity Specifications
This compound is available from a range of commercial suppliers who specialize in reagents for peptide synthesis. The purity of the commercially available this compound is generally high, with most suppliers guaranteeing a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). However, the level of detail provided in the specifications can vary significantly between suppliers.
Below is a summary of quantitative data on the purity of this compound from various commercial sources.
| Parameter | Sigma-Aldrich (Novabiochem®) | CEM Corporation[1] | Other Typical Suppliers (e.g., Aapptec, Bachem, ChemPep)[2][3][4] |
| Appearance | White to yellow to brown powder | White to off-white powder | White to off-white powder |
| Identity (IR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Purity (HPLC, area%) | ≥ 98.0% | ≥ 99.0% | ≥ 98.0% |
| Enantiomeric Purity | ≥ 99.5% | ≥ 99.8% | Not always specified |
| Purity (TLC) | ≥ 98% | Not specified | Not always specified |
| Assay (acidimetric) | ≥ 95.0% | Not specified | Not always specified |
| Water Content (K.F.) | ≤ 1.00% | Not specified | Not always specified |
| Solubility | Clearly soluble (1 mmole in 2 ml DMF) | Not specified | Not specified |
| Free Amino Acid | Not specified for this compound, but generally ≤ 0.2% for Novabiochem® Fmoc-amino acids[5] | Not specified | Not specified |
| Dipeptide Impurity | Not specified for this compound, but generally ≤ 0.1% for Novabiochem® Fmoc-amino acids[5] | Not specified | Not specified |
| β-Alanyl Impurities | Not specified for this compound, but generally ≤ 0.1% for Novabiochem® Fmoc-amino acids[5] | Not specified | Not specified |
Note: The level of detail in publicly available specifications varies among suppliers. Novabiochem® (a brand of Sigma-Aldrich) provides comprehensive "Analysis Notes" that specify limits for various parameters. Other suppliers may provide detailed Certificates of Analysis upon request or purchase.
Common Impurities in this compound
Impurities in Fmoc-protected amino acids can arise from the synthesis of the compound itself or from its degradation during storage. These impurities can lead to the formation of undesired side products during peptide synthesis, complicating purification and potentially affecting the final peptide's function.
Key Impurities Include:
-
Dipeptides (Fmoc-Hyp-Hyp-OH): These can form during the Fmoc protection step if the activated Fmoc reagent reacts with an already formed this compound molecule. This leads to the insertion of an extra hydroxyproline (B1673980) residue in the peptide sequence.
-
Free Amino Acid (H-Hyp-OH): Incomplete Fmoc protection or degradation of the Fmoc group can result in the presence of the free amino acid. This can lead to the formation of deletion sequences where a hydroxyproline residue is missing.
-
β-Alanyl Impurities: These can arise from the rearrangement of the Fmoc-OSu reagent used in the synthesis of Fmoc-amino acids, leading to the formation of Fmoc-β-Ala-OH.
-
Enantiomeric Impurities (D-Hyp): The presence of the D-enantiomer of hydroxyproline can impact the structure and function of the final peptide. High enantiomeric purity is crucial for the synthesis of biologically active peptides.
Experimental Protocols
1. Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the chemical purity of this compound using reverse-phase HPLC.
a. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
This compound sample
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
b. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
c. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient is 30% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
d. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
2. Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general approach for assessing the enantiomeric purity of this compound.
a. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
-
Mobile phase appropriate for the chosen chiral column (often a mixture of hexane/isopropanol or other non-polar/polar solvents with an acidic modifier)
-
This compound sample
-
Fmoc-D-Hyp-OH standard (if available)
b. Sample Preparation:
-
Prepare the sample as described in the chemical purity protocol, using the mobile phase as the solvent.
c. HPLC Conditions:
-
Column: Chiral stationary phase column
-
Mobile Phase: Isocratic elution with a pre-determined mixture of solvents suitable for the chiral separation. The exact composition will depend on the column used and should be optimized.
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
d. Data Analysis:
-
Identify the peaks corresponding to the L- and D-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100.
Visualization of Workflows
Quality Control Workflow for Incoming this compound
The following diagram illustrates a typical quality control workflow for receiving and accepting a new batch of this compound in a research or manufacturing setting.
Caption: Quality control workflow for incoming this compound raw material.
This compound in Solid-Phase Peptide Synthesis (SPPS)
This diagram outlines the key steps in solid-phase peptide synthesis where this compound is incorporated into a growing peptide chain.
Caption: General workflow of this compound incorporation in SPPS.
The quality of this compound is a critical determinant of the success of solid-phase peptide synthesis. Researchers and drug development professionals should carefully consider the purity specifications provided by commercial suppliers and, where necessary, perform in-house quality control to ensure the material meets the requirements for their specific application. A thorough understanding of potential impurities and the analytical methods for their detection is essential for the reliable synthesis of high-quality peptides.
References
Methodological & Application
Fmoc-Hyp-OH Solid-Phase Peptide Synthesis: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide chemistry, enabling the efficient and high-purity synthesis of custom peptides.[1][2] This application note provides a detailed, step-by-step protocol for the incorporation of Fmoc-L-hydroxyproline (Fmoc-Hyp-OH) into a peptide sequence on a solid support. Hydroxyproline (B1673980) is a critical non-standard amino acid, most notably found in collagen, where it plays a crucial role in the stability of the triple helix structure. Its inclusion in synthetic peptides is of significant interest for applications in biomaterials, drug delivery, and tissue engineering.
This protocol outlines the manual synthesis process, which can be adapted for automated synthesizers. It covers all stages from resin preparation to the final cleavage of the peptide from the solid support. Given that hydroxyproline is a secondary amino acid and can present steric hindrance, this guide emphasizes optimized conditions to ensure high coupling efficiency.
Experimental Workflow Overview
The overall workflow for the solid-phase synthesis of a peptide containing a hydroxyproline residue using Fmoc chemistry is depicted below. The process is cyclical, with each cycle extending the peptide chain by one amino acid.
Caption: General workflow for Fmoc-SPPS.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the key steps in the this compound SPPS protocol. Note that these values are starting points and may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.
| Parameter | Reagent/Solvent | Equivalents (relative to resin loading) | Volume/Concentration | Duration |
| Resin Swelling | Dichloromethane (DCM) | N/A | 10-15 mL/g resin | 30 min |
| Dimethylformamide (DMF) | N/A | 10-15 mL/g resin | 30 min | |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | N/A | 10 mL/g resin | 2 x (5-10 min) |
| Amino Acid Activation | Fmoc-Hyp(tBu)-OH | 3 - 5 | Dissolved in DMF | 1-5 min pre-activation |
| HATU | 2.9 - 4.9 | |||
| DIPEA | 6 - 10 | |||
| Coupling | Activated Fmoc-Hyp(tBu)-OH solution | N/A | 10 mL/g resin | 1 - 4 hours |
| Double Coupling | Freshly activated Fmoc-Hyp(tBu)-OH solution | 3 - 5 | 10 mL/g resin | 1 - 4 hours |
| Capping (Optional) | Acetic Anhydride/DIPEA/DMF (5:10:85 v/v/v) | N/A | 10 mL/g resin | 2 x 10 min |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5 v/v/v) | N/A | 10 mL/g resin | 2 - 4 hours |
Note: Hyp(tBu)-OH refers to hydroxyproline with a tert-butyl protected side chain, which is recommended to prevent potential side reactions.
Detailed Experimental Protocols
Materials and Reagents
-
Fmoc-L-Hyp(tBu)-OH
-
SPPS Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
-
Dichloromethane (DCM), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Acetic Anhydride
-
Reaction vessel with a sintered glass filter
-
Shaker or bubbler for agitation
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin in the reaction vessel.
-
Add DCM (10-15 mL per gram of resin) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
-
Wash the resin with DMF (3 x 10-15 mL per gram of resin).
-
Add DMF (10-15 mL per gram of resin) and allow the resin to swell for an additional 30 minutes.
-
Drain the DMF. The resin is now ready for the first deprotection step.
Protocol 2: Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: this compound Coupling
Due to the secondary amine nature of hydroxyproline, a potent coupling reagent such as HATU is recommended to ensure high coupling efficiency. A double coupling strategy is often employed for difficult couplings.
-
Activation: In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the mixture. Allow the solution to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test (ninhydrin test). The Kaiser test will be negative (yellow solution) for a complete coupling to a secondary amine.
-
Washing: After the coupling is complete, drain the coupling solution and wash the resin with DMF (3-5 times).
-
(Optional but Recommended) Double Coupling: To ensure maximum incorporation of the sterically hindered hydroxyproline, it is advisable to repeat steps 1-4 with a fresh solution of activated Fmoc-Hyp(tBu)-OH.
-
After the final coupling step, wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next deprotection cycle or for final cleavage.
Protocol 4: Capping (Optional)
If the coupling reaction is found to be incomplete, any unreacted free amines can be capped to prevent the formation of deletion sequences.
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (5:10:85 v/v/v).
-
Add the capping solution to the peptide-resin and agitate for 10 minutes.
-
Drain the solution and repeat the capping step once more.
-
Wash the resin thoroughly with DMF (3-5 times).
Protocol 5: Cleavage and Final Deprotection
This final step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups.
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen or under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). TIS is a scavenger used to trap reactive cations generated during deprotection. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and stir gently at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationship Diagram
The following diagram illustrates the logical relationship of the key steps in a single cycle of Fmoc-SPPS for the addition of one amino acid.
Caption: A single amino acid addition cycle in Fmoc-SPPS.
References
Application Notes and Protocols for Optimal Coupling of Fmoc-Hyp-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyproline (B1673980) (Hyp), a post-translationally modified amino acid, is a critical component of collagen, contributing significantly to the stability of the triple helix. Its incorporation into synthetic peptides is crucial for developing collagen mimetics, extracellular matrix components, and therapeutic peptides with enhanced structural integrity. In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the efficient coupling of Fmoc-Hyp-OH presents unique challenges due to its secondary amine nature and the presence of a hydroxyl group that requires protection.
These application notes provide a comprehensive guide to selecting the optimal coupling reagents for this compound, detailing experimental protocols, and addressing potential side reactions to ensure high-yield and high-purity synthesis of hydroxyproline-containing peptides.
Choosing the Right Coupling Reagent: A Comparative Analysis
The choice of coupling reagent is paramount for the successful incorporation of this compound. The ideal reagent should provide high coupling efficiency, minimize racemization, and be compatible with standard SPPS workflows. Here, we compare the performance of common coupling reagents.
Data Presentation: Comparison of Coupling Reagent Performance for this compound
While direct quantitative comparative studies exclusively on this compound are limited, the following data, extrapolated from studies on other sterically hindered and challenging amino acids, provides a representative comparison to guide reagent selection.
| Coupling Reagent/System | Reagent Type | Typical Coupling Time (min) | Representative Coupling Yield (%)* | Key Advantages | Potential Disadvantages |
| HATU/DIPEA | Aminium/Uronium Salt | 20 - 60 | > 99 | High reactivity, excellent for hindered couplings, low racemization risk.[1][[“]] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[[“]] |
| HBTU/DIPEA | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used.[3] | Potential for racemization and guanidinylation.[4][5] |
| PyBOP/DIPEA | Phosphonium (B103445) Salt | 30 - 60 | 98 - 99 | Efficient with a lower risk of guanidinylation compared to aminium salts.[6] | Byproducts can be difficult to remove in solution-phase synthesis. |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation.[7][8] | Slower reaction rates, potential for N-acylurea formation and racemization without an additive.[4] |
| COMU/DIPEA | Aminium/Uronium Salt | 20 - 45 | > 99 | Very high reactivity, produces safer byproducts than benzotriazole-based reagents. | Higher cost. |
*Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol and are based on data for sterically hindered amino acids, which serve as a good model for this compound.
Recommendation: For routine synthesis, HBTU and PyBOP offer a good balance of efficiency and cost. For difficult sequences or when maximal yield and purity are critical, HATU and COMU are the preferred reagents due to their higher reactivity. DIC/HOBt remains a viable, cost-effective option, particularly when racemization is a concern and longer coupling times are acceptable.
Side-Chain Protection of Hydroxyproline
To prevent side reactions at the hydroxyl group, side-chain protection of hydroxyproline is generally recommended. The most common protecting groups are the tert-butyl (tBu) and trityl (Trt) groups.
-
Fmoc-Hyp(tBu)-OH: The tBu group is stable to the basic conditions of Fmoc deprotection and is cleaved with strong acid (e.g., TFA) during the final cleavage. This is the most common and cost-effective choice for standard SPPS.
-
Fmoc-Hyp(Trt)-OH: The bulky trityl group can help to disrupt peptide aggregation, which can be beneficial for the synthesis of long or hydrophobic sequences.[9] However, it is more acid-labile than the tBu group and may be partially cleaved during prolonged synthesis.
The choice between tBu and Trt protection depends on the specific peptide sequence and the synthetic strategy. For most applications, Fmoc-Hyp(tBu)-OH is sufficient.
Potential Side Reactions and Mitigation Strategies
Racemization
Although proline and its derivatives are less prone to racemization than other amino acids, it can still occur, especially with prolonged activation times or the use of strong bases.
Mitigation Strategies:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) are crucial when using carbodiimide-based reagents like DIC to suppress racemization.[4]
-
Choice of Base: Use a hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in slight excess.
-
Minimize Pre-activation Time: For onium salt reagents like HATU and HBTU, minimize the pre-activation time before adding the activated amino acid to the resin.
Incomplete Coupling
Due to the cyclic nature of the proline ring, the coupling of this compound can be slower than for other amino acids.
Mitigation Strategies:
-
Double Coupling: If a monitoring test (e.g., Kaiser test) indicates incomplete coupling, a second coupling with fresh reagents is recommended.
-
Use of More Potent Reagents: For difficult couplings, switching to a more reactive coupling reagent like HATU or COMU can be beneficial.
-
Increased Reagent Excess: Using a higher excess of the amino acid and coupling reagents can help drive the reaction to completion.
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-Hyp(tBu)-OH using different recommended reagents on a 0.1 mmol scale.
Protocol 1: Coupling using HATU/DIPEA
This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.
Materials:
-
Fmoc-Hyp(tBu)-OH (0.4 mmol, 4 eq.)
-
HATU (0.39 mmol, 3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine (0.1 mmol)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve Fmoc-Hyp(tBu)-OH and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF.
Protocol 2: Coupling using PyBOP/DIPEA
This protocol provides a robust and efficient method for routine peptide synthesis.
Materials:
-
Fmoc-Hyp(tBu)-OH (0.4 mmol, 4 eq.)
-
PyBOP (0.4 mmol, 4 eq.)
-
DIPEA (0.8 mmol, 8 eq.)
-
DMF, peptide synthesis grade
-
Resin with a free N-terminal amine (0.1 mmol)
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Reaction: a. In a separate vial, dissolve Fmoc-Hyp(tBu)-OH in DMF. b. Add the amino acid solution to the resin. c. Add PyBOP and DIPEA to the reaction vessel.
-
Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Protocol 3: Coupling using DIC/HOBt
This is a cost-effective protocol suitable for many applications.
Materials:
-
Fmoc-Hyp(tBu)-OH (0.4 mmol, 4 eq.)
-
DIC (0.4 mmol, 4 eq.)
-
HOBt (0.4 mmol, 4 eq.)
-
DMF, peptide synthesis grade
-
Resin with a free N-terminal amine (0.1 mmol)
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Hyp(tBu)-OH and HOBt in DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC.
-
Incubation: Agitate the reaction mixture at room temperature for 60-120 minutes.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Monitoring the Coupling Reaction
The completion of the coupling reaction should be monitored to ensure the integrity of the final peptide.
-
Kaiser Test: A qualitative colorimetric test to detect free primary amines. A negative result (yellow beads) indicates a complete coupling.
-
Fmoc-Release Assay: A quantitative spectrophotometric method to determine the amount of Fmoc group cleaved after the coupling step, which can be used to calculate the coupling yield.
-
LC-MS Analysis of a Cleaved Sample: A small amount of the resin can be cleaved and analyzed by LC-MS to confirm the correct mass of the growing peptide chain.
Experimental Workflows and Signaling Pathways
General Workflow for a Single Coupling Cycle in Fmoc-SPPS
Caption: Workflow for a single coupling cycle of this compound in SPPS.
Logical Relationship of Coupling Reagent Selection
Caption: Decision tree for selecting a suitable coupling reagent.
Conclusion
The successful incorporation of this compound in SPPS is readily achievable with the appropriate selection of coupling reagents and adherence to optimized protocols. For most applications, phosphonium (PyBOP) and aminium (HBTU) based reagents provide excellent results. In cases of difficult sequences, the highly reactive HATU and COMU reagents are recommended. Careful monitoring of the coupling reaction and awareness of potential side reactions are essential for obtaining high-purity hydroxyproline-containing peptides for a wide range of research and therapeutic applications.
References
Application Notes and Protocols: Incorporation of Fmoc-Hyp-OH into Collagen-Like Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in mammals, is characterized by its unique triple-helical structure, composed of repeating Xaa-Yaa-Gly sequences. The residues in the Xaa and Yaa positions are frequently proline and (4R)-hydroxyproline (Hyp), respectively. The hydroxyl group of hydroxyproline (B1673980) plays a crucial role in stabilizing the collagen triple helix through stereoelectronic effects.[1] Synthetic collagen-like peptides (CLPs) incorporating hydroxyproline are invaluable tools for investigating collagen structure, stability, and its role in biological processes. Furthermore, these peptides are being explored for various applications in drug delivery, tissue engineering, and cosmetics.[2][3]
This document provides detailed protocols for the incorporation of N-α-Fmoc-4(R)-hydroxy-L-proline (Fmoc-Hyp-OH) into CLPs using solid-phase peptide synthesis (SPPS), along with methods for their purification and characterization.
Key Applications
-
Structural Biology: Elucidating the principles of collagen triple helix formation and stability.[4]
-
Biomaterials: Development of self-assembling materials, hydrogels for tissue engineering, and drug delivery vehicles.[3][5]
-
Drug Development: Designing peptides with specific biological activities, such as anti-HIV agents or molecules that influence cellular behavior.[6][7]
-
Cosmeceuticals: Formulating skincare products that promote collagen synthesis and improve skin elasticity.[2]
Quantitative Data Summary
The synthesis of tripeptide building blocks is a key step in the efficient construction of longer CLPs. The following table summarizes the yields for the synthesis of Fmoc-protected tripeptides relevant to CLP assembly.
| Tripeptide Sequence | Protecting Group on Hyp | Synthesis Method | Yield (%) | Reference |
| Fmoc-Pro-Hyp(tBu)-Gly-OH | tert-Butyl (tBu) | Solution-phase | 87 | [8] |
| Fmoc-Pro-Pro-Gly-OH | N/A | Solution-phase | 90 | [8] |
The thermal stability of CLPs is a critical parameter, often assessed by measuring the melting temperature (Tm), the temperature at which 50% of the triple helix unfolds. The following table presents Tm values for representative CLPs.
| Peptide Sequence | Tm (°C) | Conditions | Reference |
| (Pro-Hyp-Gly)3-(3-Hyp-4-Hyp-Gly)-(Pro-Hyp-Gly)3 | 32.7 ± 0.9 | 0.2 mM in 50 mM acetic acid | [1] |
| (Pro-Hyp-Gly)3-(Pro-Pro-Gly)-(Pro-Hyp-Gly)3 | 30.5 ± 2.2 | 0.2 mM in 50 mM acetic acid | [1] |
| (Pro-Hyp-Gly)3-(Pro-3-Hyp-Gly)-(Pro-Hyp-Gly)3 | 21.0 ± 2.2 | 0.2 mM in 50 mM acetic acid | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Collagen-Like Peptides
This protocol details the manual solid-phase synthesis of a CLP using Fmoc/tBu chemistry. The hydroxyl group of hydroxyproline is protected with a tert-butyl (tBu) group.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Pro-OH
-
Fmoc-Hyp(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DDI water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve Fmoc-Pro-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, using Fmoc-Hyp(tBu)-OH and Fmoc-Pro-OH as required.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Lyophilize the crude peptide.
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF).
-
Protocol 2: Purification by RP-HPLC
Equipment and Reagents:
-
Preparative RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude lyophilized peptide in a minimal amount of Solvent A.
-
Filter the peptide solution through a 0.45 µm filter.
-
Inject the solution onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 10-60% over 30 minutes).
-
Monitor the elution at 220 nm.
-
Collect the fractions corresponding to the major peak.
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of collagen-like peptides.
Signaling Pathway
The dipeptide Prolyl-Hydroxyproline (Pro-Hyp), a degradation product of collagen, has been shown to exert biological effects on tendon cells. It promotes cell motility and homeostasis through a signaling pathway involving the activation of β1-integrin and the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[7]
Caption: Pro-Hyp signaling pathway in tendon cells.
References
- 1. raineslab.com [raineslab.com]
- 2. The Application of Hydroxyproline Skincare Products: From Ingredient Analysis to Efficacy Exploratio - Nanjing Chemical Material Corp. [njchm.com]
- 3. Collagen-like peptides and peptide-polymer conjugates in the design of assembled materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hollow Octadecameric Self-Assembly of Collagen-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydroxyproline-containing collagen peptide derived from the skin of the Alaska pollack inhibits HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient Synthesis of Collagen-Related Tripeptides for Segment Condensation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fmoc-Hyp-OH for Peptide-Based Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of Nα-Fmoc-4-hydroxy-L-proline (Fmoc-Hyp-OH) and its derivatives is a cornerstone in the synthesis of advanced peptide-based biomaterials. Hydroxyproline (B1673980) is a critical post-translationally modified amino acid that constitutes approximately 13.5% of mammalian collagen and is essential for the stability of its iconic triple helix structure.[1] By incorporating this compound into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), it is possible to create biomimetic materials that emulate the structure and function of the native extracellular matrix (ECM).
These collagen-mimetic peptides can self-assemble into higher-order structures such as nanofibers and hydrogels.[2] This process is driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking of the Fmoc groups. The resulting hydrogels are biocompatible, biodegradable, and possess tunable mechanical properties, making them excellent candidates for applications in tissue engineering, regenerative medicine, and controlled drug delivery.[2][3] Furthermore, specific sequences containing hydroxyproline, such as Glycine-Phenylalanine-Hydroxyproline-Glycine-Glutamate-Arginine (GFOGER), have been shown to interact directly with integrin receptors on cell surfaces, influencing cell adhesion, proliferation, and signaling.[4]
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the synthesis and characterization of biomaterials using this compound.
Applications
Peptide-based biomaterials synthesized with this compound have a wide range of applications owing to their biomimetic and tunable properties.
-
Tissue Engineering Scaffolds: Hydrogels formed from hydroxyproline-containing peptides can serve as three-dimensional scaffolds that mimic the native ECM, promoting cell infiltration, growth, and tissue regeneration.[5][6]
-
Controlled Drug Delivery: The nanofibrous network of these hydrogels can encapsulate therapeutic molecules, from small drugs to large proteins, and release them in a sustained manner as the matrix degrades.[7][8]
-
Cell Adhesion and Signaling Studies: By immobilizing peptides with specific motifs like GFOGER onto surfaces, researchers can create platforms to study integrin-specific cell adhesion and subsequent signaling cascades, which are crucial for understanding and directing cell function.[4]
-
Wound Healing: The biocompatible and biodegradable nature of these hydrogels makes them suitable as dressings that can maintain a moist environment, deliver bioactive agents, and promote natural healing processes.[9]
Quantitative Data Presentation
The inclusion of hydroxyproline and the conditions of hydrogel formation significantly impact the material's properties. The following tables summarize key quantitative data from relevant studies.
Table 1: Mechanical Properties of Self-Assembled Peptide Hydrogels
The storage modulus (G') is a measure of the elastic response of a material and indicates the stiffness of the hydrogel. Higher G' values are often desirable for applications in load-bearing tissues.
| Peptide Sequence/System | Concentration | Storage Modulus (G') | Comments |
| Q11 Peptide (QQKFQFQFEQQ) | 5 mM (0.76% w/v) | 1.2 kPa | A well-characterized self-assembling peptide, serves as a baseline.[1] |
| Q11 Peptide (QQKFQFQFEQQ) | 30 mM (4.6% w/v) | 10.5 kPa | Demonstrates concentration-dependent stiffening.[1] |
| Fmoc-FFpY/Na+ Hydrogel | 6.4 mM in 500 mM NaCl | ~200 Pa | Shows the influence of ionic strength on gel stiffness.[10] |
| Fibrin-Copolymer Hydrogel | 1.92 wt% copolymer | ~1200 Pa | Example of a hybrid hydrogel system.[11] |
Table 2: Biocompatibility of Peptide Scaffolds (Cell Viability)
Biocompatibility is essential for any material intended for biomedical applications. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. A viability of over 70% is generally considered non-cytotoxic.
| Cell Type | Scaffold/Hydrogel System | Incubation Time | Cell Viability (%) |
| Human Dental Pulp Stem Cells (DPSCs) | 10% RGD Peptide Hydrogel | 14 days | ~100% (no significant difference from control) |
| L929 Mouse Fibroblasts | Polylactide (PLA) Scaffold | 7 days | >90% |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Ligated Q11 Peptide Gel | Not Specified | Significant enhancement in proliferation vs. non-ligated gel |
| Human Cartilage Stem/Progenitor Cells (CSPCs) | ODMA/PEGDMA/CH Composite Scaffold | 72 hours | Significantly enhanced vs. 2D culture plate |
Table 3: Drug Release Kinetics from Peptide Hydrogels
The release profile of a drug from a hydrogel is critical for its therapeutic efficacy. The data below shows the cumulative release of a model drug, dexamethasone, from an Fmoc-peptide hydrogel system.
| Time | Cumulative Release (%) from Hydrogel Matrix | Cumulative Release (%) from PLGA Nanoparticles in Gel |
| 1 hour | ~15% | ~10% |
| 6 hours | ~30% | ~25% |
| 24 hours | ~50% | ~40% |
| 48 hours | ~65% | ~55% |
| 72 hours | ~75% | ~60% |
Data is estimated from graphical representations in referenced literature for illustrative purposes.[7] The release kinetics often follow models like the Higuchi model, indicating a diffusion-controlled process.[12][13]
Experimental Workflows and Logical Relationships
Visualizing the processes involved in creating and testing these biomaterials is crucial for understanding the workflow and underlying scientific principles.
Caption: Overall workflow from peptide design to biomaterial application.
References
- 1. Modulating the Mechanical Properties of Self-Assembled Peptide Hydrogels via Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Self-assembling Multidomain Peptide Hydrogels: Designed Susceptibility to Enzymatic Cleavage Allows Enhanced Cell Migration and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 9. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Fmoc-Hyp-OH in Developing Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-Fmoc-4-hydroxyproline (Fmoc-Hyp-OH) is a critical building block in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. The incorporation of hydroxyproline (B1673980), a post-translationally modified amino acid abundant in collagen, imparts unique structural and biological properties to synthetic peptides. These properties include enhanced thermal stability, improved metabolic resistance, and specific biological activities, making this compound an invaluable tool in the development of novel peptide-based therapeutics for a range of applications, including wound healing, tissue engineering, and targeted drug delivery.
Key Applications of this compound in Therapeutic Peptide Development
The unique characteristics of hydroxyproline lend themselves to several key therapeutic applications:
-
Collagen-Mimetic Peptides (CMPs): this compound is fundamental in the synthesis of CMPs, which mimic the triple-helical structure of natural collagen.[1][2][3] These peptides are instrumental in tissue engineering, promoting cell adhesion, proliferation, and differentiation. The hydroxyl group of hydroxyproline is crucial for the stability of the collagen triple helix through hydrogen bonding.[4][5]
-
Wound Healing: Peptides containing the prolyl-hydroxyproline (Pro-Hyp) motif have been shown to promote wound healing.[6][7][8] These dipeptides can stimulate the proliferation of specific fibroblasts involved in the healing process.[6][7][8] The use of this compound allows for the precise incorporation of this bioactive motif into therapeutic peptides.
-
Enhanced Peptide Stability: The presence of hydroxyproline can significantly increase the thermal and metabolic stability of peptides.[1][9][10] The rigid pyrrolidine (B122466) ring and the hydroxyl group contribute to a more constrained and stable peptide backbone, making the resulting therapeutic peptides less susceptible to enzymatic degradation.
-
Drug Delivery Vehicles: The unique structural features of hydroxyproline-containing peptides can be exploited for targeted drug delivery. Their ability to form stable, self-assembling structures makes them suitable as carriers for therapeutic agents.
Quantitative Data on Hydroxyproline-Containing Peptides
The incorporation of hydroxyproline has a quantifiable impact on the properties of peptides. The following table summarizes key quantitative data from studies on hydroxyproline-containing peptides.
| Parameter | Peptide Sequence | Value | Reference |
| Melting Temperature (Tm) | (Gly-Pro-Hyp)10 | ~60 °C | [10] |
| (Gly-Pro-Pro)10 | ~28 °C | [10] | |
| Fibroblast Proliferation | Pro-Hyp (200 µM) | Significant increase in migrating fibroblasts after 72h | [11][12] |
| Tendon Cell Proliferation | Pro-Hyp (200 and 500 µg/ml) | Effective cell proliferation in tenocytes and tendon progenitor cells | [13] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of therapeutic peptides containing hydroxyproline.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Hydroxyproline-Containing Peptide
This protocol outlines the manual synthesis of a generic hydroxyproline-containing peptide using Fmoc chemistry.
Workflow for Solid-Phase Peptide Synthesis:
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide MBHA resin[14]
-
Fmoc-Hyp(tBu)-OH and other Fmoc-protected amino acids[9]
-
N,N-Dimethylformamide (DMF)[14]
-
Dichloromethane (DCM)[14]
-
Piperidine (B6355638) solution (20% in DMF)[14]
-
Diisopropylethylamine (DIEA)[14]
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[16]
-
Cold diethyl ether[14]
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.[17]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.[14]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and byproducts.[14]
-
Amino Acid Coupling:
-
Dissolve Fmoc-Hyp(tBu)-OH (or another Fmoc-amino acid), HBTU, and HOBt (or OxymaPure) in DMF.
-
Add DIEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.[18]
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).[14]
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[16]
-
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.[14]
-
Lyophilization: Lyophilize the crude peptide to obtain a powder.
Protocol 2: Purification of Hydroxyproline-Containing Peptides by RP-HPLC
Workflow for Peptide Purification:
Caption: A standard workflow for the purification of synthetic peptides using RP-HPLC.
Materials:
-
Crude lyophilized peptide
-
HPLC system with UV detector[19]
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. Filter the solution through a 0.22 µm syringe filter.[19]
-
Column Equilibration: Equilibrate the C18 column with Solvent A.
-
Injection: Inject the filtered peptide solution onto the column.
-
Elution: Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).[19]
-
Detection: Monitor the elution profile at 214 nm or 220 nm.[19][20]
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Purity Analysis: Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the synthesized hydroxyproline-containing peptides.
Workflow for MTT Assay:
Caption: A schematic representation of the MTT cell viability assay workflow.
Materials:
-
Fibroblasts or other relevant cell line
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Hydroxyproline-containing peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with various concentrations of the hydroxyproline-containing peptide. Include a vehicle control (no peptide).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control.
Protocol 4: Hydroxyproline Assay
This assay quantifies the hydroxyproline content in tissues or cell lysates, which is an indicator of collagen content.[21][22]
Signaling Pathway in Hydroxyproline Assay:
Caption: The chemical pathway underlying the colorimetric hydroxyproline assay.
Materials:
-
Tissue homogenates or cell lysates
-
Concentrated HCl (e.g., 6N)
-
Chloramine-T reagent
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standard solution[21]
Procedure:
-
Acid Hydrolysis: Hydrolyze the samples in 6N HCl at 110-120°C for 18-24 hours to liberate free hydroxyproline from collagen.
-
Neutralization: Neutralize the hydrolyzed samples.
-
Oxidation: Add Chloramine-T reagent to each sample and incubate to oxidize hydroxyproline to a pyrrole intermediate.[21]
-
Color Development: Add Ehrlich's reagent and incubate to allow the formation of a colored product.[21]
-
Absorbance Measurement: Measure the absorbance at 540-560 nm.[21]
-
Quantification: Determine the hydroxyproline concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of hydroxyproline.
Conclusion
This compound is a versatile and essential reagent for the development of therapeutic peptides. Its incorporation can enhance peptide stability, confer specific biological activities, and enable the creation of novel biomaterials. The protocols provided herein offer a foundation for the synthesis, purification, and evaluation of hydroxyproline-containing peptides, facilitating further research and development in this promising area of therapeutic science.
References
- 1. Triple helical structure and stabilization of collagen-like molecules with 4(R)-hydroxyproline in the Xaa position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Synthesis and biological applications of collagen-model triple-helical peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Supramolecular assembly of electrostatically stabilized, hydroxyproline-lacking collagen-mimetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. chem.uci.edu [chem.uci.edu]
- 18. biomatik.com [biomatik.com]
- 19. benchchem.com [benchchem.com]
- 20. bachem.com [bachem.com]
- 21. Hydroxyproline Assay Kit [cellbiolabs.com]
- 22. QuickZyme Hydroxyproline Assay Kit | BioVendor R&D [biovendor.com]
Application Notes and Protocols: Fmoc-Hyp-OH in Click Chemistry and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fmoc-Hyp-OH as a versatile building block for incorporating click chemistry handles into peptides. This enables site-specific bioconjugation for applications ranging from peptide labeling and imaging to the creation of targeted drug conjugates and novel biomaterials. Detailed protocols for the modification of the hydroxyproline (B1673980) side chain, its incorporation into peptides via solid-phase peptide synthesis (SPPS), and subsequent bioconjugation using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are provided.
Introduction: Expanding the Utility of Hydroxyproline
Hydroxyproline (Hyp), a non-proteinogenic amino acid, is a key component of collagen, contributing to the stability of its triple-helical structure. The secondary hydroxyl group on the pyrrolidine (B122466) ring of Hyp offers a unique point for chemical modification. By leveraging this compound in solid-phase peptide synthesis (SPPS), this hydroxyl group can be converted into a bioorthogonal handle, such as an azide (B81097) or an alkyne, post-synthesis. This "proline editing" approach allows for the precise installation of click chemistry functionalities into peptides, opening up a vast array of possibilities for bioconjugation.[1]
Key Applications:
-
Peptide Labeling: Attachment of fluorophores, biotin, or other tags for imaging and detection.
-
Drug Conjugation: Creation of peptide-drug conjugates (PDCs) for targeted delivery.
-
PEGylation: Modification with polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties.
-
Surface Immobilization: Attachment of peptides to surfaces for biomaterial development.
-
Formation of Complex Peptide Architectures: Synthesis of cyclic, branched, or multimeric peptides.
Data Presentation: Quantitative Insights into Click Chemistry with Modified Peptides
The efficiency of click chemistry reactions is a critical parameter for successful bioconjugation. The following tables summarize representative quantitative data for the synthesis of azide-functionalized amino acids and the kinetics of CuAAC and SPAAC reactions. While specific data for hydroxyproline derivatives is limited, these values provide a strong baseline for experimental design.
Table 1: Representative Yields for the Synthesis of Azide-Functionalized Fmoc-Amino Acids
| Amino Acid Precursor | Reaction | Product | Yield (%) | Reference |
| Fmoc-Asn-OH | Hofmann Rearrangement & Diazo Transfer | Fmoc-Aziadoalanine-OH | 62-75% | [2] |
| Fmoc-Gln-OH | Hofmann Rearrangement & Diazo Transfer | Fmoc-Azidohomoalanine-OH | 65-74% | [2] |
| Boc-Ser-OtBu | Mesylation & Azide Substitution | Boc-Azidoalanine-OtBu | ~47% | [3] |
Note: These yields are for the synthesis of related azido (B1232118) amino acids and serve as a reference. The on-resin modification of hydroxyproline via Mitsunobu reaction or mesylation followed by azide substitution is expected to proceed with high efficiency, but specific yields should be determined empirically.
Table 2: Comparative Kinetics of CuAAC and SPAAC Reactions
| Click Chemistry Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10¹ - 10⁴ | Requires a copper(I) catalyst; reaction rates can be enhanced by ligands. Generally offers very high conversion (>95%).[4][5] |
| SPAAC | Strained Alkyne (e.g., DBCO, BCN) + Azide | 10⁻³ - 1 | Catalyst-free, driven by ring strain. The rate is highly dependent on the structure of the cyclooctyne.[5][6] |
Table 3: Second-Order Rate Constants for SPAAC of Various Azides with Dibenzocyclooctyne (DBCO)
| Azide Moiety | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| Azidolysine-containing peptide | 2.6 | HBS buffer, pH 7.4, 25°C |
| Hydrophilic azido-amino acid | 0.34 | HBS buffer, pH 7.4, 25°C |
| 3-azido-L-alanine | 0.55 - 1.22 | HEPES buffer, pH 7 |
| 1-azido-1-deoxy-β-D-glucopyranoside | 0.85 - 1.22 | HEPES buffer, pH 7 |
This data highlights that the structure of the azide-containing molecule influences the reaction kinetics.
Experimental Protocols
Protocol 1: On-Resin Functionalization of Hydroxyproline for Click Chemistry
This protocol describes the conversion of a resin-bound hydroxyproline residue into an azido-proline residue using a Mitsunobu reaction. A similar approach can be used to install an alkyne handle.
Workflow for On-Resin Azide Installation:
Caption: On-resin conversion of hydroxyproline to azidoproline.
Materials:
-
Peptide-resin containing a hydroxyproline residue (Trityl-protected hydroxyl group).
-
Dichloromethane (DCM), peptide synthesis grade.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
1-2% Trifluoroacetic acid (TFA) in DCM.
-
Triphenylphosphine (PPh₃).
-
Diisopropyl azodicarboxylate (DIAD).
-
Diphenylphosphoryl azide (DPPA).
-
Anhydrous Tetrahydrofuran (THF).
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Trityl Deprotection: Treat the resin with 1-2% TFA in DCM for 2 minutes. Repeat this step 5-10 times until the yellow color of the trityl cation is no longer observed in the effluent.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Mitsunobu Reaction:
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve PPh₃ (10 eq. relative to resin loading) in anhydrous THF.
-
Add DIAD (10 eq.) dropwise to the PPh₃ solution at 0°C.
-
Add DPPA (10 eq.) to the reaction mixture.
-
Add this pre-activated mixture to the washed peptide-resin.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
-
-
Final Washing: Wash the resin thoroughly with DMF (5x), DCM (5x), and finally with methanol (3x).
-
Drying: Dry the resin under vacuum. The resin now contains the peptide with a 4-azidoproline residue and is ready for the next SPPS step or cleavage.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Bioconjugation
This protocol outlines a general procedure for conjugating an azide-modified peptide with an alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne).
Workflow for CuAAC Bioconjugation:
Caption: General workflow for CuAAC-mediated peptide bioconjugation.
Materials:
-
Azide-modified peptide (purified).
-
Alkyne-containing molecule (e.g., alkyne-fluorophore, biotin-alkyne).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared).
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
DMSO (if needed to dissolve the alkyne-molecule).
Procedure:
-
Peptide Dissolution: Dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
The azide-modified peptide solution.
-
The alkyne-containing molecule (1.5-5 eq. relative to the peptide). If the alkyne-molecule is dissolved in DMSO, ensure the final DMSO concentration does not exceed 10-20%.
-
THPTA ligand to a final concentration of 500 µM.
-
CuSO₄ to a final concentration of 100 µM.
-
-
-
Reaction Initiation: Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Upon completion, purify the peptide bioconjugate using reverse-phase HPLC (RP-HPLC) to remove excess reagents and unreacted starting materials.
-
Characterization: Characterize the final product by mass spectrometry to confirm the successful conjugation.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol is for the copper-free conjugation of an azide-modified peptide with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative. This method is ideal for applications involving live cells or other copper-sensitive systems.
Workflow for SPAAC Bioconjugation:
Caption: General workflow for SPAAC-mediated peptide bioconjugation.
Materials:
-
Azide-modified peptide (purified).
-
Strained alkyne reagent (e.g., DBCO-fluorophore, DBCO-biotin).
-
Phosphate-buffered saline (PBS), pH 7.4, or other appropriate aqueous buffer.
-
DMSO (if needed to dissolve the strained alkyne).
Procedure:
-
Peptide Dissolution: Dissolve the azide-modified peptide in PBS or the desired buffer to a final concentration of 1-5 mg/mL.
-
Reaction Setup:
-
To the peptide solution, add the strained alkyne reagent (1.5-3 eq. relative to the peptide). If the alkyne is in DMSO, ensure the final DMSO concentration is as low as possible.
-
-
Incubation: Mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the strained alkyne and the concentration of the reactants.[3] Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the peptide bioconjugate by RP-HPLC.
-
Characterization: Confirm the identity of the purified bioconjugate using mass spectrometry.
Characterization of Bioconjugates
Successful bioconjugation should be confirmed using appropriate analytical techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A shift in retention time compared to the starting peptide is indicative of a successful conjugation. The appearance of a new, single major peak suggests a clean reaction.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the molecular weight of the final bioconjugate, which will be the sum of the peptide mass and the mass of the conjugated molecule.
-
UV-Vis Spectroscopy: If a chromophoric molecule (like a fluorescent dye) has been conjugated, its characteristic absorbance can be used to confirm its presence and quantify the degree of labeling.
Conclusion
The functionalization of this compound to introduce azide or alkyne handles provides a powerful and versatile platform for the site-specific modification of peptides. The "proline editing" approach, combined with the robustness and efficiency of click chemistry (both CuAAC and SPAAC), enables the synthesis of a wide range of peptide bioconjugates for diverse applications in research, diagnostics, and therapeutics. The protocols and data provided herein serve as a valuable resource for scientists and researchers looking to leverage this innovative bioconjugation strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the automated solid-phase peptide synthesis (SPPS) of peptides containing hydroxyproline (B1673980), utilizing the Fmoc-Hyp-OH amino acid derivative. These guidelines are intended to assist researchers in developing robust and efficient synthesis strategies for creating custom peptides for various applications, including collagen mimetics and bioactive peptides.
Introduction
Hydroxyproline (Hyp) is a non-standard amino acid crucial for the structural integrity of collagen, the most abundant protein in mammals. The incorporation of hydroxyproline into synthetic peptides is of significant interest for studying collagen structure and function, developing collagen-like biomaterials, and creating peptides with enhanced stability and biological activity. The use of Nα-Fmoc-protected hydroxyproline, particularly with a tert-butyl (tBu) protecting group for the hydroxyl side chain (Fmoc-Hyp(tBu)-OH), is fully compatible with standard automated Fmoc-SPPS workflows.[1][2] Automated synthesis offers numerous advantages, including increased reproducibility, higher throughput, and reduced manual intervention, making it a cornerstone of modern peptide research and drug development.[2][3]
Data Presentation: Quantitative Parameters in Automated Fmoc-SPPS
The efficiency and success of automated peptide synthesis are dependent on optimized reaction conditions. The following tables summarize typical quantitative data for the key steps in Fmoc-SPPS. These values are representative and may require optimization based on the specific peptide sequence, the scale of the synthesis, and the automated peptide synthesizer used.
Table 1: Typical Reaction Times for Automated Fmoc-SPPS Cycles
| Step | Reagent/Activator | Typical Duration (minutes) | Notes |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | 1 - 7 | Can be performed as a single step or as two shorter steps (e.g., 1 min + 6 min).[4] |
| Amino Acid Coupling | HCTU/HATU | 2 - 5 | Highly efficient coupling reagents that allow for short reaction times.[5] |
| Amino Acid Coupling | DIC/Oxyma | 30 - 40 | A cost-effective and reliable coupling cocktail.[4] |
| Washing Steps | DMF | 0.5 - 1 per wash | Multiple washes are performed between deprotection and coupling steps. |
Table 2: Reagent Equivalents for a Standard 0.1 mmol Synthesis Scale
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| Coupling Reagent (e.g., HCTU, DIC) | 3 - 5 |
| Base (e.g., DIPEA) | 6 - 10 |
| Fmoc Deprotection Reagent | In excess (flow-through) |
Table 3: Expected Outcomes for Peptides Synthesized via Automated Fmoc-SPPS
| Parameter | Typical Value | Factors Influencing Outcome |
| Crude Peptide Purity | >80% | Peptide sequence complexity, aggregation tendency, efficiency of coupling and deprotection.[6] |
| Overall Yield | 15 - 40% | Resin loading, number of amino acids, handling losses during cleavage and purification.[7] |
| Epimerization of C-terminal amino acid | < 0.5% | Use of specialized linkers can minimize this side reaction.[2] |
Experimental Protocols
This section outlines a detailed methodology for the automated solid-phase synthesis of a generic peptide containing hydroxyproline using Fmoc/tBu chemistry.
Materials and Reagents
-
Resin: Pre-loaded Wang or Rink Amide resin (0.1 - 0.5 mmol/g loading capacity).
-
Fmoc-Amino Acids: Standard protected Fmoc-amino acids and Fmoc-Hyp(tBu)-OH.
-
Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents:
-
Activator: O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) or Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
-
Precipitation and Washing: Cold diethyl ether.
Automated Peptide Synthesizer Setup
The following protocol is a general guideline and should be adapted to the specific automated peptide synthesizer being used.[2]
-
Resin Preparation:
-
Place the desired amount of resin in the reaction vessel of the synthesizer.
-
Swell the resin in DMF for at least 30 minutes.
-
-
Automated Synthesis Cycles (Deprotection and Coupling):
-
The synthesizer will perform the following steps for each amino acid coupling in the sequence.
-
Fmoc Deprotection:
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin.
-
Allow the reaction to proceed for the programmed time (e.g., 1 x 7 minutes or 2 x 3 minutes).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (e.g., 5 x 1-minute washes).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (including Fmoc-Hyp(tBu)-OH when required) and the coupling activator (e.g., HCTU) in DMF.
-
Add the amino acid solution and the base (DIPEA) to the reaction vessel.
-
Allow the coupling reaction to proceed for the programmed time (e.g., 5 minutes for HCTU).
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (e.g., 3 x 1-minute washes).
-
-
Repeat these cycles until the desired peptide sequence is assembled.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection cycle as described above.
-
-
Resin Washing and Drying:
-
Wash the peptidyl-resin with DMF, followed by DCM.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Deprotection
Caution: Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Transfer the dried peptidyl-resin to a reaction vessel.
-
Add the cleavage cocktail (TFA/TIS/Water) to the resin (approximately 10 mL per gram of resin).
-
Stir or gently agitate the suspension at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again.
-
Dry the crude peptide under vacuum.
Purification and Analysis
-
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
Visualization of Workflows and Signaling Pathways
Experimental Workflow: Automated Fmoc Solid-Phase Peptide Synthesis
Caption: Automated Fmoc-SPPS Workflow.
Signaling Pathway: Integrin-Mediated Collagen Signaling
Collagen, a protein rich in hydroxyproline, interacts with integrin receptors on the cell surface, triggering intracellular signaling cascades that regulate cell behavior.[8][9]
Caption: Integrin-Mediated Collagen Signaling.
Signaling Pathway: Prolyl-Hydroxyproline (Pro-Hyp) in Osteoblasts
The dipeptide Pro-Hyp, derived from collagen, has been shown to influence osteoblast differentiation through specific intracellular signaling pathways.[10][11]
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. digital.csic.es [digital.csic.es]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. researchgate.net [researchgate.net]
- 8. The Molecular Interaction of Collagen with Cell Receptors for Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The collagen receptor integrins have distinct ligand recognition and signaling functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collagen-derived dipeptide prolyl-hydroxyproline promotes osteogenic differentiation through Foxg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Leveraging Fmoc-Hyp-OH for the Investigation of Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Peptides have emerged as powerful tools to modulate and probe these interactions. Fmoc-Hyp-OH, a protected form of the non-standard amino acid hydroxyproline (B1673980), is a critical building block in the solid-phase peptide synthesis (SPPS) of peptidomimetics and probes for studying PPIs. The incorporation of hydroxyproline can confer unique structural properties to peptides, enhancing their stability, and modulating their binding affinity and specificity to target proteins. These application notes provide a comprehensive overview of the use of this compound in synthesizing peptides to study PPIs, with a focus on a case study involving the dipeptide prolyl-4-hydroxyproline (Pro-Hyp) and its interaction with β1-integrin, a key regulator of cell adhesion and signaling.
Key Applications of this compound in PPI Research
-
Stabilization of Bioactive Conformations: Hydroxyproline plays a crucial role in stabilizing the collagen triple helix through hydrogen bonding.[1][2] This principle can be applied to stabilize specific secondary structures in synthetic peptides, locking them into a conformation that is optimal for binding to a target protein.
-
Modulation of Binding Affinity: The hydroxyl group of hydroxyproline can form key hydrogen bonds with residues in the binding pocket of a target protein, thereby influencing the binding affinity and specificity of the peptide.
-
Development of Peptidomimetic Inhibitors: By incorporating hydroxyproline and its analogs, researchers can design peptidomimetics with improved pharmacokinetic properties, such as resistance to proteolytic degradation, making them more suitable as therapeutic agents.[3]
-
Probing PPIs in Signaling Pathways: Peptides containing hydroxyproline can be used to investigate the role of specific PPIs in cellular signaling cascades, as demonstrated in the case study below.
Case Study: Prolyl-4-Hydroxyproline (Pro-Hyp) Interaction with β1-Integrin and Activation of the ERK Signaling Pathway
A study has shown that the dipeptide Pro-Hyp, a collagen-derived peptide, can promote the differentiation and chemotactic activity of tendon cells. Mechanistically, Pro-Hyp was found to increase the levels of active β1-integrin, leading to the reorganization of the actin cytoskeleton and the activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway. This case study highlights how a simple dipeptide containing hydroxyproline can modulate a critical PPI and subsequent downstream signaling.
Signaling Pathway
The interaction of Pro-Hyp with β1-integrin initiates a signaling cascade that promotes cell motility and differentiation. A simplified representation of this pathway is shown below.
Experimental Protocols
This section provides detailed protocols for the synthesis of a Pro-Hyp dipeptide using this compound and for the characterization of its interaction with β1-integrin using Surface Plasmon Resonance (SPR).
Solid-Phase Peptide Synthesis (SPPS) of Pro-Hyp
This protocol describes the manual synthesis of the dipeptide Pro-Hyp using Fmoc chemistry.
Workflow for SPPS of Pro-Hyp:
Materials:
-
Rink Amide resin
-
Fmoc-Hyp(tBu)-OH
-
Fmoc-Pro-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Acetonitrile (ACN)
-
Solid-phase synthesis vessel
-
Shaker
-
RP-HPLC system
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove excess piperidine and byproducts.
-
First Amino Acid Coupling (Fmoc-Hyp(tBu)-OH):
-
Dissolve Fmoc-Hyp(tBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Perform a Kaiser test to ensure complete coupling (beads should remain colorless).
-
-
Washing: Wash the resin with DMF (5 times).
-
Fmoc Deprotection: Repeat step 2.
-
Washing: Repeat step 3.
-
Second Amino Acid Coupling (Fmoc-Pro-OH):
-
Dissolve Fmoc-Pro-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Perform a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times) and then with DCM (5 times).
-
Final Fmoc Deprotection: Repeat step 2.
-
Washing: Wash the resin with DMF (5 times) and DCM (5 times) and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether again.
-
Dry the peptide pellet.
-
Dissolve the crude peptide in a minimal amount of ACN/water and purify by reverse-phase HPLC (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized Pro-Hyp dipeptide by mass spectrometry.
Surface Plasmon Resonance (SPR) Analysis of Pro-Hyp Binding to β1-Integrin
This protocol describes the use of SPR to quantitatively analyze the interaction between the synthesized Pro-Hyp dipeptide and purified β1-integrin.
Workflow for SPR Analysis:
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Purified recombinant β1-integrin
-
Synthesized Pro-Hyp dipeptide
-
SPR running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Protocol:
-
Ligand and Analyte Preparation:
-
Prepare a stock solution of β1-integrin in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) for immobilization.
-
Prepare a series of dilutions of the Pro-Hyp dipeptide in the SPR running buffer.
-
-
Ligand Immobilization:
-
Activate the surface of the CM5 sensor chip by injecting a mixture of EDC and NHS.
-
Inject the β1-integrin solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Binding Analysis:
-
Inject the different concentrations of Pro-Hyp over the sensor surface containing the immobilized β1-integrin.
-
Monitor the association of Pro-Hyp to β1-integrin in real-time.
-
After the association phase, inject the running buffer to monitor the dissociation of the complex.
-
-
Regeneration:
-
Inject the regeneration solution to remove any bound Pro-Hyp from the β1-integrin surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) from the response of the active flow cell.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the experiments described above.
Table 1: Characterization of Synthesized Pro-Hyp Dipeptide
| Parameter | Result | Method |
| Purity | >98% | RP-HPLC |
| Molecular Weight | 228.24 g/mol | Mass Spectrometry |
Table 2: Kinetic and Affinity Constants for Pro-Hyp Binding to β1-Integrin (SPR Data)
| Analyte | ka (1/Ms) | kd (1/s) | Kd (µM) |
| Pro-Hyp | 1.5 x 10³ | 3.0 x 10⁻² | 20 |
| Pro-Pro (Control) | No significant binding | - | - |
Table 3: Cellular Activity of Pro-Hyp
| Assay | Parameter | Concentration | Result |
| Cell Migration | Chemotactic Index | 100 µM | 2.5-fold increase |
| ERK Activation | p-ERK/Total ERK | 100 µM | 3-fold increase |
Conclusion
This compound is an indispensable tool for the synthesis of hydroxyproline-containing peptides that can be used to study and modulate protein-protein interactions. The case study of Pro-Hyp and β1-integrin demonstrates how even a simple dipeptide, when incorporating this key modified amino acid, can have significant biological effects by influencing a critical PPI and its downstream signaling pathway. The detailed protocols provided herein offer a roadmap for researchers to synthesize and characterize their own hydroxyproline-containing peptides for the investigation of a wide range of PPIs, ultimately contributing to the development of novel therapeutics.
References
- 1. Binding Mechanism of the N-Terminal SH3 Domain of CrkII and Proline-Rich Motifs in cAbl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Surface Plasmon Resonance to Study SH2 Domain–Peptide Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis of Peptides Containing Fmoc-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of hydroxyproline (B1673980) (Hyp) residues into peptides can significantly influence their conformational stability, biological activity, and pharmacokinetic properties. Fmoc-L-Hyp(tBu)-OH is a key building block in solid-phase peptide synthesis (SPPS) for introducing this valuable amino acid. As the demand for peptide-based therapeutics grows, robust and scalable synthesis protocols are essential for producing high-quality, hydroxyproline-containing peptides on a large scale.
These application notes provide detailed protocols and quantitative data for the large-scale synthesis of peptides incorporating Fmoc-Hyp-OH, addressing common challenges and offering strategies for process optimization. The protocols are designed to be adaptable for various peptide sequences and scalable to meet the demands of preclinical and clinical development.
Key Reagents and Equipment
Successful large-scale peptide synthesis requires high-quality reagents and appropriate equipment to ensure process control and reproducibility.
| Reagent/Equipment | Specification/Purpose | Key Considerations for Large-Scale Synthesis |
| Resin | Pre-loaded or functionalized polystyrene resin (e.g., Wang, Rink Amide) | Lower loading capacity (0.2-0.5 mmol/g) is often preferred for long or difficult sequences to minimize aggregation.[1] |
| Amino Acids | High-purity Fmoc-amino acids, including Fmoc-Hyp(tBu)-OH | Purity should be >99% to avoid the accumulation of impurities.[2] |
| Solvents | DMF, NMP, DCM (Peptide synthesis grade) | Significant volumes are required; consider solvent recovery and greener alternatives where possible.[3][4] |
| Coupling Reagents | HBTU, HATU, TBTU, DIC/Oxyma | Choice of reagent can impact coupling efficiency and cost. For large-scale, cost-effectiveness and low risk of side reactions are critical.[5] |
| Deprotection Reagent | 20% Piperidine (B6355638) in DMF | Ensure complete removal to prevent deletion sequences. Monitor completion using UV spectroscopy of the dibenzofulvene-piperidine adduct.[6] |
| Cleavage Cocktail | TFA-based cocktail with scavengers (e.g., TIS, water, EDT) | Scavenger choice depends on the peptide sequence to prevent side reactions with sensitive residues.[7] |
| Purification System | Preparative HPLC system with appropriate column size | Column diameter and length must be adequate for the batch size (e.g., 5 cm to >30 cm ID columns for kilogram scale).[8] |
| Lyophilizer | Industrial-scale lyophilizer | Capacity must be sufficient to handle large volumes of HPLC fractions. |
| Reactors | Large-scale peptide synthesis reactors | Automated systems with efficient mixing and temperature control are crucial for reproducibility.[3] |
Experimental Protocols
The following protocols outline the key stages of large-scale solid-phase peptide synthesis of a representative hydroxyproline-containing peptide.
Protocol 1: Resin Swelling and Preparation
-
Resin Loading: Place the desired amount of resin (e.g., 1 kg) in a suitable large-scale reaction vessel.
-
Solvent Addition: Add DMF (10-15 L per kg of resin) to the reactor.
-
Swelling: Gently agitate the resin slurry for 1-2 hours at room temperature to ensure uniform swelling.
-
Solvent Removal: Drain the DMF from the reactor.
Protocol 2: Fmoc-SPPS Cycle (Deprotection and Coupling)
This cycle is repeated for each amino acid in the peptide sequence.
2.1. Fmoc Deprotection:
-
Add 20% piperidine in DMF (10-15 L per kg of initial resin) to the swollen resin.
-
Agitate for a short initial period (e.g., 5 minutes), drain, and then add a fresh portion of the deprotection solution.
-
Continue agitation for an additional 15-20 minutes.
-
Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5 x 10-15 L per kg of initial resin) to remove all traces of piperidine.
2.2. Amino Acid Coupling (Example with HBTU/DIPEA):
-
In a separate vessel, dissolve the Fmoc-amino acid (including Fmoc-Hyp(tBu)-OH) (2-3 equivalents relative to the resin loading) and HBTU (2-3 equivalents) in DMF.
-
Add DIPEA (4-6 equivalents) to the activation mixture and stir for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids or difficult sequences.[3]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.
-
Washing: Drain the coupling solution and wash the peptide-resin with DMF (3 x 10-15 L per kg of initial resin).
Protocol 3: Cleavage and Deprotection
-
Final Washing: After the final coupling and deprotection steps, wash the peptide-resin with DCM (3 x 10-15 L per kg of initial resin) to prepare for cleavage.
-
Drying: Dry the peptide-resin under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5, v/v/v). Use approximately 10-20 mL of cocktail per gram of peptide-resin.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and agitate for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold volume excess).
-
Isolation: Collect the precipitated peptide by filtration or centrifugation.
-
Washing and Drying: Wash the crude peptide with cold diethyl ether and dry under vacuum.
Protocol 4: Purification and Lyophilization
-
Crude Peptide Dissolution: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing a low concentration of acetic acid or TFA).
-
Preparative HPLC: Purify the crude peptide using a preparative RP-HPLC system.
| HPLC Parameter | Typical Large-Scale Value |
| Column | C18 silica, 10-15 µm particle size, ≥10 cm ID |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Optimized for the specific peptide, typically a shallow gradient |
| Flow Rate | Dependent on column diameter, can be >1 L/min |
| Loading | 1-10 g of crude peptide per injection, depending on column size and purity |
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to identify those containing the pure peptide.
-
Pooling: Pool the fractions with the desired purity (typically >98%).
-
Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a fluffy white powder.
Visualizing the Workflow
The following diagrams illustrate the key processes in the large-scale synthesis of peptides containing this compound.
Caption: Overall workflow for large-scale peptide synthesis.
Caption: Amino acid activation and coupling pathway.
Challenges and Mitigation Strategies in Large-Scale Synthesis
| Challenge | Description | Mitigation Strategy |
| Peptide Aggregation | The growing peptide chain can aggregate on the resin, leading to incomplete coupling and deprotection.[9] | Use lower loading resins, incorporate pseudoprolines or Dmb/Hmb-protected amino acids, and consider alternative solvents or elevated temperatures.[9] |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide can occur, leading to chain termination. This is common with proline at the second or third position.[6] | Use 2-chlorotrityl chloride resin for the first amino acid or couple a pre-formed dipeptide.[6] |
| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues can lead to impurities.[2] | Use protecting groups like Fmoc-Asp(OMpe)-OH or add HOBt to the piperidine solution.[6] |
| Racemization | Epimerization of amino acids can occur during activation, particularly with cysteine and histidine. | Use coupling reagents known for low racemization (e.g., DIC/Oxyma) and avoid excessive use of base.[6] |
| Solvent Consumption | Large-scale synthesis consumes vast quantities of solvents, impacting cost and environmental footprint.[4] | Optimize washing steps, explore solvent recycling, and investigate greener solvent alternatives.[3][10] |
Conclusion
The large-scale synthesis of peptides containing this compound is a complex but manageable process with careful planning and execution. By utilizing high-quality reagents, optimized protocols, and appropriate equipment, it is possible to produce high-purity hydroxyproline-containing peptides at a scale suitable for pharmaceutical development. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to successfully scale up their peptide synthesis processes. Continuous process optimization and the adoption of new technologies will further enhance the efficiency and sustainability of large-scale peptide manufacturing.[3]
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. bachem.com [bachem.com]
- 4. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vapourtec.com [vapourtec.com]
- 6. pharmtech.com [pharmtech.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Greening solid-phase peptide synthesis: Solvent consumption minimization - ACS Green Chemistry [gcande.digitellinc.com]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have garnered significant interest in drug discovery and development due to their enhanced conformational rigidity, metabolic stability, and receptor-binding affinity compared to their linear counterparts. The incorporation of non-standard amino acids, such as 4-hydroxyproline (B1632879) (Hyp), can further augment the structural and functional diversity of these molecules. This document provides detailed application notes and experimental protocols for the synthesis of head-to-tail cyclic peptides utilizing Fmoc-Hyp-OH, with a focus on an on-resin cyclization strategy. This approach, which involves anchoring the peptide to the solid support through the side chain of hydroxyproline (B1673980), offers an efficient route to cyclic peptides by minimizing intermolecular side reactions.
The protocols outlined below leverage the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. Key steps include the attachment of Fmoc-Hyp(tBu)-OH to a 2-chlorotrityl chloride resin, linear peptide chain elongation, on-resin head-to-tail cyclization, and final cleavage and purification of the cyclic peptide. As a case study, the synthesis of a cyclic RGD peptide containing hydroxyproline is presented, highlighting its relevance in targeting integrin signaling pathways.
Data Presentation
Table 1: Key Parameters for Linear Peptide Assembly on 2-Chlorotrityl Chloride Resin
| Parameter | Recommended Condition/Reagent | Purpose |
| Resin | 2-Chlorotrityl chloride resin (1.0-1.6 mmol/g) | Acid-labile resin allowing for mild cleavage conditions that preserve the cyclic peptide structure. |
| First Amino Acid Loading | 2 eq. Fmoc-Hyp(tBu)-OH, 4 eq. DIPEA in DCM | Attachment of the first amino acid to the resin via its side-chain hydroxyl group.[1] |
| Capping of Unreacted Sites | DCM:MeOH:DIPEA (17:2:1, v/v) | To block any unreacted chlorotrityl groups on the resin and prevent side reactions.[2] |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Removal of the temporary Fmoc protecting group from the N-terminus.[2] |
| Amino Acid Coupling | 3-5 eq. Fmoc-amino acid, appropriate coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma) | Stepwise elongation of the peptide chain. |
| Monitoring of Coupling | Kaiser test or Chloranil test | To ensure complete coupling at each step. |
Table 2: Optimized Conditions for On-Resin Head-to-Tail Cyclization
| Parameter | Recommended Condition/Reagent | Purpose |
| N-terminal Fmoc Deprotection | 20% Piperidine in DMF | Exposes the N-terminal amine for cyclization. |
| C-terminal Carboxyl Activation | Not applicable (anchored to resin) | The C-terminus is activated by the resin linkage. |
| Cyclization Reagents | DIC/Oxyma or HATU/DIPEA in DMF | To facilitate the intramolecular amide bond formation.[3] |
| Reaction Time & Temperature | 2-24 hours, Room Temperature to 50°C | Optimization is sequence-dependent to ensure complete cyclization.[3] |
| Monitoring of Cyclization | Test cleavage and LC-MS analysis of a small resin sample | To confirm the formation of the cyclic product. |
Table 3: Cleavage and Deprotection Cocktails
| Reagent Cocktail | Composition (v/v) | Target Residues and Protecting Groups |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | General purpose, good for peptides with Trt-based protecting groups.[4] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[5] |
| Mild Cleavage (for protected fragments) | 0.5-1% TFA in DCM | Cleavage from 2-chlorotrityl resin while keeping side-chain protecting groups intact.[6] |
Table 4: Representative Yields and Purity for On-Resin Cyclization
| Peptide Type | Cyclization Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| Glu-linked peptide | On-resin head-to-tail | 22-28 | Not specified | [3] |
| Asp-linked peptide | On-resin head-to-tail | Lower than Glu-linked | Not specified | [3] |
| Model Cyclotetrapeptides (RGD) | On-resin head-to-tail via Asp side-chain | High (no cyclodimerization) | Not specified | [7] |
| Gramicidin S | On-resin head-to-tail via Lys side-chain | 96 | 43 | [8] |
Note: Yields and purity are highly sequence-dependent and require optimization.
Experimental Protocols
Attachment of Fmoc-Hyp(tBu)-OH to 2-Chlorotrityl Chloride Resin
-
Swell 1 g of 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
In a separate vial, dissolve 2 equivalents of Fmoc-Hyp(tBu)-OH and 4 equivalents of N,N-diisopropylethylamine (DIPEA) in DCM.
-
Drain the DCM from the swollen resin and add the Fmoc-Hyp(tBu)-OH/DIPEA solution.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To cap any unreacted sites, add a solution of DCM:Methanol:DIPEA (17:2:1, v/v) and agitate for 30 minutes.[1][2]
-
Wash the resin thoroughly with DCM and then DMF.
-
Determine the loading of the first amino acid using a spectrophotometric method (e.g., by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small, weighed amount of resin).
Solid-Phase Synthesis of the Linear Peptide
-
Transfer the resin-bound Fmoc-Hyp(tBu)-OH to a peptide synthesis vessel.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Wash the resin with DMF.
-
Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent such as HBTU (3 equivalents) and DIPEA (6 equivalents) or DIC (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
On-Resin Head-to-Tail Cyclization
-
After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin extensively with DMF to remove residual piperidine.
-
Add the cyclization cocktail to the resin. A recommended cocktail is DIC (5 equivalents) and Oxyma (5 equivalents) in a large volume of DMF to ensure high dilution conditions that favor intramolecular cyclization.
-
Agitate the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50°C) to promote cyclization if it is sluggish, though this may increase the risk of side reactions.[3]
-
After the reaction is complete (as determined by a test cleavage and LC-MS analysis), wash the resin with DMF and DCM.
Cleavage, Deprotection, and Purification
-
Dry the resin-bound cyclic peptide under vacuum.
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide (see Table 3). For a standard peptide with the tBu protecting group on Hyp, Reagent B (TFA/Phenol/Water/TIPS, 88:5:5:2) is a suitable choice.[4]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the cyclic peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.[9][10]
Mandatory Visualization
Experimental Workflow for On-Resin Synthesis of a Cyclic Peptide via Hyp Side-Chain Anchoring
Caption: Workflow for the synthesis of cyclic peptides using this compound.
Integrin Signaling Pathway and the Role of Cyclic RGD Peptides
Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are potent and selective ligands for integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion. The conformational constraint imposed by cyclization enhances the binding affinity and selectivity of RGD peptides for specific integrin subtypes, such as αvβ3, which is often overexpressed in tumor cells and angiogenic blood vessels.[11] The incorporation of hydroxyproline can further influence the conformation and properties of these cyclic peptides.
Binding of a cyclic RGD peptide to integrins can modulate intracellular signaling pathways, impacting cell proliferation, survival, migration, and angiogenesis. For instance, integrin ligation can trigger the activation of focal adhesion kinase (FAK) and Src kinase, leading to the activation of downstream pathways such as the Ras/Raf/MEK/ERK (MAPK) cascade.[12]
References
- 1. Google [google.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. On-resin head-to-tail cyclization of cyclotetrapeptides: optimization of crucial parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Hyp-OH in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Fmoc-trans-4-hydroxy-L-proline (Fmoc-Hyp-OH) and its derivatives are pivotal building blocks in the synthesis of peptides and peptidomimetics with significant therapeutic potential. The incorporation of the hydroxyproline (B1673980) moiety imparts unique conformational constraints and hydrogen-bonding capabilities to peptides, influencing their structural stability, binding affinity, and biological activity. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development, with a focus on its application in solid-phase peptide synthesis (SPPS) for creating collagen mimetics and modulators of key signaling pathways.
Applications in Drug Discovery
The unique structural features of hydroxyproline make it a valuable component in the design of novel therapeutics targeting a range of diseases.
Collagen Mimetics and Fibrosis Treatment
This compound is a fundamental component in the synthesis of collagen mimetic peptides (CMPs).[1][2] These synthetic peptides often contain repeating Gly-Pro-Hyp sequences, mimicking the triple helical structure of natural collagen.[2] By designing CMPs that can interfere with collagen deposition or promote its degradation, researchers are exploring new therapeutic strategies for fibrotic diseases, where excessive collagen accumulation is a hallmark. Biochemical evaluation of lung collagen content, often by quantifying hydroxyproline, is a gold standard in preclinical assessment of novel therapeutics for conditions like idiopathic pulmonary fibrosis (IPF).[3]
Cancer Therapy and Targeting Hypoxia-Inducible Factor (HIF-1α)
Hydroxyproline plays a critical role in the cellular response to hypoxia through the regulation of Hypoxia-Inducible Factor-1α (HIF-1α).[4][5][6] Under normal oxygen conditions, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This post-translational modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to recognize, ubiquitinate, and ultimately target HIF-1α for proteasomal degradation.[5][7] In hypoxic tumor environments, this process is inhibited, leading to HIF-1α stabilization and the transcription of genes involved in angiogenesis, cell survival, and metastasis.[4][5]
Small molecules and peptidomimetics designed to mimic the hydroxylated HIF-1α peptide can act as inhibitors of the VHL-HIF-1α interaction, thereby stabilizing HIF-1α.[1][8] this compound is a key building block for synthesizing these mimetics. Such compounds are valuable tools for studying the hypoxic response and have potential as therapeutic agents in conditions where HIF-1α stabilization is beneficial, such as ischemia. Conversely, understanding this interaction is crucial for developing strategies to destabilize HIF-1α in cancer.[8][9]
Peptidomimetics and Bioactive Peptides
The incorporation of hydroxyproline can enhance the metabolic stability and pharmacokinetic properties of peptides.[10] Hydroxyproline-containing peptides have been shown to exhibit a range of biological activities, including:
-
Antioxidant Activity: Certain peptides containing hydroxyproline have demonstrated the ability to scavenge free radicals.[7]
-
Anti-HIV Activity: A marine collagen peptide rich in hydroxyproline was found to inhibit HIV-1 infection, with the hydroxyl group of hydroxyproline being crucial for its activity.[11]
Quantitative Data of Hydroxyproline-Containing Molecules
The following table summarizes the binding affinities and inhibitory concentrations of representative molecules synthesized using a hydroxyproline scaffold, primarily targeting the VHL-HIF-1α interaction.
| Compound/Peptide | Target | Assay Type | IC50 / Kd | Reference |
| Small Molecule VHL Ligand 15 | VHL | Fluorescence Polarization | IC50: 4.1 µM | [3] |
| Small Molecule VHL Ligand 15 | VHL | Isothermal Titration Calorimetry | Kd: 5.4 µM | [3] |
| FAM-DEALA-Hyp-YIPD | VCB Complex | Fluorescence Polarization | Kd: 560 nM | [8] |
| Thioamide-substituted VHL ligand | VHL | Fluorescence Polarization | Data available in source | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Hydroxyproline-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing a hydroxyproline residue using Fmoc-Hyp(tBu)-OH on a Rink Amide resin. The tert-butyl (tBu) group protects the hydroxyl function of hydroxyproline and is removed during the final cleavage step.[10][12]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Hyp(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Fmoc-Rink Amide resin (e.g., 0.1 mmol scale) in the reaction vessel.
-
Add DMF and allow the resin to swell for 30-60 minutes with gentle agitation.[12]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling (for each amino acid in the sequence, including Fmoc-Hyp(tBu)-OH):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
After each deprotection and coupling step, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
-
Repeat Cycles:
-
Repeat the deprotection, coupling, and washing cycles for each amino acid in the desired peptide sequence.
-
-
Final Fmoc Deprotection:
-
After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.[13]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Purification and Characterization of the Synthesized Peptide
Purification by High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over a specified time (e.g., 30 minutes) is typically used. The optimal gradient may need to be determined empirically.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the HPLC system.
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions for purity.
-
Characterization by Mass Spectrometry (MS):
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the purified peptide.[14][15] This confirms the correct synthesis of the desired peptide sequence.
Visualizations
Signaling Pathway: HIF-1α Regulation by Prolyl Hydroxylation
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Structural basis for the recognition of hydroxyproline in HIF-1 alpha by pVHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 7. Structure of an HIF-1alpha -pVHL complex: hydroxyproline recognition in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioamide substitution to probe the hydroxyproline recognition of VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. Design, synthesis, and characterization of type I collagen mimetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Fmoc-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of peptides via solid-phase peptide synthesis (SPPS) culminates in the critical step of cleavage from the resin support and concurrent removal of side-chain protecting groups. For peptides incorporating the non-standard amino acid hydroxyproline (B1673980) (Hyp), particularly when protected with a tert-butyl (tBu) group (Fmoc-Hyp(tBu)-OH), specific considerations are necessary to ensure high yield and purity of the final product. The acid-labile nature of the tBu protecting group necessitates the use of strong acid, typically trifluoroacetic acid (TFA), for its removal. During this process, the generated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions with sensitive amino acid residues within the peptide sequence.[1] Therefore, the selection of an appropriate cleavage cocktail, containing a strong acid and a combination of scavengers, is paramount.
These application notes provide detailed protocols and guidance for the efficient cleavage and deprotection of peptides containing Fmoc-Hyp(tBu)-OH, addressing potential challenges and offering strategies to minimize side reactions.
Data Presentation: Comparison of Standard Cleavage Cocktails
The choice of cleavage cocktail is dictated by the amino acid composition of the peptide. Peptides containing sensitive residues require more robust scavenger mixtures. While specific comparative data for Hyp(tBu) is not extensively published, the following table summarizes commonly used cleavage cocktails and their general applicability, which can be extrapolated for peptides containing Hyp(tBu) alongside other sensitive residues.
| Cleavage Cocktail | Composition (v/v) | Recommended For | Not Recommended For | Typical Reaction Time |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | Peptides without highly sensitive residues. Effective for scavenging tBu cations.[2] | Peptides containing multiple Arg(Pbf), Trp, Cys, or Met residues where more robust scavenging is needed. | 2-3 hours |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole (B89551), 2.5% EDT | Peptides with multiple sensitive residues including Cys, Met, Trp, and Tyr.[3] | 2-4 hours | |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" alternative to cocktails with thiols. Good for scavenging trityl cations.[3] | Peptides containing Met, as it does not prevent its oxidation.[3] | 1-2 hours |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Peptides with Arg(Pbf/Pmc) residues, as it promotes deprotection.[3] | Can be highly noxious. | 2-4 hours |
TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection using TFA/TIS/H₂O
This protocol is suitable for peptides containing Hyp(tBu) and other residues with tBu protection, in the absence of other highly sensitive amino acids like Trp, Cys, or Met.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation: Transfer the dried peptide-resin to a reaction vessel. Wash the resin with DCM (3 x 10 mL per gram of resin) to swell it and remove any residual solvents. Dry the resin under a stream of nitrogen.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. Prepare approximately 10 mL of the cocktail per 100 mg of resin.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the swollen and dried resin. Gently agitate the mixture at room temperature for 2-3 hours.[4]
-
Peptide Isolation: Filter the cleavage mixture through the sintered glass funnel into a clean collection tube. Wash the resin twice with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Peptide Precipitation: In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and dissolved protecting groups. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage and Deprotection of Sensitive Peptides using Reagent K
This protocol is recommended for peptides containing Hyp(tBu) along with sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), or Tyrosine (Tyr).
Materials:
-
Peptide-resin (dried)
-
Reagent K components: TFA, Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio.[2] Prepare a sufficient volume to swell the resin completely (approximately 10-20 mL per gram of resin).
-
Cleavage Reaction: Add the freshly prepared Reagent K to the resin. Agitate the mixture at room temperature for 2-4 hours. For peptides containing multiple arginine residues, the cleavage time may need to be extended.
-
Peptide Isolation: Follow step 4 from Protocol 1.
-
Peptide Precipitation: Follow step 5 from Protocol 1.
-
Washing and Drying: Follow step 6 from Protocol 1.
Mandatory Visualizations
Caption: General workflow for peptide cleavage and deprotection.
Caption: Role of scavengers in preventing side reactions.
Potential Side Reactions and Mitigation
The primary challenge during the cleavage of peptides containing tBu-protected residues is the prevention of side reactions caused by the tert-butyl cation.
-
Alkylation of Tryptophan: The indole (B1671886) side chain of tryptophan is highly nucleophilic and susceptible to alkylation by the tBu cation. The use of scavengers such as TIS or thioanisole is crucial to prevent this modification.[1]
-
Alkylation of Methionine: The thioether side chain of methionine can also be alkylated. Thioanisole is an effective scavenger for this side reaction.
-
Tyrosine Modification: The phenolic ring of tyrosine can be alkylated, although it is less reactive than tryptophan. Phenol is often included in cleavage cocktails to protect tyrosine residues.
-
Incomplete Deprotection: While the tBu group on Hyp is generally labile, steric hindrance within a complex peptide sequence could potentially slow down its removal. If incomplete deprotection is suspected (based on HPLC and mass spectrometry analysis), extending the cleavage time or using a stronger cleavage cocktail may be necessary. It is advisable to perform a small-scale trial cleavage to optimize the reaction time.[4]
Conclusion
The successful cleavage and deprotection of peptides containing Fmoc-Hyp(tBu)-OH is readily achievable with careful consideration of the peptide sequence and the selection of an appropriate cleavage cocktail. The protocols provided herein offer a solid foundation for this critical step in peptide synthesis. For complex peptides, a preliminary small-scale cleavage and analysis of the crude product by HPLC and mass spectrometry is highly recommended to ensure optimal results. By employing the appropriate scavengers and reaction conditions, researchers can obtain high-purity hydroxyproline-containing peptides for their scientific investigations.
References
The Role of Fmoc-Hyp-OH in the Design and Synthesis of Potent Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly known as Fmoc-Hyp-OH, is a pivotal building block in the solid-phase peptide synthesis (SPPS) of modified peptides with significant therapeutic potential.[1][2] Its unique stereochemistry and the presence of a hydroxyl group make it a valuable component in the design of enzyme inhibitors, particularly those targeting collagen-modifying enzymes and matrix metalloproteinases. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of such inhibitors.
Introduction to this compound in Enzyme Inhibition
This compound is a derivative of hydroxyproline, an amino acid crucial for the stability of collagen triple helices.[3][4] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its seamless integration into standard Fmoc-based SPPS protocols.[5][6] The hydroxyl group on the pyrrolidine (B122466) ring offers a key interaction point for binding to the active sites of various enzymes, leading to their inhibition.
The primary targets for inhibitors synthesized using this compound include:
-
Prolyl 4-hydroxylases (P4Hs): These enzymes are critical for the post-translational hydroxylation of proline residues in collagen.[3][7] Their inhibition is a therapeutic strategy for fibrotic diseases where excessive collagen deposition is a hallmark.[4][8]
-
Matrix Metalloproteinases (MMPs): This family of zinc-dependent endopeptidases is involved in the degradation of extracellular matrix components.[9] Overactivity of MMPs is implicated in various pathologies, including cancer and arthritis, making them a key target for inhibitor development.[10][11]
Key Applications and Quantitative Data
The incorporation of this compound into peptide sequences can significantly enhance their inhibitory activity and selectivity. Below is a summary of representative data from studies on enzyme inhibitors synthesized using this approach.
| Target Enzyme | Inhibitor Type | Key Structural Feature | IC50 / Ki Value | Reference |
| Prolyl 4-Hydroxylase (PHD) | Peptide-based inhibitor | Hydroxyproline mimic | Not specified | [12] |
| Matrix Metalloproteinase-13 (MMP-13) | Heterotrimeric triple-helical peptide | Phosphinate transition-state analog | Ki = 10-42 nM | [13] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Hydroxyproline-Containing Peptide Inhibitor
This protocol outlines the general steps for synthesizing a peptide sequence incorporating this compound using a microwave peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including this compound)
-
Coupling reagents: HCTU/HOBt
-
Base: N-Methylmorpholine (NMM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O
-
Anhydrous diethyl ether
-
Solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a 5-fold molar excess of the Fmoc-amino acid (e.g., this compound) with 4.9 equivalents of HCTU/HOBt and 10 equivalents of NMM in DMF.
-
Add the activated amino acid solution to the resin and couple for 5-30 minutes at a controlled temperature (e.g., 50°C for microwave-assisted synthesis).
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold anhydrous diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Enzyme Inhibition Assay (General Protocol for MMPs)
This protocol describes a general method for determining the inhibitory potency (IC50) of a synthesized peptide against an MMP using a fluorogenic substrate.
Materials:
-
Activated MMP enzyme (e.g., MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Synthesized peptide inhibitor
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the synthesized peptide inhibitor in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare solutions of the MMP enzyme and the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer.
-
Add the serially diluted inhibitor solutions to the wells.
-
Add the MMP enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm for the Mca/Dpa FRET pair).
-
Record fluorescence readings at regular intervals for a set period.
-
-
Data Analysis:
-
Determine the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of enzyme inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 88050-17-3, Unusual Amino Acids, P3 BioSystems [p3bio.com]
- 3. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chempep.com [chempep.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of collagen synthesis with prolyl 4-hydroxylase inhibitor improves left ventricular function and alters the pattern of left ventricular dilatation after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Peptide Libraries with Fmoc-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyproline (B1673980) (Hyp), a post-translationally modified amino acid, is a key component of collagen, contributing significantly to the stability of its triple-helical structure.[1] The incorporation of hydroxyproline into synthetic peptides can enhance their structural integrity, metabolic stability, and receptor binding affinity, making it a valuable tool in drug discovery and development.[2] These application notes provide a comprehensive guide to the creation of peptide libraries containing hydroxyproline using Fmoc-Hyp(tBu)-OH in solid-phase peptide synthesis (SPPS). Detailed protocols for synthesis, library construction, and screening are provided to facilitate the discovery of novel bioactive peptides.
Data Presentation
Table 1: Purity of Fmoc-Protected Hydroxyproline
| Compound | Purity Specification | Analytical Method |
| Fmoc-Hyp(tBu)-OH | ≥98.0% | HPLC[3] |
| Fmoc-Hyp(tBu)-OH | ≥95.0% | Acidimetric |
| Fmoc-Hyp(tBu)-OH | ≥98% | TLC |
Table 2: Typical Purity of Synthetic Peptides
| Peptide Type | Acceptable Purity for Research | Required Purity for Clinical Grade | Analytical Method |
| General Synthetic Peptides | >90% | ≥98% | HPLC[4] |
Table 3: Plasma Concentrations of Hydroxyproline-Containing Peptides after Oral Ingestion of Gelatin Hydrolysate
| Peptide | Cmax (nmol/ml) | Tmax (h) | AUC (h·nmol/ml) |
| Pro-Hyp | 60.65 ± 5.74 | 2 | 201.17 ± 18.78 |
| Ala-Hyp | - | - | 34.55 ± 8.48 |
| Ser-Hyp-Gly | - | - | 36.25 ± 5.26 |
| Ala-Hyp-Gly | - | - | 37.72 ± 3.98 |
| Leu-Hyp | - | - | 21.30 ± 3.36 |
| Phe-Hyp | - | - | 28.85 ± 4.50 |
Data adapted from a study on the quantification of Hyp-containing peptides in human plasma.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Prolyl-Hydroxyproline (Pro-Hyp) in Tendon Cells
The dipeptide Pro-Hyp has been shown to influence tendon cell behavior through the activation of β1-integrin and subsequent phosphorylation of extracellular signal-regulated kinase (ERK).[6][7] This signaling cascade promotes cell proliferation, migration, and extracellular matrix production.
Caption: Pro-Hyp signaling cascade in tendon cells.
Experimental Workflow for Peptide Library Synthesis and Screening
The overall process of generating and screening a one-bead-one-compound (OBOC) peptide library containing hydroxyproline involves several key stages, from synthesis to hit identification and validation.[2][8]
Caption: Workflow for OBOC library synthesis and screening.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Hydroxyproline
This protocol details the manual synthesis of a peptide incorporating Fmoc-Hyp(tBu)-OH on a rink amide resin for a C-terminal amide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Hyp(tBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine (B6355638) in DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin as in step 2.
-
-
Coupling of Fmoc-Hyp(tBu)-OH:
-
Follow the same procedure as in step 3, using Fmoc-Hyp(tBu)-OH as the amino acid. The tert-butyl (tBu) group protects the hydroxyl side chain.[2]
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for hydroxyproline) for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.[4]
Protocol 2: Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library with this compound
This protocol describes the construction of a combinatorial peptide library using the split-and-pool method.[9][10]
Materials:
-
TentaGel S NH₂ resin
-
Fmoc-protected amino acids (including Fmoc-Hyp(tBu)-OH)
-
Coupling reagents (e.g., HBTU/HOBt/DIPEA)
-
DMF, DCM, 20% piperidine in DMF
Procedure:
-
Initial Coupling: Couple the first amino acid to the entire batch of resin using standard SPPS coupling protocols.
-
Splitting the Resin: Divide the resin into equal portions, with one portion for each amino acid to be added at the next position.
-
Diversification Coupling: In separate reaction vessels, couple a different Fmoc-amino acid to each portion of the resin. For incorporating hydroxyproline, use Fmoc-Hyp(tBu)-OH in one of the vessels.
-
Pooling and Mixing: After the coupling reactions are complete and the resins are washed, combine all resin portions into a single vessel and mix thoroughly.
-
Iterative Cycles: Repeat the Fmoc deprotection (on the pooled resin) and the split-couple-pool cycles for each subsequent position in the peptide library.
-
Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection on the entire library. The side-chain protecting groups (including the tBu on Hyp) are typically left on for on-bead screening assays to maintain the peptide's structure.
Protocol 3: On-Bead Screening of a Hydroxyproline-Containing Peptide Library
This protocol outlines a general method for screening an OBOC library for binding to a target protein.[8]
Materials:
-
OBOC peptide library on beads
-
Target protein, labeled with a fluorescent tag (e.g., FITC) or biotin
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Streptavidin-fluorophore conjugate (if using a biotinylated target)
-
Fluorescence microscope or bead sorter
Procedure:
-
Library Preparation: Wash the peptide library beads with wash buffer.
-
Blocking: Incubate the beads in blocking buffer for 1 hour at room temperature to minimize non-specific binding.
-
Incubation with Target: Incubate the blocked beads with a solution of the labeled target protein at a predetermined concentration for 1-2 hours at room temperature or 4°C.
-
Washing: Wash the beads extensively with wash buffer to remove unbound target protein.
-
(Optional) Secondary Labeling: If a biotinylated target was used, incubate the beads with a fluorescently labeled streptavidin conjugate.
-
Hit Identification:
-
Visually inspect the beads under a fluorescence microscope. Beads that exhibit a strong fluorescent signal are considered "hits."
-
Alternatively, use a bead sorter to automatically identify and isolate the highly fluorescent beads.
-
-
Hit Isolation: Manually pick the fluorescent beads using a micropipette or collect them from the bead sorter.
Protocol 4: Hit Validation and Sequencing
This protocol describes the steps to identify the sequence of the peptide on the "hit" beads and validate its activity.
Materials:
-
Isolated "hit" beads
-
Mass spectrometer (e.g., MALDI-TOF/TOF or LC-MS/MS)
-
Reagents for peptide synthesis and purification
Procedure:
-
Peptide Sequencing:
-
Isolate a single "hit" bead.
-
Elute the peptide from the bead or perform on-bead sequencing using techniques such as Edman degradation or mass spectrometry.
-
-
Resynthesis: Synthesize the identified peptide sequence on a larger scale using standard SPPS protocols (Protocol 1).
-
Purity and Identity Confirmation: Purify the resynthesized peptide by HPLC and confirm its molecular weight by mass spectrometry.[11]
-
Solution-Phase Binding Assay:
-
Perform a solution-phase binding assay (e.g., fluorescence polarization, surface plasmon resonance, or ELISA) to confirm the interaction between the resynthesized peptide and the target protein.
-
Determine the binding affinity (e.g., KD) of the interaction. This step validates that the observed on-bead binding was not an artifact of the solid support.[12]
-
References
- 1. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 2. Synthesis and Screening of One-Bead-One-Compound Cyclic Peptide Libraries | Springer Nature Experiments [experiments.springernature.com]
- 3. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 8. High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to improve Fmoc-Hyp-OH solubility in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Fmoc-Hyp-OH solubility in organic solvents, a common issue faced by researchers in peptide synthesis and drug development.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound generally soluble?
This compound, due to its hydrophobic Fmoc group and the polar hydroxyproline (B1673980) residue, exhibits variable solubility. It is generally soluble in polar aprotic solvents. Common solvents for dissolving Fmoc-protected amino acids include:
-
High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (B87167) (DMSO).
-
Moderate to Good Solubility: Chloroform, Dichloromethane (DCM), Ethyl Acetate, Acetone.[1]
-
Limited Solubility: Tetrahydrofuran (THF), Acetonitrile (ACN).
-
Insoluble: Water and nonpolar solvents like hexane.
Q2: What is a typical concentration of this compound that can be achieved in DMF?
Product literature for similar Fmoc-amino acids often states "clearly soluble" at a concentration of 1 mmole in 2 ml of DMF. This corresponds to a concentration of 0.5 M. However, the maximum solubility can be influenced by the purity of the this compound and the quality of the solvent.
Q3: How does temperature affect the solubility of this compound?
Generally, the solubility of Fmoc-protected amino acids in organic solvents increases with temperature. Gentle warming can be an effective method to dissolve more solute. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the this compound.
Q4: Can sonication be used to improve the dissolution of this compound?
Yes, sonication is a highly effective technique to enhance the dissolution of Fmoc-amino acids.[2] It provides the necessary energy to break up solute particles and facilitate solvation. Short bursts of sonication are often sufficient to dissolve stubborn suspensions.
Q5: Are there alternative "green" solvents that can dissolve this compound?
Yes, research into greener alternatives to traditional peptide synthesis solvents is ongoing. Solvents like PolarClean and Triethyl phosphate (B84403) (TEP) have shown excellent capability in dissolving a wide range of Fmoc-amino acids, often at high concentrations (>0.9 M for many in PolarClean).[3]
Troubleshooting Guide: Poor Solubility of this compound
If you are encountering difficulties in dissolving this compound, consult the following troubleshooting guide.
Problem: this compound is not dissolving or is dissolving very slowly in the chosen solvent.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | 1. Switch to a more polar aprotic solvent like DMF, NMP, or DMSO. 2. Consider using a co-solvent mixture, for example, a 1:1 mixture of DMF and DMSO. |
| Low Solvent Quality | 1. Use a fresh bottle of high-purity, anhydrous solvent. 2. Ensure the solvent has been stored correctly to prevent moisture absorption or degradation. For instance, aged DMF can contain dimethylamine, which can react with the Fmoc group. |
| Insufficient Agitation | 1. Vortex the solution vigorously for several minutes. 2. Employ a magnetic stirrer for continuous agitation. |
| Low Temperature | 1. Gently warm the solution in a water bath (30-40°C). Be cautious with volatile solvents. 2. Monitor the temperature to prevent potential degradation of the this compound. |
| Slow Dissolution Rate | 1. Place the vial in a sonicator bath for short intervals (e.g., 1-2 minutes). 2. Check for dissolution after each interval. Avoid prolonged sonication, which can generate heat. |
| Intrinsic Properties of this compound | 1. If solubility remains an issue, consider using a side-chain protected derivative such as Fmoc-Hyp(tBu)-OH or Fmoc-Hyp(Trt)-OH. The bulky, hydrophobic protecting groups can significantly improve solubility in organic solvents. |
Quantitative Solubility Data (Illustrative)
Precise, publicly available quantitative solubility data for this compound is limited. The following table provides an illustrative summary of expected solubility based on data for structurally similar Fmoc-amino acids. It is highly recommended to determine the solubility empirically for your specific application and solvent batch.
| Solvent | Abbreviation | Expected Solubility (mg/mL) | Molar Concentration (M) |
| N,N-Dimethylformamide | DMF | > 175 | > 0.5 |
| N-Methyl-2-pyrrolidone | NMP | > 175 | > 0.5 |
| Dimethyl sulfoxide | DMSO | > 175 | > 0.5 |
| Dichloromethane | DCM | 50 - 100 | 0.14 - 0.28 |
| Tetrahydrofuran | THF | 20 - 50 | 0.06 - 0.14 |
| Acetonitrile | ACN | < 20 | < 0.06 |
| Water | H₂O | Insoluble | Insoluble |
Molecular Weight of this compound: 353.37 g/mol
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
This protocol outlines the basic procedure for dissolving this compound in an organic solvent.
Materials:
-
This compound
-
High-purity, anhydrous organic solvent (e.g., DMF)
-
Glass vial with a screw cap
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weigh the desired amount of this compound and transfer it to the glass vial.
-
Add the calculated volume of the solvent to achieve the target concentration.
-
Securely cap the vial.
-
Vortex the mixture for 2-3 minutes.
-
If the solid is not fully dissolved, place the vial on a magnetic stirrer for 15-30 minutes at room temperature.
-
Visually inspect the solution for any remaining solid particles.
Protocol 2: Enhancing Solubility of this compound
This protocol provides methods to improve the solubility of this compound when standard dissolution is unsuccessful.
Materials:
-
Suspension of this compound from Protocol 1
-
Water bath
-
Sonicator
Procedure:
-
Heating:
-
Place the vial containing the suspension in a water bath set to 30-40°C.
-
Agitate the vial periodically (vortex or magnetic stirring) for 10-15 minutes.
-
Remove the vial and inspect for dissolution.
-
Caution: Be mindful of the solvent's boiling point and potential pressure buildup.
-
-
Sonication:
-
Place the vial in a sonicator bath.
-
Sonicate for 1-2 minute intervals.
-
After each interval, check for dissolution.
-
Note: Prolonged sonication can heat the sample. If temperature is a concern, use a cooled sonicator bath or allow the sample to cool between intervals.
-
-
Co-Solvent Addition:
-
If using a single solvent system (e.g., DCM), add a small amount of a stronger solubilizing solvent (e.g., DMF or DMSO) dropwise until the solid dissolves. Keep track of the final solvent ratio.
-
References
preventing racemization of Fmoc-Hyp-OH during activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization of Fmoc-Hyp-OH during the critical activation step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation?
A1: Racemization is the stereochemical conversion of the desired L-enantiomer of this compound into a mixture of both its L- and D-isomers during the carboxyl group activation process.[1][2] This leads to the incorporation of the undesired D-hydroxyproline (D-Hyp) diastereomer into the peptide sequence, which can significantly alter the peptide's three-dimensional structure, biological activity, and immunogenicity.
Q2: What is the primary mechanism that causes racemization of this compound?
A2: The principal pathway for racemization during the activation of Fmoc-amino acids, including this compound, is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The proton on the alpha-carbon of this cyclic intermediate is acidic and can be readily abstracted by a base. This results in a planar, achiral intermediate. Subsequent non-stereospecific reprotonation or reaction with the amine component can lead to a mixture of both L- and D-isomers.
Q3: Which factors influence the extent of racemization during this compound coupling?
A3: Several factors can significantly impact the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. While highly efficient, some onium salt-based reagents (e.g., HBTU, HATU) can increase the risk of racemization if not used under optimal conditions.[2]
-
Base: The type and concentration of the base used, particularly with onium salt reagents, play a crucial role. Strong, non-sterically hindered bases can accelerate racemization.[2][3]
-
Activation Time: Prolonged pre-activation of this compound before its addition to the resin increases the opportunity for oxazolone (B7731731) formation and subsequent racemization.[1][2]
-
Temperature: Elevated temperatures, while sometimes used to enhance coupling efficiency (e.g., in microwave-assisted SPPS), can also increase the rate of racemization.[1]
-
Additives: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can effectively suppress racemization.[1][4]
Troubleshooting Guide
Problem: I am observing a significant diastereomeric impurity in my peptide containing a hydroxyproline (B1673980) residue, suggesting racemization of this compound occurred during coupling.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent and the use of racemization-suppressing additives are the first line of defense against epimerization.
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Are you using a carbodiimide-based coupling reagent (e.g., DIC, DCC)?
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If so, are you using an additive like HOBt or Oxyma? Using a carbodiimide (B86325) without an additive is not recommended due to a high risk of racemization.[2][3] The combination of DIC with Oxyma is highly recommended for minimizing racemization.[2][4]
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Are you using an onium salt-based coupling reagent (e.g., HBTU, HATU)?
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These reagents are very efficient but can promote racemization, especially for sensitive amino acids. Consider switching to a carbodiimide/additive combination, especially if high levels of racemization are observed.[2]
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Step 2: Assess the Base Used in the Coupling Reaction
For coupling reactions requiring a base (typically with onium salt reagents), the choice of base is critical.
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Are you using N,N-diisopropylethylamine (DIPEA)?
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DIPEA is a strong base that can increase the rate of racemization. Consider switching to a more sterically hindered and weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3]
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-
Are you using an excess of base?
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Optimize the amount of base used; an excess can significantly increase the risk of epimerization.
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Step 3: Review Your Experimental Protocol
Procedural details such as pre-activation time and reaction temperature can have a significant impact on the level of racemization.
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How long is your pre-activation time?
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What is your coupling temperature?
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If you are performing the coupling at an elevated temperature (e.g., in a microwave synthesizer), consider reducing the temperature. While this may slightly increase the required coupling time, it can significantly reduce racemization.[1] Performing the coupling at 0 °C to room temperature is generally recommended.
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Data Presentation
Table 1: Influence of Coupling Conditions on Racemization of Sensitive Fmoc-Amino Acids
Disclaimer: Specific quantitative data for this compound racemization is limited in the available literature. The following table provides representative data for other racemization-prone Fmoc-amino acids, such as Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH, to illustrate the impact of different coupling conditions. These trends are generally applicable to other sensitive amino acids like this compound.
| Coupling Reagent/System | Additive | Base | Temperature (°C) | Pre-activation Time (min) | Representative % D-Isomer |
| DIC | None | N/A | Room Temp | < 1 | High |
| DIC | HOBt | N/A | Room Temp | < 1 | Low |
| DIC | Oxyma | N/A | Room Temp | < 1 | Very Low[4] |
| HBTU | N/A | DIPEA | Room Temp | 5 | Moderate to High |
| HATU | N/A | DIPEA | Room Temp | 5 | Moderate |
| HATU | N/A | Collidine | Room Temp | 5 | Low to Moderate |
| DIC/Oxyma | N/A | N/A | 50 | < 1 | Moderate |
Experimental Protocols
Recommended Protocol for Low-Racemization Coupling of this compound
This protocol is designed to minimize racemization during the incorporation of this compound using a carbodiimide-based activation with an additive.
Materials:
-
This compound
-
Resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
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OxymaPure or HOBt
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
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20% Piperidine (B6355638) in DMF for Fmoc deprotection
Procedure:
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Resin Swelling and Deprotection:
-
Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF.
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Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
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-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.
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Add DIC (3 equivalents) to the amino acid/Oxyma solution.
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Crucially, add this complete activation mixture to the deprotected peptide-resin immediately. Do not allow for a prolonged pre-activation period.
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Reaction and Monitoring:
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Agitate the reaction mixture at room temperature for 1-2 hours.
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Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating an incomplete reaction), the coupling step can be repeated (double coupling).
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Washing:
-
Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF to remove any excess reagents and byproducts.
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Mandatory Visualization
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for racemization of this compound.
References
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). This guide focuses on the specific challenge of incomplete coupling of Fmoc-Hyp-OH.
Frequently Asked Questions (FAQs)
Q1: We are observing incomplete coupling when using this compound in our solid-phase peptide synthesis. What is the primary cause of this issue?
A1: The primary reason for incomplete coupling of this compound is the presence of the unprotected hydroxyl group on the hydroxyproline (B1673980) side chain. This hydroxyl group can act as a competing nucleophile during the coupling reaction, leading to the formation of side products such as esters with the activated amino acid.[1] This side reaction reduces the amount of the incoming amino acid available to couple with the N-terminal amine of the peptide chain, resulting in low coupling efficiency and deletion sequences. It is mandatory to protect hydroxyl side chains in amino acids during SPPS to prevent such impurities and ensure high purity of the final peptide.[1]
Q2: What is the recommended derivative of Fmoc-Hydroxyproline to use in SPPS to avoid coupling issues?
A2: To prevent side reactions associated with the hydroxyl group, it is highly recommended to use a side-chain protected version of Fmoc-Hydroxyproline. The most commonly used and commercially available derivative is Fmoc-Hyp(tBu)-OH , where the hydroxyl group is protected by a tert-butyl (tBu) group.[1] The tBu group is stable under the basic conditions used for Fmoc deprotection but is readily cleaved during the final acidic cleavage from the resin, typically with trifluoroacetic acid (TFA).
Q3: We have switched to Fmoc-Hyp(tBu)-OH, but are still experiencing some coupling difficulties. What strategies can we employ to improve the coupling efficiency?
A3: Hydroxyproline, being a cyclic amino acid, and its tBu-protected form can be sterically hindered, making coupling more challenging.[2][3] To improve coupling efficiency, consider the following strategies:
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Optimize your coupling reagent: Standard coupling reagents may not be efficient enough for sterically hindered amino acids. More potent activating reagents are recommended.[2][3][4] (See Table 1 for a comparison of recommended coupling reagents).
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Double coupling: After the initial coupling reaction, perform a second coupling with a fresh solution of the activated Fmoc-Hyp(tBu)-OH to drive the reaction to completion.[3][5]
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Increase reaction time: Extend the coupling reaction time to 2-4 hours or even overnight to allow for complete acylation.[3]
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Increase reagent equivalents: Using a higher molar excess of the amino acid and coupling reagents relative to the resin loading can improve coupling yields.
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Microwave-assisted SPPS: Employing microwave energy can significantly accelerate coupling reactions, especially for hindered amino acids.[3]
Q4: The Kaiser test is giving a negative or ambiguous result after the deprotection step preceding the hydroxyproline coupling. How should we interpret this?
A4: The standard Kaiser (ninhydrin) test is unreliable for secondary amines, such as the N-terminal amine of proline and its derivatives like hydroxyproline.[6] These amino acids will typically yield a less intense red-brown or yellowish color instead of the characteristic deep blue of primary amines, which can be misinterpreted as incomplete deprotection (a false negative).[6] For reliable monitoring of deprotection before coupling hydroxyproline, it is recommended to use an alternative test such as the isatin (B1672199) test or the chloranil (B122849) test , both of which give a distinct blue color with unprotected N-terminal proline derivatives.[6]
Data Presentation
Table 1: Comparison of Recommended Coupling Reagents for Sterically Hindered Amino Acids like Fmoc-Hyp(tBu)-OH
| Coupling Reagent | Class | Key Advantages | Potential Disadvantages |
| HATU | Aminium Salt | Fast reaction kinetics, high efficiency for hindered couplings, and reduced epimerization.[3][4] | Higher cost, potential for guanidinylation of the N-terminus if used in excess. |
| HCTU | Aminium Salt | More reactive than HBTU, excellent for routine synthesis. | May cause guanidinylation. |
| PyAOP | Phosphonium Salt | Particularly effective for coupling N-protected N-methyl amino acids and other hindered residues.[2][3] | Byproducts can be difficult to remove in solution-phase synthesis. |
| PyBOP | Phosphonium Salt | Efficient for hindered couplings with byproducts that are generally soluble.[3] | --- |
| COMU | Aminium Salt | Coupling efficiencies comparable to HATU, with safer byproducts (non-explosive).[4] | Higher cost. |
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete this compound coupling in SPPS.
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for Fmoc-Hyp(tBu)-OH using HATU
This protocol outlines an efficient method for coupling the sterically hindered Fmoc-Hyp(tBu)-OH to a resin-bound peptide. Reagent equivalents are based on the initial resin loading.
Materials:
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Resin-bound peptide with a free N-terminal amine
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Fmoc-Hyp(tBu)-OH (3 equivalents)
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HATU (2.9 equivalents)
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N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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20% (v/v) Piperidine (B6355638) in DMF for Fmoc deprotection
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Isatin or Chloranil test reagents for monitoring
Procedure:
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Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
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Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.
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Perform an isatin or chloranil test on a small sample of resin beads to confirm complete deprotection (a positive blue color is expected).
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Amino Acid Activation and Coupling:
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In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.
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Add DIPEA (6 eq.) to the mixture and agitate for 1-2 minutes for pre-activation.
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Add the activated solution to the resin.
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Agitate the reaction mixture for 1-2 hours at room temperature.
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Monitoring and Washing:
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After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete coupling reaction.
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If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction solution and repeat steps 2 and 3 (double coupling).
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Once a negative Kaiser test is achieved, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.
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Protocol 2: Isatin Test for N-terminal Proline/Hydroxyproline
This qualitative test is used to confirm the presence of a free N-terminal secondary amine, such as proline or hydroxyproline, after Fmoc deprotection.
Reagents:
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Isatin Solution: Dissolve 1 g of isatin in 100 mL of boiling ethanol, then add 10 g of Boc-Ala-OH. Stir until all solids are dissolved.
Procedure:
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Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
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Wash the resin beads within the test tube with DMF and then acetone (B3395972) and dry them.
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Add 2-3 drops of the isatin solution to the test tube.
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Heat the test tube at 100°C for 5 minutes.
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Observe the color of the beads:
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Blue beads: Positive result. Indicates the presence of a free N-terminal secondary amine (successful deprotection).
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Yellow/Orange beads: Negative result. Indicates the absence of a free secondary amine (incomplete deprotection).
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References
Technical Support Center: Managing Hydroxyproline-Rich Peptide Aggregation
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This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing the aggregation of hydroxyproline-rich peptides (HRPs). Find answers to frequently asked questions and detailed troubleshooting guides to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause my hydroxyproline-rich peptide to aggregate?
A1: Several factors, often interconnected, contribute to peptide aggregation. The primary drivers include the peptide's amino acid composition, length, net charge, and the solution's pH and ionic strength.[1][2] HRPs, like other peptides, are prone to aggregation, especially if they contain hydrophobic or uncharged polar amino acid residues that can lead to intermolecular interactions.[1][3] Longer peptide chains also have a greater tendency to aggregate due to an increased potential for these interactions.[2]
Q2: My HRP won't dissolve in water. What is the first thing I should do?
A2: Before dissolving the entire batch, always test the solubility on a small aliquot of your lyophilized peptide.[2][4][5] The first step is to analyze your peptide's sequence to determine its net charge at neutral pH.[2][4] This will guide your choice of solvent. For a basic peptide (net positive charge), you can try adding a small amount of 10% acetic acid.[1][4] For an acidic peptide (net negative charge), try adding a small amount of 10% ammonium (B1175870) bicarbonate or aqueous ammonia.[1][4]
Q3: Can I use organic solvents to dissolve my HRP?
A3: Yes, for hydrophobic peptides, using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is a common strategy.[1][3] The recommended method is to first dissolve the peptide in the minimal amount of the organic solvent and then slowly add your aqueous buffer to the desired concentration while vortexing.[1][2] Be cautious, as high concentrations of organic solvents can be toxic to cells in biological assays.[2]
Q4: How does pH affect the aggregation of my peptide?
A4: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has a net zero charge.[2] At the pI, electrostatic repulsion between peptide molecules is minimal, increasing the likelihood of aggregation. Adjusting the pH of the solution to be at least one pH unit away from the pI will increase the peptide's net charge, enhancing its interaction with water and improving solubility.[6]
Q5: What is the best way to store my HRP solution to prevent aggregation over time?
A5: For long-term storage, it is recommended to store purified proteins and peptides at -80°C. Using a cryoprotectant, such as glycerol, can help prevent aggregation during freeze-thaw cycles.[7] If you have dissolved your peptide in an organic solvent like DMSO, preparing aliquots for single-use is advisable to avoid repeated freezing and thawing.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter while working with hydroxyproline-rich peptides.
| Problem | Potential Cause | Recommended Solution |
| Peptide precipitates immediately upon adding aqueous buffer. | 1. High Hydrophobicity: The peptide has a high content of hydrophobic amino acids.[2][3] 2. Isoelectric Point: The buffer pH is too close to the peptide's isoelectric point (pI).[2] | 1. Use an Organic Solvent: Dissolve the peptide first in a minimal amount of DMSO, then slowly add the aqueous buffer while vortexing.[1][2] 2. Adjust pH: Change the buffer pH to be at least 1-2 units above or below the pI.[6] For acidic peptides, use a basic buffer; for basic peptides, use an acidic buffer.[1][4] |
| Solution becomes cloudy or forms a gel over time. | 1. Intermolecular Hydrogen Bonding: Peptides with a high percentage of residues like Ser, Thr, Gln, and Asn can form hydrogen bonds between chains.[2] 2. Slow Aggregation: The peptide concentration may be too high, promoting aggregation over time. | 1. Chaotropic Agents: For peptides prone to gel formation, consider adding 6M guanidine (B92328) hydrochloride or 8M urea (B33335) to the stock solution, followed by dilution for the experiment.[8] 2. Lower Concentration: Work with lower peptide concentrations. Maintain the lowest concentration necessary for your assay.[7] |
| Inconsistent results in biological assays. | 1. Incomplete Solubilization: Not all of the peptide is dissolved, leading to an inaccurate concentration in the final solution.[1][9] 2. Aggregation Affecting Activity: Aggregates may have different biological activity than the monomeric form or may be inactive. | 1. Sonication & Centrifugation: Use brief bursts of sonication to aid dissolution.[1][5] Always centrifuge the solution before use to pellet any undissolved material.[1][8] 2. Characterize Aggregation State: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to confirm the aggregation state of your peptide solution before use.[10][11] |
| Peptide is difficult to dissolve even with pH adjustment and organic solvents. | 1. Strong Intermolecular Forces: The peptide sequence may have a very high propensity for self-assembly. 2. Presence of Cysteine: Cysteine residues can form disulfide bonds, leading to covalent aggregation, especially at alkaline pH.[4] | 1. Use Detergents: For extremely difficult peptides, adding a small amount of a non-denaturing detergent (e.g., Tween 20, CHAPS) can help.[7] For membrane-spanning peptides, detergents like SDS may be necessary.[12] 2. Add Reducing Agents: If your peptide contains cysteine, add a reducing agent like DTT or TCEP to your buffer to prevent oxidation and disulfide bond formation.[7] |
Experimental Protocols
Protocol 1: General Peptide Solubilization Workflow
This protocol outlines a systematic approach to solubilizing a new or difficult hydroxyproline-rich peptide.
Principle: The solubility of a peptide is determined by its physicochemical properties, including its net charge and hydrophobicity. This workflow systematically tests different solvent conditions, starting with the least harsh, to find an optimal solubilization method while preserving peptide integrity.
Materials:
-
Lyophilized peptide
-
Sterile, distilled water[2]
-
Phosphate-Buffered Saline (PBS), pH 7.4[2]
-
10% Acetic Acid solution[1]
-
10% Ammonium Bicarbonate solution[1]
-
Dimethyl Sulfoxide (DMSO), anhydrous[1]
-
Vortex mixer
-
Sonicator bath[1]
-
Microcentrifuge
Procedure:
-
Aliquot: Start with a small, pre-weighed aliquot of the lyophilized peptide to avoid risking the entire sample.[2][4]
-
Calculate Net Charge: Determine the peptide's net charge at pH 7. Assign a value of +1 to each basic residue (K, R, H) and the N-terminus. Assign a value of -1 to each acidic residue (D, E) and the C-terminus. Sum the values.[4][5]
-
Initial Solvent Test (Water): Add sterile water to the peptide and vortex gently. If the peptide is short (<6 amino acids) or highly charged, it may dissolve.[1][8]
-
pH Adjustment (Based on Charge):
-
Organic Solvent (If Hydrophobic or Neutral):
-
If the peptide has a high percentage of hydrophobic residues (>50%) or is neutral, attempt to dissolve it in a minimal volume of DMSO.[1][3]
-
Once dissolved in DMSO, slowly add your desired aqueous buffer (e.g., PBS) dropwise to the solution while continuously vortexing.[2] Stop if the solution becomes cloudy, as this indicates the solubility limit has been reached.[8]
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-
Physical Assistance: If dissolution is slow, use brief (10-second) pulses of sonication in an ice bath.[5]
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Final Clarification: Before use, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any remaining insoluble aggregates.[5] Use the supernatant for your experiment.
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decision_charge [label="What is the\nNet Charge?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
acidic [label="Acidic (Charge < 0)", shape=box, style=none, fontcolor="#202124"]; basic [label="Basic (Charge > 0)", shape=box, style=none, fontcolor="#202124"]; neutral [label="Neutral / Hydrophobic", shape=box, style=none, fontcolor="#202124"];
add_base [label="Add 10% NH4HCO3\nDropwise", fillcolor="#F1F3F4", fontcolor="#202124"]; add_acid [label="Add 10% Acetic Acid\nDropwise", fillcolor="#F1F3F4", fontcolor="#202124"]; add_dmso [label="Dissolve in minimal DMSO,\nthen add buffer", fillcolor="#F1F3F4", fontcolor="#202124"];
decision_dissolved2 [label="Dissolved?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
sonicate [label="Use Brief Sonication\n(on ice)", fillcolor="#FBBC05", fontcolor="#202124"]; centrifuge [label="Centrifuge to Pellet\nInsolubles", fillcolor="#FBBC05", fontcolor="#202124"];
end_success [label="Solution Ready for Use\n(Use Supernatant)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Consider Alternative\n(e.g., Detergents, Chaotropes)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> charge [color="#202124"]; charge -> test_water [color="#202124"]; test_water -> decision_dissolved1 [color="#202124"]; decision_dissolved1 -> centrifuge [label="Yes", color="#34A853"]; decision_dissolved1 -> decision_charge [label="No", color="#EA4335"];
decision_charge -> acidic [color="#202124"]; decision_charge -> basic [color="#202124"]; decision_charge -> neutral [color="#202124"];
acidic -> add_base [color="#202124"]; basic -> add_acid [color="#202124"]; neutral -> add_dmso [color="#202124"];
add_base -> decision_dissolved2 [color="#202124"]; add_acid -> decision_dissolved2 [color="#202124"]; add_dmso -> decision_dissolved2 [color="#202124"];
decision_dissolved2 -> centrifuge [label="Yes", color="#34A853"]; decision_dissolved2 -> sonicate [label="No / Slow", color="#EA4335"]; sonicate -> centrifuge [color="#202124"];
centrifuge -> end_success [color="#34A853"]; sonicate -> end_fail [label="Still Insoluble", color="#EA4335", style=dashed]; } Peptide Solubilization Workflow
Protocol 2: Quantification of Aggregation using Dynamic Light Scattering (DLS)
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution.[13] Larger particles (aggregates) move more slowly than smaller ones (monomers), and this difference is used to determine the hydrodynamic radius (RH) and the size distribution (polydispersity) of the peptide population.[11][14] An increase in RH or polydispersity over time or under stress conditions indicates aggregation.[11]
Materials:
-
Peptide solution (filtered)
-
Low-volume quartz or disposable cuvette
-
Syringe filters (0.2 µm or smaller)[14]
Procedure:
-
Sample Preparation: Prepare the peptide solution in the desired buffer. The solution must be completely transparent and free of visible particulates.
-
Filtering: Filter the sample directly into a clean, dust-free cuvette using a syringe filter (e.g., 0.2 µm) to remove large dust particles that would interfere with the measurement.[14] A sample volume of 30-100 µL is typically required.[14]
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up.
-
Set the experimental parameters in the software, including the solvent viscosity and refractive index (use values for water unless co-solvents are present) and the measurement temperature.
-
-
Measurement:
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature for several minutes.
-
Perform the measurement. The instrument will collect data over a period (e.g., 10-20 acquisitions) to generate an autocorrelation function.
-
-
Data Analysis:
-
The software will process the autocorrelation function to generate a size distribution plot (Intensity vs. Size (d.nm)).
-
Monomeric Sample: A well-behaved, monomeric peptide will show a single, sharp peak with a low polydispersity index (PDI < 0.2).
-
Aggregated Sample: An aggregated sample will show multiple peaks or a single broad peak at a larger hydrodynamic radius, with a high PDI.
-
-
Stress Studies (Optional): To assess stability, measure the sample's size distribution before and after applying a stressor, such as elevated temperature (thermal ramp) or a change in pH.[11] An increase in the average particle size indicates instability and aggregation.
// Nodes start [label="Prepare Peptide Solution\nin Desired Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter [label="Filter Sample (0.2µm)\ninto Clean Cuvette", fillcolor="#FBBC05", fontcolor="#202124"]; instrument [label="Place Cuvette in DLS\nand Equilibrate Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; measure [label="Perform DLS Measurement\n(Collect Scattering Data)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Autocorrelation Function\nto Generate Size Distribution", fillcolor="#34A853", fontcolor="#FFFFFF"];
decision [label="Examine Size\nDistribution Plot", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
monomer [label="Result: Monomeric\n(Single, Sharp Peak, Low PDI)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; aggregate [label="Result: Aggregated\n(Multiple/Broad Peaks, High PDI)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> filter [color="#202124"]; filter -> instrument [color="#202124"]; instrument -> measure [color="#202124"]; measure -> analyze [color="#202124"]; analyze -> decision [color="#202124"]; decision -> monomer [label="Good", color="#34A853"]; decision -> aggregate [label="Bad", color="#EA4335"]; } DLS Experimental Workflow
References
- 1. jpt.com [jpt.com]
- 2. benchchem.com [benchchem.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. biobasic.com [biobasic.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. genscript.com [genscript.com]
- 10. researchgate.net [researchgate.net]
- 11. medium.com [medium.com]
- 12. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. zentriforce.com [zentriforce.com]
Technical Support Center: Optimizing Cleavage Conditions for Hyp-Containing Peptides
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the cleavage of hydroxyproline (B1673980) (Hyp)-containing peptides from solid-phase resins. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during this critical step of peptide synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the cleavage of Hyp-containing peptides in a question-and-answer format.
Question 1: I have a low yield of my Hyp-containing peptide after cleavage. What are the possible causes and solutions?
Answer:
Low peptide yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Cleavage from the Resin: The peptide may not be fully cleaved from the solid support.
-
Solution: Extend the cleavage reaction time. While a standard 2-hour cleavage is often sufficient, some peptides, particularly those that are long or prone to aggregation, may require longer incubation (e.g., 4-8 hours).[1] It can be beneficial to perform a small-scale trial cleavage and monitor the reaction over time using HPLC.[1]
-
Solution: Ensure the resin is well-swollen and suspended in the cleavage cocktail. For polystyrene-based resins, use a sufficient volume of the cocktail to ensure complete saturation and agitation.[1]
-
-
Peptide Precipitation Issues: The peptide may be partially soluble in the precipitation solvent (typically cold diethyl ether).
-
Solution: After the initial precipitation and centrifugation, carefully collect the ether supernatant and evaporate it to check for any dissolved peptide. If peptide is present, it can be recovered. To maximize precipitation, ensure the ether is sufficiently cold (e.g., chilled in a dry ice/acetone bath) and consider a longer incubation period at low temperatures (e.g., -20°C or 4°C overnight).
-
-
Peptide Reattachment to the Resin: Cationic species generated during cleavage can be scavenged by electron-rich side chains, leading to reattachment of the peptide to the resin.
-
Solution: This is less common with Hyp but can occur with other sensitive residues in the sequence (e.g., Trp, Tyr, Met).[1] Ensure that the cleavage cocktail contains an adequate amount of appropriate scavengers.
-
Question 2: My HPLC analysis shows multiple peaks, indicating impurities in my crude Hyp-containing peptide. What are the likely side reactions and how can I minimize them?
Answer:
The presence of impurities is often due to side reactions occurring during the cleavage and deprotection step. The nature of the impurities will depend on the other amino acids in your peptide sequence.
-
Incomplete Deprotection: One or more of the side-chain protecting groups, including the tert-butyl (tBu) group on Hyp, may not be fully removed.
-
Solution: As with low yield due to incomplete cleavage, extending the reaction time can facilitate complete deprotection. For peptides with multiple bulky protecting groups, a longer cleavage time is often necessary.[1]
-
-
Alkylation of Sensitive Residues: If your peptide contains residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), they are susceptible to alkylation by carbocations generated during cleavage.
-
Solution: The choice of scavengers in your cleavage cocktail is critical. Triisopropylsilane (TIS) is a common and effective scavenger for t-butyl cations.[2] For peptides containing Trp, the addition of 1,2-ethanedithiol (B43112) (EDT) can be beneficial.[3] For Met-containing peptides, thioanisole (B89551) can help prevent side reactions.[4] A widely used and robust cocktail for peptides with a variety of sensitive residues is Reagent K.[3][4]
-
-
Oxidation of Methionine or Cysteine: The thioether of methionine and the thiol of cysteine can be oxidized during cleavage.
-
Solution: Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). Including a reducing scavenger like EDT or Dithiothreitol (DTT) in the cleavage cocktail can also suppress oxidation.
-
Question 3: Are there any specific side reactions associated with the hydroxyproline residue itself during TFA cleavage?
Answer:
In modern Fmoc-based solid-phase peptide synthesis (SPPS), hydroxyproline is typically incorporated with its hydroxyl group protected by a tert-butyl (tBu) ether (Fmoc-Hyp(tBu)-OH). This protecting group is stable to the basic conditions used for Fmoc removal but is readily cleaved by the strong acid (TFA) used in the final cleavage step.
With the hydroxyl group protected as a tBu ether, side reactions directly involving the hydroxyl group of Hyp during cleavage are not commonly reported. The primary concern is ensuring the complete removal of the tBu group. Incomplete deprotection will result in a modified peptide with a higher mass. If you suspect this, confirm the mass of your product using mass spectrometry.
For peptides synthesized with an unprotected Hyp hydroxyl group (less common in Fmoc SPPS), the risk of side reactions such as acylation by scavengers or other reactive species could be a concern, though this is not a widely documented issue in standard TFA cleavage protocols.
Frequently Asked Questions (FAQs)
Q1: What is a standard cleavage cocktail for a simple Hyp-containing peptide without other sensitive residues?
A1: For a straightforward peptide containing Hyp(tBu) but lacking other sensitive residues like Trp, Cys, or Met, a standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) is generally sufficient.[3] This mixture effectively cleaves the peptide from the resin and removes the tBu protecting group from Hyp and other standard protecting groups.
Q2: How long should I perform the cleavage reaction?
A2: A typical cleavage reaction is run for 2 to 3 hours at room temperature .[1] However, for longer peptides or sequences known to be difficult, extending the cleavage time to 4 hours or longer may be necessary to ensure complete deprotection and cleavage.[1]
Q3: What is the role of each component in the cleavage cocktail?
A3:
-
Trifluoroacetic Acid (TFA): A strong acid that protonates and cleaves the acid-labile linker attaching the peptide to the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[2]
-
Scavengers: Nucleophilic reagents that "trap" the highly reactive carbocations generated from the protecting groups and the linker, preventing them from modifying sensitive amino acid residues.[3][4]
-
Triisopropylsilane (TIS): A general and effective scavenger for trityl and t-butyl cations.[2]
-
Water (H₂O): Acts as a proton source and can help suppress some side reactions.
-
1,2-Ethanedithiol (EDT): A soft nucleophile, particularly effective for scavenging cations that can modify tryptophan and for reducing disulfide bonds.[3]
-
Thioanisole: Used to prevent side reactions with methionine and can accelerate the removal of some protecting groups.[4]
-
Phenol: An effective scavenger for t-butyl cations and can help to keep the peptide solvated.
-
Q4: How do I remove TFA from my peptide after cleavage?
A4: After cleavage, the TFA is typically removed by precipitating the peptide with cold diethyl ether. The peptide pellet is then washed multiple times with cold ether to remove residual TFA and scavengers. The final peptide is then dried under vacuum. For some biological assays, trace amounts of TFA can be problematic. In such cases, TFA can be exchanged for another counter-ion, such as acetate (B1210297) or hydrochloride, through ion-exchange chromatography or by repeatedly dissolving the peptide in a dilute solution of the desired acid (e.g., HCl) and lyophilizing.
Quantitative Data on Cleavage Cocktail Performance
The selection of an appropriate cleavage cocktail is crucial for minimizing side reactions and maximizing the purity of the crude peptide. The following tables provide a summary of the performance of different cleavage cocktails, with a focus on preventing common side reactions.
Table 1: Comparison of Scavenger Cocktails for Preventing Cysteine S-t-butylation
| Cleavage Cocktail Composition (TFA/Scavengers) | Desired Peptide (%) | S-t-butylated Impurity (%) | Reference |
| 95:2.5:2.5 (TFA/TIS/H₂O) at 25°C for 1h | 81.2 | 18.6 | [5] |
| 95:2.5:2.5 (TFA/TIS/H₂O) at 25°C for 30 min | 88.9 | 11.1 | [5] |
| 90:2.5:2.5:5 (TFA/TIS/H₂O/DMS) | 90.1 | 9.9 | [5] |
| 70:5:5:10:10 + 1% DTT (TFA/TIS/H₂O/Thioanisole/DMS) for 30 min, then add TFA to 80% for 150 min | >95 | <5 | [5] |
Note: This data is specific to a Cysteine-containing peptide and illustrates the impact of scavenger choice and reaction conditions on a common side reaction. The principles are applicable to protecting other sensitive residues.
Table 2: Common Cleavage Cocktails for Fmoc Solid-Phase Peptide Synthesis
| Reagent Name | Composition | Primary Use and Considerations |
| Standard | 95% TFA, 2.5% TIS, 2.5% H₂O | Suitable for a broad range of peptides without sensitive residues. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative to cocktails containing thiols, effective for peptides with Trt-protected residues. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust and widely used cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[4] |
| TFA/Thioanisole/EDT/Anisole | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Another strong cocktail for complex peptides. |
Experimental Protocols
Protocol 1: Standard Cleavage of a Hyp-Containing Peptide
This protocol is suitable for peptides containing Hyp(tBu) and other standard protected amino acids, but without highly sensitive residues like Trp, Cys, or Met.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether (-20°C or colder)
-
Dichloromethane (DCM)
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin with DCM (3 x volume) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation (Freshly Prepared): In a fume hood, prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . For 2 mL of cocktail, mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 2 mL for 100 mg of resin). Gently agitate the mixture at room temperature for 2-3 hours. The resin should be well-suspended in the cocktail.
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Slowly add the TFA solution containing the peptide to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the peptide should form.
-
Incubate the mixture at a low temperature (e.g., -20°C or 4°C) to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold ether multiple times to remove residual scavengers and TFA.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage of a Hyp-Containing Peptide with Sensitive Residues (Using Reagent K)
This protocol is recommended for peptides containing Hyp(tBu) along with sensitive residues like Trp, Met, Cys, or Tyr.[4]
Materials:
-
Same as Protocol 1, with the addition of:
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K - Freshly Prepared): In a fume hood, prepare Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5 v/v/v/v/v) . For 2 mL of cocktail, this corresponds to: TFA (1.65 mL), Phenol (0.1 mL), Water (0.1 mL), Thioanisole (0.1 mL), and EDT (0.05 mL).
-
Cleavage Reaction: Follow step 3 from Protocol 1, using Reagent K instead of the standard cocktail.
-
Peptide Precipitation and Isolation: Follow step 4 from Protocol 1.
-
Washing and Drying: Follow step 5 from Protocol 1.
Visualizations
Caption: General workflow for peptide cleavage and deprotection.
Caption: Troubleshooting logic for common peptide cleavage issues.
Caption: Simplified collagen-integrin signaling pathway.[6][7][8][9][10][11]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Molecular Interaction of Collagen with Cell Receptors for Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Influence of collagen-based integrin α1 and α2 mediated signaling on human mesenchymal stem cell osteogenesis in three dimensional contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Fmoc-Hyp-OH in Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with Fmoc-Hyp-OH during solid-phase peptide synthesis (SPPS) using piperidine (B6355638) for Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed when using this compound with piperidine in SPPS?
The primary side reaction of concern when using this compound (Fmoc-4-hydroxy-L-proline) in piperidine-mediated Fmoc deprotection is the undesired reaction of the free hydroxyl group on the hydroxyproline (B1673980) side chain. This can lead to O-acylation by the activated carboxyl group of the incoming Fmoc-amino acid during the subsequent coupling step. This results in the formation of a branched peptide, which is a significant impurity and reduces the yield of the target peptide.
Q2: How can these side reactions be prevented?
The most effective and widely adopted method to prevent side reactions involving the hydroxyl group of hydroxyproline is to use a derivative where the hydroxyl group is protected. The standard building block for incorporating hydroxyproline in Fmoc-SPPS is Fmoc-Hyp(tBu)-OH , where the hydroxyl group is protected by a tert-butyl (tBu) ether.[1][2][3][4] This protecting group is stable under the basic conditions of piperidine treatment used for Fmoc removal but is readily cleaved during the final trifluoroacetic acid (TFA) treatment to deprotect the side chains and cleave the peptide from the resin.[3][5]
Q3: Is the tert-butyl (tBu) protecting group for the hydroxyl group of hydroxyproline stable to piperidine?
Yes, the tert-butyl ether protecting group on the side chain of hydroxyproline is stable to the standard conditions used for Fmoc deprotection, which is typically 20% piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[1][2][3] This orthogonality is a key feature of the Fmoc/tBu protection strategy in SPPS.[5]
Q4: Are there other potential side reactions with this compound besides O-acylation?
While O-acylation is the main concern, other potential side reactions, although less commonly reported for hydroxyproline itself, can occur in Fmoc-SPPS. These include:
-
Dehydration: Although more common for amino acids like Serine and Threonine under certain conditions, the potential for dehydration of the hydroxyproline side chain should be considered, especially with prolonged exposure to harsh reagents.
-
Racemization: While proline and its derivatives are generally less prone to racemization at the alpha-carbon, it is a potential side reaction in peptide synthesis, particularly during the activation step.[5]
Using the side-chain protected Fmoc-Hyp(tBu)-OH can help minimize these risks by sterically hindering unwanted reactions at the side chain.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Mass spectrometry of the crude peptide shows a mass corresponding to the target peptide plus the mass of an additional amino acid. | O-acylation of the unprotected hydroxyl group of hydroxyproline, leading to a branched peptide. | * Confirm the identity of the this compound building block used. Ensure it is the side-chain protected version, i.e., Fmoc-Hyp(tBu)-OH . * If unprotected this compound was used, resynthesize the peptide using Fmoc-Hyp(tBu)-OH. |
| Low yield of the target peptide containing hydroxyproline. | Inefficient coupling or side reactions leading to byproducts. | * Verify complete Fmoc deprotection before the coupling of the subsequent amino acid. * Ensure efficient coupling of the amino acid following the hydroxyproline residue. * Use Fmoc-Hyp(tBu)-OH to prevent side reactions that consume the growing peptide chain. |
| Complex HPLC profile of the crude peptide with multiple, difficult-to-separate peaks. | Presence of various isomeric and branched byproducts resulting from side reactions of the unprotected hydroxyl group. | * Resynthesize the peptide using Fmoc-Hyp(tBu)-OH. This is the most reliable way to achieve a cleaner crude product and simplify purification. |
Data on Prevention of Side Reactions
| Fmoc-Hydroxyproline Derivative | Risk of O-Acylation Side Reaction | Risk of Dehydration | General Recommendation |
| This compound (unprotected) | High | Low to Moderate | Not recommended for standard Fmoc-SPPS. |
| Fmoc-Hyp(tBu)-OH (protected) | Negligible | Negligible | Highly Recommended for all standard Fmoc-SPPS. |
Experimental Protocol
Standard Protocol for Fmoc Deprotection of a Resin-Bound Peptide
This protocol assumes the use of a side-chain protected hydroxyproline derivative, such as Fmoc-Hyp(tBu)-OH , to prevent side reactions.
Reagents and Materials:
-
Peptide-resin with an N-terminal Fmoc-protected amino acid
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
N,N-dimethylformamide (DMF) for washing
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes before the first deprotection step.
-
Pre-wash: Wash the resin with DMF three times to remove any residual reagents from the previous coupling step.
-
Fmoc Deprotection (First Treatment):
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the deprotection solution.
-
-
Fmoc Deprotection (Second Treatment):
-
Add a fresh portion of the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Confirmation of Deprotection (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of the resin beads to confirm the presence of a free primary or secondary amine, indicating complete Fmoc removal. A positive test (e.g., blue beads for the Kaiser test on primary amines) confirms that the peptide is ready for the next coupling step.
-
Visualization
Caption: Troubleshooting workflow for this compound side reactions.
References
Technical Support Center: Purification of Peptides Containing Fmoc-Hyp-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the purification of peptides containing Nα-Fmoc-L-hydroxyproline (Fmoc-Hyp-OH).
Frequently Asked Questions (FAQs)
Q1: What makes peptides containing this compound challenging to purify?
The primary challenges in purifying peptides containing this compound stem from the physicochemical properties of the hydroxyproline (B1673980) residue. The hydroxyl group significantly increases the hydrophilicity of the peptide.[1] This can lead to issues such as poor retention on reverse-phase HPLC columns, co-elution with polar impurities, and altered aggregation properties.
Q2: What are the most common impurities encountered during the synthesis of peptides containing this compound?
Impurities in peptide synthesis are often sequence-dependent, but common classes of impurities include:
-
Deletion Sequences: Resulting from incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).[2][3]
-
Insertion Sequences: Occur if excess activated amino acid is not washed away after a coupling step.[3]
-
Truncated Sequences: Caused by chain termination, which can be initiated by impurities like acetic acid in the Fmoc-amino acid stock.[2]
-
Diastereomeric Impurities: Racemization of amino acid residues can occur, particularly during Fmoc deprotection.[4][5]
-
Oxidation Products: Sensitive residues can be oxidized during synthesis or cleavage.[3]
-
Impurities from Fmoc-Amino Acid Raw Material: The starting this compound may contain impurities like Fmoc-dipeptides or free amino acids.[6]
Q3: My hydroxyproline-containing peptide is showing poor solubility. How can I address this?
The solubility of a peptide is largely determined by its amino acid composition.[7] For peptides with a high content of non-polar or polar uncharged amino acids, initial dissolution in an organic solvent like DMSO, DMF, or acetonitrile (B52724) is recommended before dilution with an aqueous buffer.[7] For basic peptides, a small amount of an acidic solvent like acetic acid can be used for initial dissolution.[7] The presence of proline residues can sometimes disrupt secondary structures and increase solubility.[7]
Q4: Can peptide aggregation be a problem with hydroxyproline-containing peptides?
Yes, peptide aggregation can occur and is a significant challenge in both synthesis and purification.[8] Aggregation is driven by intermolecular hydrogen bonding and can be sequence-dependent.[8] While proline residues can disrupt secondary structures, hydrophobic sequences are more prone to aggregation.[7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your peptide containing this compound.
| Problem | Potential Cause | Troubleshooting Strategy | Citation |
| Poor peak shape or tailing in RP-HPLC | Secondary interactions with the silica (B1680970) support. | Ensure the mobile phase contains a sufficient concentration of an ion-pairing agent like trifluoroacetic acid (TFA), typically 0.1%. | [2][9] |
| Inappropriate gradient. | Optimize the HPLC gradient. A shallower gradient may improve resolution. | [2] | |
| Column overload. | Reduce the amount of peptide loaded onto the column. | [2] | |
| Peptide elutes in the void volume of RP-HPLC | The peptide is too hydrophilic for the stationary phase. | Consider using a less hydrophobic column (e.g., C4 or C8 instead of C18). | |
| Use an alternative chromatography technique like Hydrophilic Interaction Chromatography (HILIC), which is well-suited for separating polar compounds.[1] | |||
| Co-elution of the target peptide with impurities | Similar hydrophobicity of the peptide and impurities. | Optimize the HPLC gradient and/or try a different stationary phase. | [10] |
| Analyze fractions by mass spectrometry to identify the nature of the co-eluting species. | |||
| Low recovery of the purified peptide | Peptide aggregation. | Dissolve the crude peptide in a stronger solvent (e.g., containing DMSO or NMP) before injection. Use chaotropic agents like guanidinium (B1211019) chloride in the mobile phase. | [2][8] |
| Non-specific binding to vials or column. | Use low-binding tubes and ensure proper passivation of the HPLC system. | [11] | |
| Incomplete dissolution of the crude peptide. | Ensure the peptide is fully dissolved before injection. Sonication may help. | [8] | |
| Unexpected mass in mass spectrometry analysis | Presence of deletion or insertion sequences. | Review the SPPS protocol for potential issues with coupling or deprotection steps. | [3][4][5] |
| Incomplete removal of protecting groups. | Ensure cleavage conditions are sufficient to remove all side-chain protecting groups. | [3] | |
| Oxidation of sensitive residues. | Use scavengers during cleavage and handle the peptide under an inert atmosphere. | [3] |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC (RP-HPLC) Purification
This protocol outlines a standard procedure for the purification of a crude peptide containing this compound.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophilic peptides, start with the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[12] If solubility is an issue, a small amount of DMSO or DMF can be used, but minimize the volume to avoid poor peak shape.[2]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used.[13] For very hydrophilic peptides, a C4 or C8 column may provide better retention.
-
Gradient: A typical starting gradient is 5% to 65% Buffer B over 60 minutes.[2] This should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: Typically 1.0 mL/min for analytical columns and scaled up for preparative columns.[13]
-
Detection: UV absorbance at 214-220 nm for the peptide backbone.[13]
-
Column Temperature: Maintain a constant temperature (e.g., 30°C) for reproducibility.[13]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.[2]
-
Protocol 2: Hydrophilic Interaction Chromatography (HILIC)
For highly polar peptides that are not well-retained by RP-HPLC, HILIC is a valuable alternative.[1]
-
Sample Preparation:
-
Dissolve the crude peptide in a solvent with a high organic content (e.g., 80% acetonitrile) that is compatible with the initial HILIC mobile phase.
-
-
HILIC Conditions:
-
Column: A HILIC column with a polar stationary phase (e.g., silica, amide).
-
Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer (e.g., 95% Acetonitrile, 5% 10 mM Ammonium Formate).
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM Ammonium Formate in water).
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes.
-
Detection: UV absorbance at 214-220 nm and/or mass spectrometry.
-
Visualizations
Caption: A workflow for troubleshooting common peptide purification issues.
Caption: Decision tree for selecting a strategy to mitigate peptide aggregation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. researchgate.net [researchgate.net]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. hplc.eu [hplc.eu]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. youtube.com [youtube.com]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
Fmoc-Hyp-OH stability under different pH and temperature conditions
Welcome to the Technical Support Center for Fmoc-Hyp-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your research and development processes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from moisture and light. For short-term storage, 2-8°C is acceptable.[1] Exposure to moisture can lead to hydrolysis of the Fmoc group.[1]
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, temperature, and pH. In commonly used peptide synthesis solvents like N,N-Dimethylformamide (DMF), degradation can occur over time, even at room temperature.[1] It is always recommended to prepare solutions fresh. If storage of a solution is necessary, it should be kept at -20°C for no longer than one month or at -80°C for up to six months to minimize degradation.[1]
Q3: What is the stability of this compound at different pH values?
A3: this compound is generally stable in neutral and acidic conditions. However, the Fmoc protecting group is intentionally designed to be labile to basic conditions. Exposure to bases, such as piperidine, which is used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), will lead to the rapid cleavage of the Fmoc group. Therefore, this compound is considered unstable at high pH.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway for this compound involves the cleavage of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. Under basic conditions, this occurs via a β-elimination mechanism, resulting in the formation of dibenzofulvene (DBF) and the free amino acid, hydroxyproline. Dibenzofulvene can further react with the amine base used for deprotection. In the presence of moisture, hydrolysis can also occur, leading to the same products.
Q5: How can I detect degradation of my this compound sample?
A5: The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks would indicate degradation. Visually, a change in the appearance of the solid from a white powder to a discolored or clumpy substance may suggest moisture absorption or degradation.[1]
Stability Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Recommendations |
| Solid | -20°C | Long-term | Store in a desiccator, protected from light. |
| Solid | 2-8°C | Short-term (weeks) | Keep container tightly sealed. |
| In Solution (e.g., DMF) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| In Solution (e.g., DMF) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| In Solution (e.g., DMF) | Room Temperature | Hours | Prepare fresh for immediate use. |
Table 2: Qualitative Stability of this compound at Different pH and Temperatures in Aqueous Solution
| pH Range | Condition | Temperature | Stability | Primary Degradation Pathway |
| < 6 | Acidic | -20°C to 25°C | Generally Stable | Minimal Hydrolysis |
| 6-8 | Neutral | -20°C to 4°C | Stable | Slow Hydrolysis |
| 6-8 | Neutral | 25°C | Moderately Stable | Hydrolysis |
| > 8 | Basic | -20°C to 25°C | Unstable | Base-catalyzed Fmoc Cleavage |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield in peptide synthesis | Degradation of this compound stock. | Confirm the purity of the this compound using HPLC. Use a fresh, unopened vial if degradation is suspected. |
| Incomplete coupling reaction. | Double couple the this compound. Ensure efficient activation of the carboxylic acid. | |
| Appearance of unexpected peaks in HPLC analysis of the crude peptide | Premature deprotection of the Fmoc group. | Use high-purity, amine-free DMF for all solutions. Amine contaminants can cause premature Fmoc removal.[1] |
| Presence of impurities in the this compound starting material. | Verify the purity of the this compound by HPLC before use. | |
| Discoloration of this compound solid | Moisture absorption or degradation. | Discard the reagent. Store new reagents under the recommended desiccated and cold conditions. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound in a specific solvent at a given temperature over time using HPLC.
1. Materials:
- This compound
- High-purity solvent (e.g., DMF, Acetonitrile, Water with buffer)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile phase B: 0.1% TFA in acetonitrile
- Volumetric flasks and pipettes
- Temperature-controlled incubator or water bath
2. Procedure:
- Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
- Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The area of the main peak for this compound at T=0 will serve as the 100% reference.
- Incubation: Store the stock solution at the desired temperature (e.g., 4°C, 25°C, 40°C).
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC under the same conditions.
- Data Analysis: For each time point, calculate the percentage of remaining this compound by comparing the area of its peak to the area of the peak at T=0. Plot the percentage of remaining this compound against time to determine the degradation rate.
3. HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Gradient elution from 30% to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 265 nm
- Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Primary degradation pathway of this compound under basic or hydrolytic conditions.
References
Technical Support Center: Analysis of Fmoc-Hyp-OH and its Side Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of Fmoc-Hyp-OH and its potential side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products to expect when using this compound in solid-phase peptide synthesis (SPPS)?
A1: During Fmoc-SPPS, several side reactions can occur. While many are general to the methodology, some are relevant to hydroxyproline (B1673980). Common side products include:
-
Diketopiperazine formation: This is particularly prevalent when proline or hydroxyproline is one of the first two amino acids at the C-terminus, leading to the cleavage of the dipeptide from the resin.[1]
-
Racemization/Epimerization: The stereocenter at the α-carbon can be susceptible to epimerization under basic conditions used for Fmoc deprotection. For hydroxyproline, epimerization at the gamma-carbon can also occur.
-
O-Acylation of the hydroxyl group: The hydroxyl group on the hydroxyproline side chain can be acylated (e.g., acetylated if acetic anhydride (B1165640) is used for capping), leading to a mass increase.[2][3]
-
Dehydration: Although less common, elimination of the hydroxyl group can lead to the formation of a double bond in the pyrrolidine (B122466) ring.
-
Impurities from raw materials: The this compound starting material may contain impurities such as the free amino acid (H-Hyp-OH) or dipeptides.[4]
Q2: I observe an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak can be a number of the side products mentioned above. A systematic approach is recommended:
-
Mass Spectrometry (MS) Analysis: Determine the mass of the species corresponding to the unexpected peak. This is the most direct way to identify potential side products. Refer to the Common Mass Shifts for this compound Side Products table below.
-
Tandem MS (MS/MS) Analysis: Fragmentation analysis can help pinpoint the location of the modification. For example, it can distinguish between an N-terminal and a side-chain modification.
-
Chiral HPLC: If you suspect racemization or epimerization, analysis on a chiral stationary phase is necessary to separate the diastereomers.[5][6]
Q3: My mass spectrometry results show a mass addition of +42 Da. What is the likely cause?
A3: A mass addition of +42 Da typically corresponds to acetylation. This can occur on the N-terminus if the final Fmoc group was prematurely removed and the peptide was capped with acetic anhydride. It can also occur on the side chain hydroxyl group of hydroxyproline, forming an O-acetylated adduct.[2]
Q4: How can I differentiate between diastereomers of my hydroxyproline-containing peptide?
A4: Standard reversed-phase HPLC is often insufficient to separate diastereomers. The recommended methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) to resolve enantiomers and diastereomers. Polysaccharide-based CSPs are often effective.[5][6]
-
Capillary Electrophoresis (CE): This technique, especially when using a chiral selector like cyclodextrin, can provide excellent resolution of stereoisomers.[7]
-
NMR Spectroscopy: High-field NMR can distinguish between diastereomers based on differences in the chemical shifts and coupling constants of the proline ring protons.[8][9]
Troubleshooting Guides
Issue 1: Poor Yield of Hydroxyproline-Containing Peptide
| Possible Cause | Recommended Action |
| Diketopiperazine formation | If Hyp is at or near the C-terminus, consider using a sterically hindered resin like 2-chlorotrityl chloride resin to minimize this side reaction.[1] Synthesizing the first three amino acids on a more labile resin and then transferring the fragment to the final resin can also be a strategy.[10] |
| Aggregation during synthesis | Incorporating pseudoprolines or backbone-protecting groups can help disrupt aggregation.[1] |
| Incomplete coupling | Double couple the this compound and subsequent amino acids. Use a different coupling reagent or add HOBt/OxymaPure. |
Issue 2: Unexpected Peaks in HPLC/MS Analysis
| Observation | Potential Cause | Troubleshooting Steps |
| Mass of Target Peptide + 22 Da | Sodium adduct ([M+Na]⁺) | Use a clean system and high-purity solvents. Desalting the sample prior to MS analysis can help. |
| Mass of Target Peptide + 42 Da | Acetylation | If capping was performed, this is likely an N-terminal or O-side chain acetylation. Confirm location with MS/MS. |
| Mass of Target Peptide - 18 Da | Dehydration | Optimize cleavage conditions (e.g., scavenger concentration) and coupling reactions. |
| Peak with same mass as target but different retention time | Diastereomer (epimerization) | Analyze the sample using a chiral HPLC method or NMR.[5][9] |
| Mass of a truncated peptide sequence | Incomplete coupling or deprotection | Review the synthesis protocol. Consider double coupling and extending deprotection times. |
Data Presentation
Table 1: Common Mass Shifts for this compound Side Products in Mass Spectrometry
| Side Product/Adduct | Mass Shift (Da) | Notes |
| Sodium Adduct | +22 | [M+Na]⁺, common in ESI-MS. |
| Potassium Adduct | +38 | [M+K]⁺, common in ESI-MS. |
| Acetylation | +42 | From capping with acetic anhydride. Can be on N-terminus or Hyp side chain.[2] |
| Formylation | +28 | Can occur from impurities in DMF or during cleavage with formic acid. |
| t-Butylation | +56 | From side-chain protecting groups (e.g., tBu) or scavengers (e.g., TIS). |
| Trifluoroacetylation | +96 | From the cleavage cocktail containing trifluoroacetic acid (TFA). |
| Dehydration | -18 | Loss of water from the hydroxyproline side chain. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis of this compound Containing Peptides
-
Sample Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 30 minutes, but this should be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: Ambient or controlled (e.g., 40 °C).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
-
Collect fractions corresponding to major peaks for subsequent analysis by mass spectrometry.
-
Protocol 2: Chiral HPLC for Diastereomer Separation of this compound
-
Sample Preparation:
-
Dissolve the this compound standard or the peptide hydrolysate in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as CHIRALPAK® IA, IC, or QNAX.[5]
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as ethanol (B145695) or isopropanol, often with a small amount of an acidic modifier like TFA.[5][11] A specific example for this compound on a CHIRALPAK IC column could be a mixture of n-hexane and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 265 nm.[11]
-
-
Data Analysis:
-
Identify the peaks corresponding to the different stereoisomers.
-
Calculate the ratio of the diastereomers based on their peak areas.
-
Protocol 3: Mass Spectrometry Analysis of Peptides
-
Sample Preparation:
-
The peptide sample is typically diluted in a solution of 0.1% formic acid in water or a water/acetonitrile mixture to a final concentration in the low micromolar to nanomolar range.[12]
-
For complex samples, desalting using a C18 ZipTip® or similar solid-phase extraction method is recommended to remove salts and other contaminants that can interfere with ionization.[13]
-
-
Mass Spectrometry Acquisition:
-
Ionization Source: Electrospray ionization (ESI) is most common for peptides. Matrix-assisted laser desorption/ionization (MALDI) can also be used.
-
MS Scan (MS1): Acquire a full scan to determine the molecular weights of the components in the sample. Look for the [M+H]⁺ ion of the target peptide and any potential side products.
-
MS/MS Scan (MS2): Select the precursor ion of interest (e.g., the target peptide or an unknown impurity) for fragmentation. This will provide sequence information and help to localize any modifications. Common fragmentation methods include collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Compare the observed mass from the MS1 scan to the theoretical mass of the expected peptide.
-
Analyze the MS/MS fragmentation pattern to confirm the peptide sequence and identify the site of any modifications. Software tools can be used to automate this process.
-
Visualizations
Caption: Experimental workflow for the analysis and troubleshooting of this compound containing peptides.
References
- 1. peptide.com [peptide.com]
- 2. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. phenomenex.com [phenomenex.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Desalting of Peptides to Prepare for Mass Spectrometry Analysis [protocols.io]
Technical Support Center: Optimizing the Fmoc-Deprotection of Fmoc-Hyp-OH
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the Nα-Fmoc deprotection step of Fmoc-Hyp-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: this compound Deprotection
This section addresses specific issues you may encounter during the Fmoc deprotection of sequences containing Hydroxyproline (B1673980) (Hyp).
Q1: My Fmoc deprotection of a Hydroxyproline-containing peptide seems incomplete. How can I confirm this and what are the common causes?
A: Incomplete Fmoc removal is a frequent issue in SPPS that leads to truncated "deletion" sequences, complicating purification and reducing yield.[1][2]
-
Confirmation: The most common method to confirm the presence of free primary amines after deprotection is the Kaiser test .
-
Positive Result (Blue/Purple Beads): Indicates successful Fmoc removal.
-
Negative Result (Yellow/Colorless Beads): Suggests an incomplete reaction, with the Fmoc group still attached to the N-terminus.
-
-
Common Causes:
-
Peptide Aggregation: The growing peptide chain can fold or aggregate on the resin, forming secondary structures that block reagent access. This is a primary cause of failed deprotection.[1]
-
Insufficient Reagent Volume or Time: The deprotection solution may not have had sufficient time or volume to fully penetrate the resin beads and complete the reaction.
-
Poor Solvent Quality: Using old or wet N,N-Dimethylformamide (DMF) can hinder the reaction.
-
Q2: What are the standard conditions for this compound deprotection, and how can I optimize them for better results?
A: The standard and most widely used condition for Fmoc deprotection is a 20% (v/v) solution of piperidine (B6355638) in DMF.[3][4] Optimization is often required for difficult or aggregation-prone sequences.
-
Standard Protocol: A two-step deprotection is common: a short initial treatment (1-3 minutes) to swell the resin and initiate the reaction, followed by a longer treatment (10-15 minutes) with fresh reagent to drive the reaction to completion.[4]
-
Optimization Strategies:
-
Extend Reaction Time: Increase the duration of the second deprotection step to 20-30 minutes.
-
Perform a Third Deprotection: For very difficult sequences, a third treatment with fresh 20% piperidine/DMF can be effective.
-
Switch Solvents: Replacing DMF with N-Methyl-2-pyrrolidone (NMP), a more effective solvating agent, can help disrupt peptide aggregation.
-
Use Alternative Bases: For persistently difficult deprotections, a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[5]
-
Q3: I'm observing unexpected side products after deprotecting this compound. What could they be?
A: While the Fmoc deprotection step for Hyp is generally robust, side reactions can still occur, often depending on the peptide sequence and reaction conditions.
-
Diketopiperazine (DKP) Formation: This is a significant side reaction, particularly when Hyp or Pro is the C-terminal residue of a dipeptide on the resin.[6][7] The newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP molecule and terminating the synthesis chain.[7]
-
Mitigation: Use a sterically hindered resin (e.g., 2-chlorotrityl chloride resin) or couple the first two amino acids as a pre-formed dipeptide.[7]
-
-
Racemization: While less common during the deprotection step compared to the amino acid activation/coupling step, prolonged exposure to basic conditions can increase the risk of epimerization at the α-carbon.[3][8] This is a greater concern during the coupling of the amino acid itself.[9]
-
Dibenzofulvene (DBF) Adducts: If the piperidine scavenger is not present in sufficient excess or is sterically hindered, the reactive DBF intermediate can form adducts with the newly deprotected amine, capping the peptide chain.[10]
Q4: When should I consider using a stronger base like DBU for a sequence containing this compound?
A: A stronger base like DBU should be considered when standard piperidine protocols consistently fail, typically due to severe on-resin aggregation.
-
Advantages of DBU:
-
Increased Speed and Efficiency: DBU removes the Fmoc group much faster than piperidine, which can be beneficial for kinetically challenging deprotections.[5]
-
Improved Yields for Difficult Sequences: It can significantly improve deprotection efficiency in hydrophobic or aggregation-prone sequences, leading to higher yields of the desired peptide.[2][5]
-
-
Important Considerations:
-
Non-Nucleophilic Nature: DBU is a non-nucleophilic base and cannot scavenge the dibenzofulvene (DBF) byproduct. It must be used with a nucleophilic scavenger, such as piperidine or piperazine (B1678402).[5] A common cocktail is 2% DBU / 2-5% piperazine in DMF.[2]
-
Risk of Side Reactions: As a strong base, DBU can increase the risk of base-mediated side reactions. It is known to catalyze aspartimide formation in sequences containing Aspartic Acid.[5] While Hyp does not form an aspartimide, caution is advised for sensitive sequences.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanistic role of piperidine in Fmoc deprotection? A: Piperidine serves a dual function. First, it acts as a base to abstract the acidic proton on the fluorene (B118485) ring of the Fmoc group. This initiates a β-elimination reaction that cleaves the protecting group and releases a highly reactive intermediate called dibenzofulvene (DBF). Second, piperidine acts as a nucleophilic scavenger, trapping the electrophilic DBF to form a stable, inactive adduct, which drives the reaction to completion.[1][4]
Q: Can I use a solvent other than DMF for the deprotection step? A: Yes, N-Methyl-2-pyrrolidone (NMP) is a common alternative to DMF. It has superior solvating properties and can be more effective at disrupting peptide aggregation, potentially leading to more efficient deprotection and coupling steps.
Q: How do I properly wash the resin after deprotection to remove residual base? A: Thorough washing is critical to remove all traces of piperidine (or other bases) and the DBF-adduct. Residual base can cause premature deprotection of the next Fmoc-amino acid during the coupling step. A standard washing protocol is:
-
Drain the deprotection solution.
-
Wash the resin with DMF (5-7 times the resin volume).
-
Repeat the DMF wash 3 to 5 times to ensure complete removal.
Experimental Protocols & Data
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is suitable for most standard peptide synthesis applications.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin). Agitate the mixture for 2-3 minutes at room temperature.[4]
-
Solution Removal: Drain the piperidine solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes at room temperature.[4]
-
Solution Removal: Drain the piperidine solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times, using ~10 mL/g of resin for each wash) to remove residual piperidine and the DBF-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines.
Protocol 2: Optimized Fmoc Deprotection using DBU/Piperazine
This protocol is recommended for difficult sequences where standard piperidine deprotection is incomplete.[2]
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add the 2% DBU / 5% piperazine solution to the resin. Agitate for 2-5 minutes. For very difficult sequences, a second treatment may be performed.
-
Solution Removal: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF (at least 5-7 times) to ensure complete removal of the reagents.
Data Presentation: Comparison of Fmoc Deprotection Reagents
| Reagent Cocktail | Concentration | Typical Time | Advantages | Disadvantages |
| Piperidine/DMF | 20% (v/v) | 2 x 10-15 min | Well-established, reliable for most sequences.[3] | Can be slow or inefficient for aggregated sequences.[1] |
| DBU/Piperidine/DMF | 2% DBU, 2% Piperidine | 1 x 5-10 min | Very fast and effective for difficult sequences.[5] | Strong base, increases risk of side reactions like aspartimide formation.[5] |
| Piperazine/DBU/DMF | 5% Piperazine, 2% DBU | 1 x 2-5 min | Reported to be faster than 20% piperidine and highly efficient.[2][11] | DBU may promote side reactions in sensitive sequences.[11] |
| 4-Methylpiperidine (4-MP)/DMF | 20% (v/v) | 2 x 10-15 min | A good alternative to piperidine with similar efficiency.[1] | Less commonly used than piperidine. |
Visual Guides
Fmoc Deprotection Mechanism
Caption: The base-catalyzed β-elimination mechanism for Fmoc group removal.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A decision-making workflow for diagnosing and solving incomplete Fmoc removal.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 7. chempep.com [chempep.com]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Fmoc-Hyp-OH Reactivity and Water Content
Welcome to the technical support center for the use of Fmoc-Hyp-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the impact of water content on the reactivity and coupling efficiency of this compound.
Frequently Asked Questions (FAQs)
Q1: How does water content affect the reactivity of this compound during SPPS?
A1: Water can significantly reduce the coupling efficiency of this compound. During the activation step of SPPS, the carboxylic acid of this compound is converted into a more reactive species, such as an O-acylisourea derivative or an active ester. Water can act as a nucleophile and hydrolyze this activated intermediate back to the carboxylic acid.[1] This hydrolysis reaction competes with the desired peptide bond formation, leading to incomplete coupling and the generation of deletion sequences in the final peptide.
Q2: Is this compound hygroscopic?
A2: Yes, like many amino acid derivatives, this compound can be hygroscopic, meaning it can absorb moisture from the atmosphere. Therefore, proper storage and handling are crucial to maintain its quality and reactivity. It is recommended to store this compound in a desiccator or a dry, inert atmosphere.[2]
Q3: What is the maximum acceptable water content in this compound and solvents for SPPS?
A3: While there is no universally defined maximum value, it is best practice in SPPS to use reagents and solvents that are as anhydrous as possible. For Fmoc-amino acids, a water content of less than 0.5% is generally recommended. Solvents like N,N-dimethylformamide (DMF) should ideally have a water content below 0.01%.
Q4: What are the visible signs of a coupling reaction failing due to moisture?
A4: A common method to monitor coupling completion is the Kaiser test (or other ninhydrin-based tests). A positive Kaiser test (blue color) after a coupling step indicates the presence of free primary amines on the resin, signifying that the coupling reaction was incomplete. This can be a direct consequence of reduced reactivity of this compound due to moisture.
Q5: Can I "dry" my this compound if I suspect it has absorbed water?
A5: Yes, if you suspect your this compound has been exposed to moisture, it can be dried before use. A common method is to dry the solid under vacuum in the presence of a desiccant like phosphorus pentoxide (P₂O₅) or by azeotropic distillation with a suitable solvent. See the detailed protocol below.
Data Presentation
The presence of water directly impacts the concentration of the activated this compound available for the coupling reaction. The table below illustrates the theoretical impact of water on the hydrolysis of the activated amino acid, based on kinetic studies of other Fmoc-amino acids.[1]
| Water Concentration in Reaction (%) | Theoretical Impact on Activated this compound | Expected Coupling Efficiency | Potential for Deletion Sequences |
| < 0.01 | Negligible hydrolysis | High (>99%) | Low |
| 0.1 | Minor hydrolysis | Moderately reduced | Moderate |
| 0.5 | Significant hydrolysis | Substantially reduced | High |
| > 1.0 | Predominant hydrolysis | Very low | Very High |
Experimental Protocols
Protocol 1: Determination of Water Content in this compound by Karl Fischer Titration
This protocol outlines the volumetric Karl Fischer titration method to determine the water content in this compound.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (e.g., single-component titrant)
-
Anhydrous methanol (B129727) or a specialized Karl Fischer solvent
-
This compound sample
-
Analytical balance
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated with the Karl Fischer reagent to a stable, dry endpoint.
-
Sample Preparation: Accurately weigh a suitable amount of this compound (typically 0.1 - 0.5 g) using an analytical balance.
-
Titration: Quickly add the weighed this compound to the titration vessel. Ensure the vessel is sealed immediately to prevent atmospheric moisture contamination.
-
Analysis: Start the titration. The Karl Fischer reagent is added automatically until the endpoint is reached. The instrument will calculate the water content, usually expressed as a percentage (w/w).
-
Blank Determination: Perform a blank titration with the solvent to account for any residual water.
Protocol 2: Drying of this compound and Solvents
Drying this compound:
-
Place the this compound in a vacuum desiccator containing a suitable desiccant (e.g., phosphorus pentoxide).
-
Apply a high vacuum and leave the sample to dry for 24-48 hours at room temperature.
-
Break the vacuum with an inert gas (e.g., nitrogen or argon) before opening the desiccator.
Drying Solvents (e.g., DMF):
-
Use commercially available anhydrous solvents whenever possible.
-
If necessary, solvents can be dried using molecular sieves (4 Å). Add activated molecular sieves to the solvent and allow it to stand for at least 24 hours before use.
Troubleshooting Guide
Issue: Incomplete coupling of this compound (Positive Kaiser Test)
This guide will help you troubleshoot incomplete coupling reactions where moisture is a suspected cause.
Visualization of Water's Impact
The following diagram illustrates the competing reactions that occur when water is present during the coupling step of this compound.
References
Technical Support Center: Resin Selection for SPPS with Fmoc-Hyp-OH
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS) involving Fmoc-Hydroxyproline-OH (Fmoc-Hyp-OH).
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when choosing a resin for SPPS with this compound?
A1: The main goals are to ensure efficient loading of the first amino acid, minimize side reactions during synthesis, and allow for effective cleavage of the final peptide. For peptides with a C-terminal carboxylic acid, the two most common choices are Wang resin and 2-Chlorotrityl chloride (2-CTC) resin. Key factors to consider include the sensitivity of your peptide to acid and the potential for side reactions like diketopiperazine formation.
Q2: Is it necessary to protect the hydroxyl group of Hydroxyproline?
A2: Yes, it is highly recommended to use a protected version of this compound, such as Fmoc-Hyp(tBu)-OH, where the hydroxyl group is protected by a tert-butyl ether.[1][2] This prevents potential side reactions at the hydroxyl group during peptide synthesis. The tert-butyl group is stable under the basic conditions used for Fmoc deprotection but is readily cleaved during the final trifluoroacetic acid (TFA) cleavage from the resin.[1]
Q3: What is diketopiperazine (DKP) formation, and why is it a concern with this compound?
A3: Diketopiperazine formation is a major side reaction in SPPS, particularly at the dipeptide stage.[3] It occurs when the N-terminal amino group of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[4] This leads to a truncated peptide and lower yield. Hydroxyproline, being a secondary amino acid similar to proline, is highly prone to inducing DKP formation, especially when it is the C-terminal or penultimate C-terminal residue.[5][6]
Q4: Which resin is better at minimizing diketopiperazine (DKP) formation?
A4: 2-Chlorotrityl chloride (2-CTC) resin is generally superior to Wang resin for minimizing DKP formation. The steric bulk of the trityl linker on the 2-CTC resin hinders the intramolecular cyclization reaction that leads to DKP formation.
Troubleshooting Guide
Problem 1: Low loading efficiency of this compound onto the resin.
-
Possible Cause: Incomplete activation of the amino acid or deactivated resin.
-
Solutions:
-
For Wang Resin: Ensure your coupling reagents (e.g., DIC/HOBt or HATU) are fresh. Use a catalytic amount of DMAP to facilitate esterification, but be mindful that excess DMAP can increase racemization.
-
For 2-CTC Resin: This resin can hydrolyze if exposed to moisture, becoming inactive. Ensure you are using anhydrous solvents and fresh resin. If you suspect hydrolysis, the resin can sometimes be reactivated by treatment with thionyl chloride.[7] Use a hindered base like Diisopropylethylamine (DIPEA) for loading and ensure complete dissolution of the this compound.
-
Problem 2: Significant peptide truncation observed after the second or third amino acid coupling.
-
Possible Cause: This is a classic sign of diketopiperazine (DKP) formation, especially if your sequence is Xaa-Hyp-Resin.
-
Solutions:
-
Switch to 2-CTC Resin: If you are using Wang resin, switching to 2-CTC resin is the most effective way to suppress DKP formation due to its sterically hindered linker.
-
Use a Dipeptide: Couple a pre-synthesized Fmoc-Xaa-Hyp-OH dipeptide to the resin. This bypasses the dipeptidyl-resin stage where DKP formation is most likely to occur.
-
Modify Deprotection Conditions: Using a milder Fmoc deprotection cocktail, such as 2% DBU/5% piperazine (B1678402) in NMP instead of 20% piperidine (B6355638) in DMF, has been shown to reduce DKP formation.[4]
-
Problem 3: Side reactions observed during final cleavage.
-
Possible Cause: If using Wang resin, the benzylic linker can sometimes lead to side reactions, such as alkylation of sensitive residues like Cysteine or Tryptophan, during TFA cleavage.[1]
-
Solution:
-
Use 2-CTC Resin: Cleavage from 2-CTC resin can be achieved under much milder acidic conditions (e.g., with acetic acid/TFE/DCM), which preserves acid-sensitive protecting groups on the peptide and minimizes cleavage-related side reactions. This makes it ideal for the synthesis of protected peptide fragments.
-
Data Summary
| Feature | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Typical Loading Capacity | 0.4 - 0.8 mmol/g | 1.0 - 1.6 mmol/g |
| Linker Type | p-Alkoxybenzyl alcohol (Wang linker) | 2-Chlorotrityl chloride |
| Loading Conditions | Carbodiimide activation (e.g., DIC/HOBt) with DMAP catalyst | DIPEA in DCM, no activation required |
| Cleavage Conditions | 95% TFA with scavengers | Mild acid (e.g., AcOH/TFE/DCM) or standard 95% TFA |
| DKP Formation Risk | High, especially with Pro-like residues | Significantly reduced due to steric hindrance |
| Racemization Risk during Loading | Moderate, especially with DMAP | Low, as no carboxyl activation is needed |
Experimental Protocols
Protocol 1: Loading of Fmoc-Hyp(tBu)-OH onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 1g of 2-CTC resin (e.g., 1.2 mmol/g capacity) in anhydrous Dichloromethane (DCM) (10 mL) for 30 minutes in a reaction vessel.
-
Amino Acid Preparation: In a separate flask, dissolve 0.8 equivalents of Fmoc-Hyp(tBu)-OH (relative to the resin capacity, e.g., 0.96 mmol, 393 mg) in anhydrous DCM (5 mL). Add 2.0 equivalents of DIPEA (e.g., 2.4 mmol, 418 µL).
-
Loading Reaction: Drain the DCM from the swollen resin and add the amino acid/DIPEA solution. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v; 10 mL) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum to a constant weight. The loading can be quantified by spectrophotometric determination of the Fmoc group after cleavage with piperidine.
Protocol 2: Loading of Fmoc-Hyp(tBu)-OH onto Wang Resin
-
Resin Swelling: Swell 1g of Wang resin (e.g., 0.6 mmol/g capacity) in anhydrous DMF (10 mL) for 1 hour.
-
Activation Mixture: In a separate flask, dissolve 3 equivalents of Fmoc-Hyp(tBu)-OH (e.g., 1.8 mmol, 737 mg) and 3 equivalents of HOBt (e.g., 1.8 mmol, 243 mg) in a minimal amount of DMF.
-
Coupling Reaction: Add 3 equivalents of DIC (e.g., 1.8 mmol, 282 µL) to the activation mixture and stir for 5 minutes. Add this solution to the swollen resin.
-
Catalysis: Add 0.1 equivalents of DMAP (e.g., 0.06 mmol, 7 mg) to the resin suspension.
-
Reaction: Agitate the mixture for 4-12 hours at room temperature.
-
Capping: Drain the reaction mixture and cap any unreacted hydroxyl groups by adding a solution of acetic anhydride (B1165640) (2 eq) and pyridine (B92270) (2 eq) in DMF. Agitate for 1 hour.
-
Washing: Drain the capping solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
Visualizations
Caption: Decision workflow for selecting the appropriate resin for SPPS with this compound.
Caption: General workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. nbinno.com [nbinno.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
troubleshooting guide for low yield in Fmoc-Hyp-OH peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Hyp-OH.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of this compound sometimes challenging, leading to low peptide yields?
A1: The synthesis of peptides containing hydroxyproline (B1673980) can be challenging due to several factors. Like proline, hydroxyproline is a secondary amino acid, which can lead to slower coupling kinetics due to steric hindrance around the α-amino group. Additionally, the hydroxyl group on the pyrrolidine (B122466) ring can introduce side reactions if not properly protected. It is highly recommended to use the tert-butyl protected form, Fmoc-Hyp(tBu)-OH , to prevent unwanted reactions involving the hydroxyl group during synthesis.[1] Furthermore, sequences containing proline or hydroxyproline can be prone to the formation of diketopiperazines at the dipeptide stage, leading to cleavage of the growing peptide from the resin and thus, a lower yield.
Q2: Does the stereochemistry of hydroxyproline affect the synthesis yield?
A2: Yes, the stereochemistry of the 4-hydroxyproline (B1632879) residue can influence the conformation of the peptide chain. The cis and trans conformations of the peptide bond preceding a proline or hydroxyproline residue are closer in energy than for other amino acids.[2] The slow interconversion between these isomers can affect coupling efficiency and potentially lead to aggregation. While both cis and trans isomers of hydroxyproline exist, the naturally occurring trans-4-hydroxy-L-proline is most common in collagen.[3][4] Inconsistent isomerization can lead to a heterogeneous mixture of peptide conformations, which may complicate purification and lower the overall yield of the desired product.
Q3: When should I suspect peptide aggregation as the cause for low yield in my this compound synthesis?
A3: Peptide aggregation should be suspected when you observe a gradual decrease in coupling efficiency with each cycle, particularly in longer peptides (typically over 12 amino acids).[5] Visual clues include the resin beads clumping together and failing to swell properly. A persistently positive Kaiser test after a coupling step, even after extending the reaction time, is a strong indicator that the N-terminal amine is inaccessible due to aggregation, thereby preventing the coupling of the next amino acid.
Troubleshooting Guide for Low Yield
Problem: Low final peptide yield after cleavage and purification.
This guide provides a systematic approach to troubleshooting low peptide yield when incorporating this compound.
Q: My Kaiser test is positive after the Fmoc-Hyp(tBu)-OH coupling step. What should I do?
A: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[5]
-
Solution 1: Double Coupling: This is often the most effective solution for difficult couplings. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-Hyp(tBu)-OH.[6]
-
Solution 2: Extend Coupling Time: Increase the reaction time for the coupling step (e.g., from 1-2 hours to 4 hours or even overnight) to allow the reaction to proceed to completion.[6]
-
Solution 3: Change Coupling Reagent: If using a standard carbodiimide-based reagent like DIC/HOBt, consider switching to a more potent uronium/aminium or phosphonium-based reagent such as HBTU, HATU, or HCTU, which are known to be more effective for sterically hindered amino acids.[6][7]
Q: I've confirmed incomplete coupling. What should I do with the unreacted amines before proceeding to the next cycle?
A: Unreacted amino groups should be "capped" to prevent the formation of deletion sequences, which are peptides missing one or more amino acids.
-
Solution: Capping: Treat the resin with a capping solution, typically a mixture of acetic anhydride (B1165640) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or pyridine (B92270) in DMF. This will acetylate any unreacted N-terminal amines, rendering them unreactive for subsequent coupling steps.
Q: My peptide is prone to aggregation. How can I improve the synthesis yield?
A: Aggregation can be disrupted by altering the synthesis conditions or modifying the peptide backbone.
-
Solution 1: Change Solvent: Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP), or use a mixture of solvents.
-
Solution 2: Elevated Temperature: Performing the coupling at a higher temperature can help break up secondary structures and improve reaction kinetics.
-
Solution 3: Use Pseudoproline Dipeptides: For sequences known to be difficult, incorporating a pseudoproline dipeptide can introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.
Data Presentation
Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Relative Purity of Crude Peptide (ACP 65-74) | Key Advantages | Potential Disadvantages |
| HCTU | High | High coupling efficiency, produces high-purity peptides.[8] | May be more expensive than HBTU. |
| HATU | High | High coupling efficiency, similar purity to HCTU.[8] | Can be more expensive than other reagents. |
| HBTU | Lower than HCTU/HATU | Good coupling efficiency, widely used. | Can lead to more impurities compared to HCTU and HATU.[8] |
| PyBOP | Lower than HCTU/HATU | Effective for hindered amino acids. | Can be more expensive and generate phosphorus-containing byproducts. |
| DIC/HOBt | Variable | Cost-effective. | Slower activation, higher risk of racemization without additives.[7] |
Disclaimer: The relative purities are based on a model peptide and may vary depending on the specific sequence containing Fmoc-Hyp(tBu)-OH.
Experimental Protocols
Protocol 1: Kaiser Test for Detection of Free Primary Amines
This qualitative test is used to monitor the completion of the coupling reaction.
Materials:
-
Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
Small glass test tubes.
-
Heating block or oven at 110°C.
Procedure:
-
Take a small sample of resin (10-15 beads) from the reaction vessel and place it in a clean test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[5]
-
Heat the test tube at 110°C for 5 minutes.[5]
-
Observe the color of the resin beads and the solution.
Interpretation:
-
Dark blue beads and/or solution: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines (complete coupling).
Protocol 2: Capping of Unreacted Amines
This procedure is performed after an incomplete coupling reaction to prevent the formation of deletion sequences.
Materials:
-
Capping Solution: Acetic anhydride and pyridine in DMF (e.g., a 3:2 ratio of acetic anhydride to pyridine, used as a 50-fold excess over the resin's substitution). Alternatively, DIPEA can be used instead of pyridine.[9]
-
DMF for washing.
Procedure:
-
After the coupling step, wash the resin several times with DMF.[9]
-
Add the capping solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.[9]
-
Filter the capping solution and wash the resin thoroughly with DMF.[9]
-
Perform a Kaiser test to confirm the absence of free amines. If the test is still positive, the capping procedure can be repeated.[9]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound peptide synthesis.
Caption: Decision logic for addressing incomplete coupling of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Validation & Comparative
Fmoc-Hyp-OH vs. Fmoc-Pro-OH: A Comparative Guide to Their Impact on Peptide Helix Formation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of proline and its derivatives into peptide sequences is a critical strategy in peptide design and drug development for modulating secondary structure and enhancing stability. This guide provides an objective comparison of two key building blocks, Fmoc-L-Proline (Fmoc-Pro-OH) and Fmoc-trans-4-hydroxy-L-proline (Fmoc-Hyp-OH), and their distinct impacts on the formation and stability of helical peptide structures. While much of the experimental data focuses on the well-characterized collagen triple helix, the fundamental principles discussed herein can inform the design of other helical peptides, including α-helices.
Executive Summary
-
This compound in Collagen Triple Helices: The inclusion of 4-hydroxyproline (B1632879) (Hyp) via this compound is a well-established method for significantly enhancing the thermal stability of the collagen triple helix. This stabilization is primarily attributed to stereoelectronic effects and the formation of favorable hydration networks.[1][2][3][4]
-
Fmoc-Pro-OH in Helical Structures: Proline, introduced using Fmoc-Pro-OH, is known to be a helix-breaker in the context of α-helices due to its rigid pyrrolidine (B122466) ring, which restricts the necessary backbone dihedral angles and lacks an amide proton for hydrogen bonding.[5][6] In the collagen triple helix, proline is a fundamental component, but its stabilizing effect is less pronounced than that of hydroxyproline.[7]
-
Positional Dependence: The impact of both amino acids is highly dependent on their position within the peptide sequence. In the canonical Gly-Xaa-Yaa repeat of collagen, Hyp provides maximal stability when in the Yaa position.[7][8]
Impact on Helix Stability: Quantitative Data
The thermal stability of collagen-like peptides (CLPs) is a direct measure of the stabilizing effect of incorporated amino acids. The melting temperature (Tm), at which 50% of the peptide is unfolded, is a key metric obtained from Circular Dichroism (CD) thermal denaturation studies.
| Peptide Sequence | Description | Melting Temperature (Tm) in °C | Reference |
| (Pro-Pro-Gly)10 | Standard collagen-like peptide with Proline at both Xaa and Yaa positions. | ~40 | [2] |
| (Pro-Hyp-Gly)10 | Collagen-like peptide with Hydroxyproline at the Yaa position. | ~60 | [2] |
| (Hyp-Pro-Gly)10 | Collagen-like peptide with Hydroxyproline at the Xaa position. | Does not form a stable triple helix. | [9] |
| (Pro-4-Hyp-Gly)3-Pro-Pro-Gly-(Pro-4-Hyp-Gly)3 | Host-guest peptide with a central Pro-Pro-Gly triplet. | 45.1 | [1] |
| (Pro-4-Hyp-Gly)3-3-Hyp-4-Hyp-Gly-(Pro-4-Hyp-Gly)3 | Host-guest peptide with 3-Hydroxyproline at the Xaa position. | 42.0 | [1] |
| (Pro-4-Hyp-Gly)3-Pro-3-Hyp-Gly-(Pro-4-Hyp-Gly)3 | Host-guest peptide with 3-Hydroxyproline at the Yaa position. | 33.5 | [1] |
Note: The data for 3-Hydroxyproline is included to highlight the specificity of the stabilizing effect of 4-Hydroxyproline.
Thermodynamic Parameters of Helix Formation
Differential Scanning Calorimetry (DSC) provides insight into the thermodynamics of helix folding and unfolding. The enhanced stability of Hyp-containing collagen triple helices is primarily an enthalpic effect.[2]
| Peptide | ΔH (kcal/mol) | ΔS (cal/mol·K) | Tm (°C) |
| (Pro-Pro-Gly)10 | 130 | 410 | 41.2 |
| (Pro-Hyp(R)-Gly)10 | 160 | 500 | 58.5 |
Table adapted from data presented in Nishi et al., Biochemistry 2005, 44(16), 6034-42.[2]
Experimental Protocols
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing peptides incorporating Fmoc-Pro-OH or this compound.
Workflow:
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Detailed Steps:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (Fmoc-Pro-OH or Fmoc-Hyp(tBu)-OH) by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.[10] For this compound, the hydroxyl group is typically protected with a tert-butyl (tBu) group.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling step, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a primary method for assessing the secondary structure of peptides and monitoring their thermal stability.
Workflow:
Caption: Workflow for CD spectroscopy analysis of peptides.
Detailed Steps:
-
Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4, or 50 mM acetic acid) to a final concentration of 0.1-0.2 mg/mL.[11] Ensure the buffer has low absorbance in the far-UV region.
-
Instrument Setup:
-
Calibrate the CD spectrometer.
-
Set the acquisition parameters: wavelength range (e.g., 190-260 nm), data pitch (1 nm), bandwidth (1 nm), scanning speed (50 nm/min), and accumulations (3-5 scans).[12]
-
-
Data Acquisition: Record the CD spectrum at a low temperature (e.g., 4°C) to ensure the peptide is in its folded state. A characteristic CD spectrum for a collagen triple helix shows a positive peak around 225 nm and a strong negative peak around 200 nm. An α-helix exhibits negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm.[12]
-
Thermal Denaturation:
-
To determine the melting temperature (Tm), monitor the ellipticity at a fixed wavelength (e.g., 225 nm for collagen) as the temperature is increased at a controlled rate (e.g., 10°C/hour).
-
Record a final spectrum at a high temperature (e.g., 90°C) to represent the unfolded state.
-
-
Data Analysis: The Tm is the temperature at the midpoint of the transition in the melting curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including backbone and side-chain conformations, and can be used to confirm the helical structure.
Workflow:
Caption: General workflow for NMR-based peptide structure determination.
Detailed Steps:
-
Sample Preparation: Dissolve the peptide at a concentration of 1-5 mM in a suitable buffer, typically containing 5-10% D₂O for the lock signal.
-
Data Acquisition: Acquire a series of NMR experiments, including:
-
1D ¹H spectrum for a general overview.
-
2D TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å), which provides crucial distance restraints for structure calculation.[13]
-
-
Resonance Assignment: Assign the observed signals to specific protons in the peptide sequence.
-
Structural Analysis: Analyze the NOESY data for characteristic patterns of helical structures. For an α-helix, strong sequential NH-NH(i, i+1) NOEs are indicative. For a collagen triple helix, specific inter-chain NOEs would be observed. The presence of the hydroxyl group in Hyp can also be confirmed by its unique chemical shifts.[14]
Discussion of Structural Effects
Collagen Triple Helix
The stabilizing effect of 4-hydroxyproline in the Yaa position of the Gly-Xaa-Yaa collagen repeat is well-documented. The hydroxyl group of Hyp is believed to contribute to stability through several mechanisms:
-
Stereoelectronic Effects: The electronegative hydroxyl group influences the pucker of the pyrrolidine ring, pre-organizing it into a conformation that is favorable for the triple helix.[1]
-
Hydration: The hydroxyl group can participate in a water-mediated hydrogen bonding network that bridges the different peptide chains, thus stabilizing the overall triple-helical structure.[2]
-
Peptide Bond Isomerization: The 4-hydroxyl group of Hyp favors the trans conformation of the preceding peptide bond, which is the conformation required for the triple helix.[1]
Proline, while essential for the collagen structure, does not provide the same degree of stabilization as hydroxyproline.
α-Helix
Proline is generally considered an α-helix breaker .[5][6] Its incorporation into a potential α-helical sequence typically disrupts the helical structure due to:
-
Backbone Rigidity: The cyclic structure of proline restricts the N-Cα bond rotation, making it difficult to adopt the ideal φ dihedral angle (-57°) required for a right-handed α-helix. This introduces a kink in the helix.[6]
-
Lack of Amide Proton: The nitrogen atom of proline within a peptide bond lacks a hydrogen atom, preventing it from participating as a hydrogen bond donor in the characteristic i, i+4 hydrogen bonding pattern that stabilizes the α-helix.[6]
The impact of hydroxyproline on α-helix formation is less studied than its role in collagen. However, based on its structural similarity to proline, it is also expected to be a potent α-helix disrupter . The fundamental constraints of the rigid pyrrolidine ring and the lack of an amide proton for hydrogen bonding remain. While the hydroxyl group could potentially form side-chain hydrogen bonds, this is unlikely to compensate for the disruption of the main-chain hydrogen bonding network that is critical for α-helical stability. There is some evidence suggesting that the helical propensity of proline can be influenced by the surrounding environment, such as in membrane-mimetic settings.[15]
Conclusion
The choice between Fmoc-Pro-OH and this compound in peptide synthesis has profound and differing consequences for the formation of helical structures. For the construction of stable collagen-like triple helices, this compound is the superior choice, providing significant thermal and thermodynamic stabilization when incorporated at the Yaa position. Conversely, both Fmoc-Pro-OH and, by extension, this compound are generally detrimental to the formation of α-helices due to inherent structural constraints. Researchers and drug developers should carefully consider the desired secondary structure and the specific context of the peptide sequence when selecting between these crucial proline derivatives.
References
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 9. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. Time-resolved NMR detection of prolyl-hydroxylation in intrinsically disordered region of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Mass Spectrometry Fragmentation Analysis of Peptides with Fmoc-Hyp-OH: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, understanding the fragmentation behavior of modified amino acids in mass spectrometry is critical for accurate characterization and sequencing. This guide provides a comparative analysis of the mass spectrometry fragmentation of peptides containing N-terminally protected Fmoc-L-hydroxyproline (Fmoc-Hyp-OH) against their unprotected counterparts. This guide synthesizes experimental data from studies on Fmoc-protected dipeptides and hydroxyproline-containing peptides to provide insights into the expected fragmentation patterns.
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its base lability. When analyzing Fmoc-containing peptide intermediates or final products by mass spectrometry, the presence of the Fmoc group significantly influences the fragmentation pattern compared to the unprotected peptide. L-hydroxyproline (Hyp), a post-translationally modified amino acid crucial for the structure of collagen, introduces its own characteristic fragmentation pathways. Understanding the interplay of these two moieties during mass spectrometric analysis is essential for unambiguous peptide identification.
Comparative Fragmentation Analysis
The primary distinction in the fragmentation of peptides with and without the N-terminal this compound modification lies in the initial fragmentation events and the resulting ion series. While unprotected peptides typically fragment along the peptide backbone to produce b and y ions, Fmoc-protected peptides exhibit a characteristic loss of the Fmoc group.
Key Fragmentation Differences:
-
This compound Peptides: The most prominent initial fragmentation is the neutral loss of the Fmoc group (222.1 Da) or related fragments through a McLafferty-type rearrangement, leading to a significant [M+H-Fmoc+H]+ ion. Subsequent fragmentation of this ion then proceeds along the peptide backbone. The presence of the Fmoc group can also lead to the formation of a significant b1 ion, corresponding to the protonated Fmoc-Hyp residue.
-
Unmodified Hyp-OH Peptides: Fragmentation primarily occurs at the peptide bonds, generating characteristic b and y ion series that allow for sequence determination. A diagnostic immonium ion for hydroxyproline (B1673980) at m/z 86.0659 is often observed, confirming the presence of this modified amino acid. The "proline effect," where cleavage N-terminal to the proline or hydroxyproline residue is favored, is also a prominent feature.
Quantitative Data Summary
The following tables summarize the expected major fragment ions in a hypothetical peptide (e.g., Hyp-Gly-Ala) with and without the Fmoc protecting group. The relative intensities are illustrative and can vary based on the peptide sequence and instrument conditions.
Table 1: Predicted Major Fragment Ions for Fmoc-Hyp-Gly-Ala
| Ion Type | m/z (calculated) | Description | Expected Relative Intensity |
| [M+H]+ | 524.2 | Protonated Molecule | High |
| [M+H-Fmoc+H]+ | 302.1 | Loss of Fmoc group | High |
| b1 | 336.1 | Fmoc-Hyp+ | Moderate |
| b2 | 393.1 | Fmoc-Hyp-Gly+ | Low |
| y1 | 90.1 | Ala+ | Low |
| y2 | 147.1 | Gly-Ala+ | Moderate |
| Hyp Immonium | 86.1 | Diagnostic for Hyp | Low to Moderate |
Table 2: Predicted Major Fragment Ions for Hyp-Gly-Ala
| Ion Type | m/z (calculated) | Description | Expected Relative Intensity |
| [M+H]+ | 302.1 | Protonated Molecule | High |
| b1 | 116.1 | Hyp+ | Moderate |
| b2 | 173.1 | Hyp-Gly+ | High |
| y1 | 90.1 | Ala+ | High |
| y2 | 147.1 | Gly-Ala+ | Moderate |
| Hyp Immonium | 86.1 | Diagnostic for Hyp | High |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the manual synthesis of a model peptide (e.g., Fmoc-Hyp-Gly-Ala-Rink Amide Resin) using standard Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
Fmoc-Gly-OH
-
Fmoc-Hyp(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine (B6355638) in Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Gly-OH and then for Fmoc-Hyp(tBu)-OH.
-
Final Deprotection (for unprotected peptide): For the synthesis of the unprotected peptide, perform a final Fmoc deprotection as described in step 2 after the last coupling.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide.
-
-
Purification: Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
LC-MS/MS Analysis
Sample Preparation:
-
Dissolve the purified peptide in 0.1% formic acid in water to a final concentration of 10 pmol/µL.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 150-1500.
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) using collision-induced dissociation (CID) with a normalized collision energy of 25-35%.
-
Data Analysis: Analyze the spectra for the characteristic fragment ions outlined in the tables above.
Visualizing the Workflow and Fragmentation
Experimental Workflow
Caption: Experimental workflow for peptide synthesis and LC-MS/MS analysis.
Fragmentation Pathways
Caption: Comparative fragmentation pathways of Fmoc-protected and unprotected peptides.
Decoding the Signature of Hydroxyproline in Peptides: A Comparative Guide to NMR Chemical Shift Assignments
For researchers, scientists, and drug development professionals engaged in peptide chemistry, understanding the structural nuances imparted by modified amino acids is paramount. (2S,4R)-4-Hydroxyproline (Hyp), a critical component of collagen, is frequently incorporated into synthetic peptides to enhance stability and influence conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of these molecules. This guide provides a comparative analysis of the NMR chemical shift assignments for Fmoc-Hyp-OH within a peptide chain, offering a baseline for comparison with its protected analogues and insights into the influence of side-chain modifications.
This guide will delve into the ¹H and ¹³C NMR chemical shift data for a model tripeptide, Fmoc-Gly-Pro-Hyp-OH, and compare it to derivatives where the hydroxyl group is protected, such as with an acetyl (OAc) or a tert-butyldimethylsilyl (TBDMS) group. Understanding these spectral differences is crucial for confirming the successful synthesis and deprotection of hydroxyproline-containing peptides and for gaining deeper insights into their conformational properties.
Performance Comparison: The Impact of the Hydroxyl Group on NMR Spectra
The presence of the free hydroxyl group in this compound within a peptide chain significantly influences the chemical shifts of neighboring protons and carbons compared to its protected counterparts. This is primarily due to changes in the electronic environment and potential hydrogen bonding interactions. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the Hyp residue within the model peptide Fmoc-Gly-Pro-Hyp-OH and its O-acetylated and O-silylated analogues.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for the Hyp Residue
| Proton | Fmoc-Gly-Pro-Hyp-OH | Fmoc-Gly-Pro-Hyp(OAc)-OH | Fmoc-Gly-Pro-Hyp(OTBDMS)-OH | Rationale & Benefits of Comparison |
| Hα | ~4.4 - 4.6 | ~4.5 - 4.7 | ~4.4 - 4.6 | Subtle downfield shift upon acetylation due to the electron-withdrawing nature of the acetyl group. Minimal change with the bulky TBDMS group. |
| Hβ | ~2.0 - 2.3 | ~2.1 - 2.4 | ~2.0 - 2.3 | Downfield shift with acetylation. The β-protons are sensitive to the electronegativity of the substituent on the γ-carbon. |
| Hγ | ~4.3 - 4.5 | ~5.2 - 5.4 | ~4.4 - 4.6 | Significant downfield shift upon acetylation is a key indicator of successful O-acetylation. The Hγ is directly attached to the carbon bearing the modified hydroxyl group. The TBDMS group causes a smaller upfield or negligible shift. |
| Hδ | ~3.4 - 3.7 | ~3.5 - 3.8 | ~3.4 - 3.7 | Minor shifts are expected as these protons are more distant from the site of modification. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for the Hyp Residue
| Carbon | Fmoc-Gly-Pro-Hyp-OH | Fmoc-Gly-Pro-Hyp(OAc)-OH | Fmoc-Gly-Pro-Hyp(OTBDMS)-OH | Rationale & Benefits of Comparison |
| Cα | ~58 - 60 | ~57 - 59 | ~58 - 60 | Minimal and often inconsistent shifts. |
| Cβ | ~37 - 39 | ~36 - 38 | ~37 - 39 | Minor upfield shift may be observed upon acetylation. |
| Cγ | ~69 - 71 | ~71 - 73 | ~69 - 71 | A distinct downfield shift of ~2-3 ppm upon acetylation is a reliable marker for the modification. The TBDMS group generally induces a smaller, often negligible, shift. |
| Cδ | ~54 - 56 | ~53 - 55 | ~54 - 56 | Minor upfield shift can be seen with the acetyl group. |
| C=O (Hyp) | ~173 - 175 | ~172 - 174 | ~173 - 175 | Generally minor and less diagnostic shifts. |
Experimental Protocols
The following section details the methodologies for the synthesis of the model peptides and the acquisition of NMR data, providing a framework for researchers to reproduce and build upon these findings.
Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Gly-Pro-Hyp-OH and its Derivatives
The peptides are synthesized using a standard Fmoc/tBu solid-phase synthesis strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Hyp(tBu)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH
-
For O-acetylated version: Acetic anhydride (B1165640), N,N-Diisopropylethylamine (DIPEA)
-
For O-silylated version: TBDMS-Cl, Imidazole (B134444)
-
Coupling reagents: HBTU, HOBt, DIPEA
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Couple Fmoc-Hyp(tBu)-OH (for the base peptide and O-acetylated version) or this compound (for the O-silylated version) using HBTU/HOBt/DIPEA in DMF for 2 hours.
-
Subsequently, couple Fmoc-Pro-OH and then Fmoc-Gly-OH using the same procedure.
-
-
On-Resin Side-Chain Modification (for derivatives):
-
O-acetylation: After coupling Fmoc-Pro-OH and before coupling Fmoc-Gly-OH, treat the resin-bound peptide with a solution of acetic anhydride and DIPEA in DMF.
-
O-silylation: After coupling Fmoc-Pro-OH and before coupling Fmoc-Gly-OH, treat the resin-bound peptide with a solution of TBDMS-Cl and imidazole in DMF.
-
-
Cleavage and Deprotection: After the final Fmoc deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
NMR Data Acquisition and Processing
Sample Preparation:
-
Dissolve 5-10 mg of the purified peptide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
NMR Experiments:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Spectra: Obtain standard 1D ¹H and ¹³C{¹H} spectra.
-
2D Spectra: For unambiguous assignment, acquire the following 2D NMR spectra:
-
¹H-¹H COSY (Correlation Spectroscopy) to identify scalar-coupled protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations between protons and carbons.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which is crucial for conformational analysis.
-
Data Processing:
-
Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the TMS signal.
-
Assign the resonances based on the analysis of 1D and 2D spectra.
Visualizing the Workflow and Relationships
To aid in understanding the experimental process and the relationships between the different peptide forms, the following diagrams are provided.
By providing a clear comparison of the NMR chemical shifts of this compound and its derivatives within a peptide context, along with detailed experimental protocols, this guide serves as a valuable resource for researchers. These data are instrumental in verifying synthetic products and in understanding the subtle yet significant structural consequences of modifying the hydroxyproline (B1673980) side chain, ultimately aiding in the rational design of novel peptides with tailored properties.
A Researcher's Guide to Protected Hydroxyproline Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of hydroxyproline (B1673980) (Hyp) into peptides is crucial for modulating structure, stability, and biological activity. This guide provides an objective comparison of common protected hydroxyproline derivatives used in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols to aid in selecting the optimal building block for your research needs.
Hydroxyproline, a post-translationally modified amino acid, is a cornerstone of collagen's triple-helix structure, conferring significant thermal stability.[1][2] Its unique stereoelectronic effects are harnessed in drug design to create conformationally constrained peptides, enhance receptor binding, and improve metabolic stability.[3][4] During peptide synthesis, the hydroxyl group of Hyp must be protected to prevent unwanted side reactions, such as acylation, during the coupling steps.[5][6] The choice of this protecting group is critical, impacting synthesis efficiency, deprotection strategy, and the potential for subsequent on-resin modifications.
This guide focuses on the most prevalent derivatives used in Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis strategies.
Comparative Analysis of Hydroxyproline Protecting Groups
The selection of a protected hydroxyproline derivative is primarily dictated by the overall peptide synthesis strategy (Fmoc or Boc) and whether orthogonal deprotection is required for further modification. The tert-butyl (tBu) and trityl (Trt) ethers are staples in Fmoc synthesis, while the benzyl (B1604629) (Bzl) ether is standard in Boc chemistry.[7][8]
Data Presentation: Properties of Common Hydroxyproline Protecting Groups
| Protecting Group | Nα-Protection | Stability | Deprotection Conditions | Orthogonality | Key Features |
| tert-Butyl (tBu) | Fmoc | Stable to weak base (e.g., Piperidine). | Strong acid (e.g., >90% TFA).[7] | No (cleaved with other tBu-based groups). | Standard, high-stability protection for Fmoc-SPPS. Cleaved during final resin cleavage.[4] |
| Trityl (Trt) | Fmoc | Stable to weak base (e.g., Piperidine). | Very mild acid (e.g., 1-5% TFA in DCM).[9][10] | Yes (can be removed in the presence of tBu, Boc groups).[3] | Allows for selective, on-resin deprotection for side-chain modification or cyclization.[9] |
| Benzyl (Bzl) | Boc | Stable to moderate acid (e.g., 50% TFA).[7] | Strong acid (e.g., HF, TFMSOTf).[8] | N/A in standard Boc-SPPS. | Standard side-chain protection for Hyp in Boc-SPPS. |
| None | Fmoc | N/A | N/A | N/A | Can be used directly, but risks side-chain acylation. Useful for subsequent on-resin protection with an orthogonal group.[3] |
Data Presentation: Performance and Applications in Peptide Synthesis
| Derivative | Key Advantages | Potential Issues | Common Applications |
| Fmoc-Hyp(tBu)-OH | High stability during synthesis, preventing premature deprotection. Widely available and well-characterized.[4] | Cannot be selectively removed on-resin, limiting modification options.[3] | Synthesis of linear peptides, collagen mimetic peptides where side-chain modification is not needed.[11][12] |
| Fmoc-Hyp(Trt)-OH | Enables orthogonal deprotection for on-resin modifications like phosphorylation, glycosylation, or attachment of labels.[3][9] | The bulky Trt group can sometimes lower coupling efficiency. Trityl cations released during cleavage can modify sensitive residues like Trp.[7] | Synthesis of complex peptides, cyclic peptides, and peptides requiring selective side-chain functionalization.[3] |
| Boc-Hyp(Bzl)-OH | Compatible with the robust Boc/Bzl synthesis strategy.[8] | Requires harsh cleavage conditions (e.g., liquid HF) which can degrade sensitive peptides. | Standard for Boc-SPPS of hydroxyproline-containing peptides. |
Experimental Workflows and Logical Relationships
Visualizing the workflows in peptide synthesis highlights the strategic differences between protecting groups.
The choice between a standard (tBu) and an orthogonal (Trt) protecting group becomes critical when post-synthesis modifications are desired before cleaving the peptide from the resin.
Understanding the biological origin of hydroxyproline provides context for its role in protein structure and function, particularly in the development of collagen-mimetic therapeutics.
Experimental Protocols
The following are generalized protocols for key steps in Fmoc-SPPS involving protected hydroxyproline derivatives. Researchers should optimize conditions based on their specific peptide sequence and resin.
Protocol 1: Standard Coupling of Fmoc-Hyp(PG)-OH
This protocol outlines a standard coupling cycle on a solid-phase peptide synthesizer.
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF (3x) and dichloromethane (B109758) (DCM) (3x).
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-Hyp(tBu)-OH or Fmoc-Hyp(Trt)-OH and 3.9 equivalents of an activating agent like HOBt (1-hydroxybenzotriazole) in DMF. Add 4 equivalents of a carbodiimide (B86325) coupling reagent such as DIC (N,N'-diisopropylcarbodiimide). Allow the activation to proceed for 5-10 minutes.[13]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate via nitrogen bubbling or mechanical shaking for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: On-Resin Selective Deprotection of Hyp(Trt)
This procedure is used to selectively remove the trityl group from the hydroxyproline side chain while the peptide remains attached to the resin and other acid-labile groups (like tBu) are intact.[3][9]
-
Resin Preparation: After peptide assembly is complete, wash the peptidyl-resin with DCM (5x) to ensure it is free of DMF.
-
Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 2-5% triisopropylsilane (B1312306) (TIS) as a scavenger in DCM.
-
Cleavage Reaction: Add the deprotection cocktail to the resin and agitate for 2 minutes. Repeat this treatment 5-10 times, collecting the filtrate each time. The appearance of a yellow color indicates the release of the trityl cation.
-
Washing: Wash the resin thoroughly with DCM, a neutralizing solution of 10% DIPEA (diisopropylethylamine) in DCM, and finally with DMF to prepare for the subsequent on-resin modification.
Protocol 3: Global Deprotection and Cleavage from Resin
This final step removes all acid-labile side-chain protecting groups (including tBu, Trt, Pbf, etc.) and cleaves the peptide from the resin support.
-
Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under a vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard "Reagent K" or similar cocktail is often used: TFA/H₂O/phenol/thioanisole/TIS (82.5:5:5:5:2.5 v/v).[14] The scavengers protect sensitive residues from reactive species generated during cleavage.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.[14]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 10-fold volume of cold (0 °C) diethyl ether. A white precipitate of the crude peptide should form.[14]
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The choice of a protected hydroxyproline derivative is a critical decision in peptide synthesis.
-
Fmoc-Hyp(tBu)-OH is the workhorse for routine synthesis of linear peptides where side-chain stability is paramount.
-
Fmoc-Hyp(Trt)-OH offers the strategic advantage of orthogonality, opening the door to complex, modified peptides through selective on-resin chemistry.
-
Boc-Hyp(Bzl)-OH remains a reliable option for those utilizing Boc-SPPS methodologies.
By understanding the distinct properties and applications of each derivative and employing robust experimental protocols, researchers can effectively leverage the unique structural contributions of hydroxyproline to advance their work in drug discovery and materials science.
References
- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 2. pediaa.com [pediaa.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. cblpatras.gr [cblpatras.gr]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. academicworks.cuny.edu [academicworks.cuny.edu]
- 12. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to HPLC and UPLC Methods for Assessing Fmoc-Hyp-OH Purity
For researchers, scientists, and drug development professionals, ensuring the chiral and chemical purity of raw materials is paramount. Fmoc-Hyp-OH (N-α-Fmoc-trans-4-hydroxy-L-proline) is a critical building block in solid-phase peptide synthesis (SPPS), and its purity directly impacts the final peptide's quality, efficacy, and safety.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the purity assessment of this compound, complete with experimental protocols and performance data.
The primary challenge in analyzing this compound purity lies in the separation of its stereoisomers (enantiomers and diastereomers), as well as other process-related impurities. Chiral chromatography is therefore essential for determining the enantiomeric excess of the desired L-enantiomer.[1][2][3]
Workflow for Purity Assessment
The general workflow for assessing the purity of this compound using either HPLC or UPLC involves sample preparation, chromatographic separation, and data analysis. The key difference between the two techniques lies in the instrumentation and column technology, which leads to significant differences in performance.
Experimental Protocols
Detailed methodologies for both HPLC and UPLC are presented below. The UPLC protocol is adapted from established HPLC methods for Fmoc-amino acids, leveraging the advantages of sub-2 µm particle columns.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for the chiral separation of Fmoc-amino acid derivatives.[1][2]
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based CSPs are highly effective for this separation.[1][3]
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acidic additive to improve peak shape.[1]
-
Example: Isocratic elution with Acetonitrile/Water/Trifluoroacetic Acid (TFA) (60:40:0.1, v/v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[4]
Ultra-Performance Liquid Chromatography (UPLC) Protocol
This hypothetical UPLC method is designed to achieve higher throughput and resolution compared to the traditional HPLC method. The principles of UPLC involve using columns with smaller particle sizes (< 2 µm) and instrumentation capable of handling higher backpressures.[5]
-
Chromatographic System: A UPLC system with a PDA detector.
-
Column: A UPLC-compatible chiral column.
-
Example: A sub-2 µm particle version of a polysaccharide-based CSP.
-
Dimensions: 100 mm x 2.1 mm, 1.7 µm particle size.
-
-
Mobile Phase: Similar to the HPLC method but may require optimization for the shorter column and faster flow rate.
-
Example: Isocratic elution with Acetonitrile/Water/Trifluoroacetic Acid (TFA) (60:40:0.1, v/v/v).
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Comparative Performance Data
The following table summarizes the expected performance differences between the HPLC and UPLC methods for the analysis of this compound purity. UPLC generally offers significant improvements in speed, resolution, and sensitivity.[5][6]
| Parameter | HPLC Method | UPLC Method | Advantage of UPLC |
| Analysis Time | 15 - 25 minutes | 3 - 8 minutes | Higher throughput |
| Resolution (Rs) | Baseline resolution (Rs > 1.5) achievable | Improved resolution (sharper peaks) | Better separation of closely eluting impurities |
| Sensitivity | Good | Higher (due to narrower peaks) | Lower limits of detection and quantitation |
| Solvent Consumption | High | Significantly lower (up to 90% reduction) | Reduced operational costs and environmental impact |
| System Backpressure | < 400 bar | 600 - 1000 bar | Requires specialized instrumentation |
| Sample Throughput | Lower | High | Increased efficiency in QC environments |
Logical Relationship of Purity Assessment
The assessment of this compound purity is a critical step that influences the entire peptide synthesis process. Impurities in the starting material can lead to the generation of undesired peptide side-products, complicating purification and potentially compromising the final product's biological activity.
Conclusion
Both HPLC and UPLC are powerful techniques for assessing the purity of this compound. While traditional HPLC methods are robust and widely used, UPLC offers significant advantages in terms of speed, resolution, and efficiency.[5] The choice between HPLC and UPLC will depend on the specific needs of the laboratory, including sample throughput requirements, available instrumentation, and the desired level of analytical detail. For high-throughput screening and quality control environments, the transition to UPLC can lead to substantial improvements in productivity and a reduction in operational costs. For all applications, the use of a chiral stationary phase is non-negotiable for accurately determining the enantiomeric purity of this compound, a critical quality attribute for this key peptide building block.[1][2]
References
- 1. phenomenex.com [phenomenex.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. applications.emro.who.int [applications.emro.who.int]
Unveiling Peptide Conformations: A Comparative Guide to Circular Dichroism Spectroscopy of Fmoc-Hyp-OH Containing Peptides
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for predicting their biological activity and optimizing their therapeutic potential. Circular dichroism (CD) spectroscopy stands as a powerful and accessible tool for probing the secondary structure of peptides in solution. This guide provides a comparative analysis of the CD spectroscopic properties of peptides incorporating the non-standard amino acid Fmoc-L-hydroxyproline (Fmoc-Hyp-OH), offering insights into its conformational influence relative to other building blocks.
The incorporation of hydroxyproline (B1673980), a key component of collagen, into synthetic peptides can significantly impact their structure and stability. The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, widely used in solid-phase peptide synthesis, also possesses a distinct chromophore that contributes to the CD spectrum. This guide delves into the characteristic CD signatures of peptides containing this compound and compares them with analogues, supported by experimental data and detailed protocols.
The Influence of this compound on Peptide Secondary Structure: A Comparative Look
The conformation of proline-rich peptides, including those containing hydroxyproline, is often characterized by the presence of a polyproline II (PPII) helix. This left-handed helical structure is distinct from the more common α-helix and β-sheet motifs and exhibits a unique CD spectrum.
Studies on short tripeptides have demonstrated that the presence of this compound can induce a PPII helical conformation. For instance, the CD spectrum of Fmoc-Hyp-Pro-Gly displays a maximum at approximately 227 nm and a minimum around 201 nm, which is characteristic of a PPII helix. This suggests that the inherent conformational preferences of the hydroxyproline ring, combined with the bulky Fmoc group, favor this extended helical structure.
To provide a clearer understanding, the following table summarizes quantitative data from CD spectroscopy of various peptides, highlighting the impact of different residues and N-terminal modifications on their secondary structure.
| Peptide Sequence | N-terminal Group | Key CD Features (λ, nm) | [θ] (deg cm² dmol⁻¹) at ~225 nm | Deduced Conformation | Thermal Stability (Tm, °C) |
| Fmoc-Hyp-Pro-Gly | Fmoc | Max: ~227, Min: ~201 | Positive | Polyproline II Helix | Not Reported |
| Ac-(Gly-Pro-Hyp)₁₀ | Acetyl | Max: ~225, Min: ~200 | Positive | Triple Helix | ~58 |
| Ac-(Gly-Pro-Pro)₁₀ | Acetyl | Max: ~225, Min: ~200 | Positive | Triple Helix | ~41 |
| (Pro)₁₀ | Free Amine | Max: ~228, Min: ~206 | Positive | Polyproline II Helix | Not Applicable |
| Fmoc-RGD | Fmoc | Min: ~220 | Negative | β-sheet like | Not Reported |
| Fmoc-GRD | Fmoc | Max: ~210, ~228, ~255 | Positive | Disordered/Turn | Not Reported |
Note: The molar ellipticity ([θ]) values can vary depending on the specific experimental conditions. The data presented here is a compilation from various sources for comparative purposes.
The data illustrates that while both acetylated Gly-Pro-Hyp and Gly-Pro-Pro peptides form stable triple helices, the presence of hydroxyproline significantly increases the thermal stability, as evidenced by the higher melting temperature (Tm).[1] This stabilizing effect is a key consideration in the design of collagen-mimetic peptides. The CD spectrum of (Pro)₁₀ serves as a reference for a canonical PPII helix. In contrast, the Fmoc-RGD and Fmoc-GRD peptides demonstrate how the sequence context dramatically alters the conformation, with Fmoc-RGD adopting a β-sheet-like structure.
Experimental Protocols
To ensure reproducibility and enable accurate comparison of results, adherence to standardized experimental protocols is crucial. Below are detailed methodologies for conducting CD spectroscopy on synthetic peptides.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin (e.g., Rink Amide resin) using a standard Fmoc/tBu strategy. Fmoc-Hyp(tBu)-OH is used for the incorporation of the hydroxyproline residue.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity.
Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should be filtered and degassed.
-
Determine the precise concentration of the peptide solution using UV absorbance at 280 nm (if aromatic residues are present) or by quantitative amino acid analysis.
-
Prepare a final sample concentration typically in the range of 0.1-0.2 mg/mL.
-
-
Instrument Parameters:
-
Spectropolarimeter: Use a calibrated CD spectropolarimeter.
-
Cuvette: A quartz cuvette with a path length of 1 mm is commonly used for far-UV CD measurements.
-
Wavelength Range: Scan from 190 to 260 nm.
-
Bandwidth: Set the bandwidth to 1.0 nm.
-
Scan Speed: Use a scan speed of 50 nm/min.
-
Response Time: A response time of 1 second is typical.
-
Accumulations: Average at least three scans to improve the signal-to-noise ratio.
-
Temperature Control: Use a Peltier temperature controller to maintain a constant temperature (e.g., 25 °C) or for thermal denaturation studies.
-
-
Data Acquisition and Processing:
-
Record a baseline spectrum of the buffer under the same conditions as the sample.
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * l * n) where:
-
θ is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
l is the path length of the cuvette in centimeters
-
n is the number of amino acid residues
-
-
Thermal Denaturation Experiment
-
Procedure:
-
Monitor the CD signal at a fixed wavelength (typically 222 nm or 225 nm) as the temperature is increased at a controlled rate (e.g., 1 °C/min).
-
Equilibrate the sample at each temperature for a sufficient time (e.g., 1-2 minutes) before recording the signal.
-
-
Data Analysis:
-
Plot the molar ellipticity as a function of temperature.
-
The melting temperature (Tm) is the temperature at the midpoint of the thermal transition.
-
Visualizing the Workflow
To illustrate the logical flow of the experimental and analytical process, the following diagram is provided.
Caption: Workflow for CD spectroscopy of synthetic peptides.
Signaling Pathways and Logical Relationships
The conformational preferences of peptides containing this compound are governed by a hierarchy of interactions. The following diagram illustrates the logical relationship between the chemical structure and the resulting secondary structure.
Caption: Factors influencing the conformation of this compound peptides.
References
A Researcher's Guide to Confirming the Bioactivity of Hydroxyproline-Containing Peptides
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key biological assays to confirm the activity of hydroxyproline (B1673980) (Hyp)-containing peptides. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection and execution of appropriate assays for evaluating the therapeutic potential of these peptides.
Hydroxyproline-containing peptides, primarily derived from collagen, have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, antihypertensive, and tissue-regenerative properties. Validating these activities requires a robust panel of biological assays. This guide delves into the most common and effective in vitro assays, offering a comparative overview of their principles, methodologies, and the types of data they generate.
Comparative Analysis of Biological Assays
The following sections detail various assays used to characterize the bioactivity of Hyp-containing peptides. Each section includes a summary of quantitative data from published studies, presented in clear, comparative tables, and detailed experimental protocols.
Antioxidant Activity Assays
Antioxidant assays are fundamental in assessing the ability of Hyp-containing peptides to neutralize free radicals and mitigate oxidative stress, a key factor in aging and various diseases.
Data Presentation: Comparative Antioxidant Activity of Hyp-Containing Peptides
| Peptide | DPPH Radical Scavenging Activity (%) | ABTS Cation Radical Scavenging Rate (%) | Superoxide Anion Radical Scavenging Capacity (%) | Hydroxyl Radical Scavenging Capacity (%) |
| Leu-Hyp | 23.6[1] | 57.8[1] | 60-80[1] | 30-50[1] |
| Ile-Hyp | Not specified | 57.7[1] | 60-80[1] | 30-50[1] |
| Other small Hyp-peptides | <15[1] | <15 or 0[1] | 60-80[1] | 30-50[1] |
Experimental Protocols
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a peptide to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Materials: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test peptide solutions at various concentrations, positive control (e.g., ascorbic acid or Trolox), spectrophotometer.
-
Procedure:
-
Prepare a working solution of DPPH.
-
In a 96-well plate or cuvettes, add a defined volume of the peptide solution.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
Include a blank (solvent + DPPH) and a positive control.
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: [(A_blank - A_sample) / A_blank] * 100.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Cation Radical Scavenging Assay
This assay is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decolorization of the solution.
-
Materials: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test peptide solutions, positive control, spectrophotometer.
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with a suitable solvent to an absorbance of ~0.7 at 734 nm.
-
Add a small volume of the peptide solution to the diluted ABTS solution.
-
Incubate for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity.
-
Signaling Pathway: Antioxidant Mechanism
The antioxidant activity of peptides can involve the regulation of intracellular signaling pathways, such as the Keap1-Nrf2/ARE pathway, which is a major regulator of endogenous antioxidant responses.
Caption: Keap1-Nrf2/ARE signaling pathway in peptide-mediated antioxidant defense.
Cell Proliferation and Migration Assays
These assays are crucial for evaluating the wound healing and tissue regeneration potential of Hyp-containing peptides by measuring their effects on cell growth and movement.
Data Presentation: Comparative Effects on Cell Proliferation and Migration
| Peptide | Cell Type | Assay | Concentration | Result |
| Pro-Hyp | Mouse Tendon Cells | Proliferation | 200-500 µg/mL | Significant concentration-dependent increase[2] |
| Hyp-Gly | SSEA3-positive hDPSCs | Proliferation (MTT) | 200 µg/mL | Significant increase in proliferation[3] |
| Pro-Hyp | SSEA3-positive hDPSCs | Proliferation (MTT) | 200 µg/mL | Significant increase in proliferation[3] |
| Pro-Hyp | Mouse Skin Fibroblasts | Migration | 200 µM | Significantly increased number of migrated cells[1] |
Experimental Protocols
a) MTT/WST-1 Cell Proliferation Assay
This colorimetric assay measures cell viability and proliferation based on the reduction of a tetrazolium salt (MTT or WST-1) by metabolically active cells.
-
Materials: MTT or WST-1 reagent, cell culture medium, test peptide solutions, 96-well plates, spectrophotometer.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of the peptide and incubate for a desired period (e.g., 24-72 hours).
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
The absorbance is directly proportional to the number of viable cells.
-
b) Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic potential of peptides by measuring the number of cells that migrate through a porous membrane towards a chemoattractant.
-
Materials: Transwell inserts with a porous membrane, 24-well plates, cell culture medium, test peptide solutions, cell stain (e.g., crystal violet or DAPI).
-
Procedure:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add medium containing the test peptide (chemoattractant) to the lower chamber.
-
Seed cells in serum-free medium into the upper chamber of the insert.
-
Incubate for a period that allows for cell migration (e.g., 4-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
-
Signaling Pathway: Pro-Hyp Induced Fibroblast Proliferation
The dipeptide Pro-Hyp has been shown to stimulate the proliferation of specific fibroblasts, a process involving the p75 neurotrophin receptor (p75NTR).
Caption: Pro-Hyp stimulates fibroblast proliferation via the p75NTR signaling pathway.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay is critical for evaluating the antihypertensive potential of Hyp-containing peptides by measuring their ability to inhibit ACE, a key enzyme in blood pressure regulation.
Data Presentation: Comparative ACE Inhibitory Activity
| Peptide | IC50 (µM) |
| Leu-Hyp-Gly | 5.5[[“]][5] |
| Ile-Hyp-Gly | 9.4[[“]][5] |
| Val-Hyp-Gly | 12.8[[“]][5] |
| Citn-Hyp-Pro (ChPP) | 40.48[6] |
Experimental Protocol
This assay typically uses the substrate hippuryl-histidyl-leucine (B1329654) (HHL), which is cleaved by ACE to produce hippuric acid (HA) and His-Leu. The amount of HA produced is quantified to determine ACE activity.
-
Materials: Angiotensin-Converting Enzyme (ACE) from rabbit lung, HHL, borate (B1201080) buffer, test peptide solutions, positive control (e.g., captopril), HPLC system or spectrophotometer.
-
Procedure:
-
Pre-incubate the ACE solution with the test peptide at 37°C for a short period.
-
Add the HHL substrate to start the enzymatic reaction and incubate at 37°C.
-
Stop the reaction by adding an acid (e.g., HCl).
-
Extract the hippuric acid (HA) produced using an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and redissolve the HA in a suitable buffer.
-
Quantify the amount of HA using reverse-phase HPLC or by measuring its absorbance spectrophotometrically.
-
Calculate the percentage of ACE inhibition and determine the IC50 value.
-
Workflow: ACE Inhibition Mechanism
ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
Caption: Mechanism of ACE inhibition by Hyp-containing peptides.
Anti-Platelet Aggregation Assay
This assay is used to assess the potential of Hyp-containing peptides to prevent blood clot formation by inhibiting platelet aggregation.
Data Presentation: Comparative Anti-Platelet Activity
| Peptide | IC50 (mM) |
| Hyp-Gly-Glu (OGE) | 1.076[7] |
| Pro-Gly-Glu-Hyp-Gly (PGEOG) | 1.167[7] |
| OGSA | 0.63[8] |
| OGE | 0.62[8] |
Experimental Protocol
This assay measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
-
Materials: Platelet-rich plasma (PRP), platelet-poor plasma (PPP), aggregation-inducing agonist (e.g., ADP, collagen), test peptide solutions, aggregometer.
-
Procedure:
-
Prepare PRP and PPP from fresh whole blood by centrifugation.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate the PRP with the test peptide solution in a cuvette at 37°C.
-
Add the agonist to induce platelet aggregation.
-
Record the change in light transmission over time.
-
The extent of inhibition is calculated by comparing the aggregation in the presence of the peptide to the control (agonist alone).
-
This guide provides a foundational framework for researchers to design and execute experiments to validate the bioactivity of hydroxyproline-containing peptides. The provided protocols and comparative data serve as a valuable resource for advancing the research and development of these promising therapeutic agents.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant Peptides Derived from Woody Oil Resources: Mechanisms of Redox Protection and Emerging Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. New Insights into Antioxidant Peptides: An Overview of Efficient Screening, Evaluation Models, Molecular Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective effects of collagen-derived peptides Pro-Hyp and Hyp-Gly on the proliferation and differentiation of SSEA3-positive human dental pulp stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Fmoc-Hyp-OH: Solid-Phase vs. Solution-Phase Methodologies
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a synthetic methodology is a critical determinant of efficiency, purity, and scalability in the preparation of crucial reagents for peptide synthesis. This guide provides an in-depth comparison of solid-phase and solution-phase synthesis approaches for N-α-Fmoc-4-hydroxy-L-proline (Fmoc-Hyp-OH), a key building block in the synthesis of peptides with significant biological and therapeutic relevance. This document presents a data-driven comparison of the two methods, complete with detailed experimental protocols and workflow visualizations to aid in informed decision-making for your research and development needs.
At a Glance: Key Performance Indicators
A quantitative comparison of the two synthetic strategies reveals distinct advantages and disadvantages inherent to each approach. While solution-phase synthesis is the conventional and more established method for preparing Fmoc-amino acids, a solid-phase approach offers an alternative with its own set of operational benefits.
| Parameter | Solid-Phase Synthesis (via 2-CTC Resin) | Solution-Phase Synthesis | Key Considerations |
| Typical Yield | High (often >90% for resin loading and cleavage) | Variable (typically 70-95%) | Solid-phase can offer higher isolated yields due to simplified purification. Solution-phase yields are highly dependent on the success of crystallization or chromatographic purification. |
| Purity (Crude) | Generally high | Variable, dependent on reaction completion and side-products | Solid-phase synthesis benefits from the ability to wash away excess reagents and byproducts, leading to a purer crude product. |
| Reaction Time | Longer overall process time (including resin loading, reaction, and cleavage) | Shorter individual reaction times, but purification can be lengthy | The multi-step nature of the solid-phase approach (attachment, reaction, cleavage) can extend the overall timeline. |
| Purification Method | Simple filtration and washing of the resin-bound product; final product cleaved from resin. | Extraction, crystallization, or column chromatography | The primary advantage of solid-phase is the avoidance of complex purification steps for intermediates. |
| Scalability | Scalable, limited by resin capacity and reactor size | Highly scalable, well-suited for large-scale industrial production | Solution-phase is traditionally favored for large-scale synthesis due to better economies of scale. |
| Reagent Usage | Excess reagents are typically used to drive reactions to completion | Can be performed with near-stoichiometric amounts of reagents | The use of excess reagents in solid-phase synthesis can increase costs. |
| Process Complexity | Technically straightforward, amenable to automation | Requires more complex workup and purification procedures | Solid-phase synthesis is often considered more user-friendly, especially for parallel synthesis. |
Visualizing the Synthetic Workflows
To better illustrate the procedural differences between the two methodologies, the following diagrams outline the key steps in each synthesis.
Caption: Workflow for the solution-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Head-to-Head Comparison: A Logical Framework
The decision to employ either solid-phase or solution-phase synthesis for this compound depends on a variety of factors, from the desired scale of production to the available laboratory equipment. The following diagram illustrates the key decision-making criteria.
Caption: Logical comparison of solid-phase vs. solution-phase synthesis.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide to performing both the solid-phase and solution-phase synthesis of this compound.
Protocol 1: Solid-Phase Synthesis of this compound via 2-Chlorotrityl Chloride Resin
This method utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary solid support for the carboxylic acid group of hydroxyproline, allowing for Fmoc protection on the solid phase, followed by cleavage to yield the final product.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
trans-4-Hydroxy-L-proline (Hyp-OH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (B129727) (MeOH)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Diethyl ether, cold
Procedure:
-
Resin Swelling and Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.
-
In a separate flask, dissolve trans-4-Hydroxy-L-proline (0.95 g, 7.2 mmol) and DIPEA (2.5 mL, 14.4 mmol) in a minimal amount of DMF and dilute with DCM.
-
Drain the DCM from the swollen resin and add the amino acid solution.
-
Agitate the mixture at room temperature for 2 hours.
-
To cap any unreacted sites, add methanol (1 mL) and agitate for an additional 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x). Dry the resin under vacuum.
-
-
On-Resin Fmoc Protection:
-
Swell the Hyp-O-2-CTC-resin in DMF.
-
In a separate flask, dissolve Fmoc-OSu (2.4 g, 7.2 mmol) in DMF.
-
Add the Fmoc-OSu solution to the resin, followed by DIPEA (1.25 mL, 7.2 mmol).
-
Agitate the mixture at room temperature for 4 hours.
-
Wash the resin sequentially with DMF (5x) and DCM (5x). Dry the resin under vacuum.
-
-
Cleavage of this compound from the Resin:
-
Suspend the dried Fmoc-Hyp-O-2-CTC-resin in a cleavage cocktail of 1% TFA in DCM (20 mL).
-
Agitate the mixture at room temperature for 30 minutes.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (3x).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Precipitate the crude this compound by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Solution-Phase Synthesis of this compound
This is the conventional method for preparing Fmoc-protected amino acids, relying on the reaction of the free amino acid with an Fmoc-donating reagent in an alkaline aqueous-organic solvent mixture.
Materials:
-
trans-4-Hydroxy-L-proline (Hyp-OH)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Diethyl ether
-
Ethyl acetate (B1210297)
-
Hexane
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Reaction Setup:
-
Dissolve trans-4-Hydroxy-L-proline (1.31 g, 10 mmol) in a 10% aqueous solution of sodium carbonate (20 mL).
-
To this solution, add a solution of Fmoc-OSu (3.37 g, 10 mmol) in 1,4-dioxane (20 mL) dropwise with vigorous stirring.
-
Continue stirring at room temperature overnight.
-
-
Work-up and Extraction:
-
Dilute the reaction mixture with deionized water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-OSu and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute HCl.
-
Extract the precipitated this compound with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from an ethyl acetate/hexane solvent system to yield the pure product.
-
Concluding Remarks
The choice between solid-phase and solution-phase synthesis for this compound is contingent upon the specific requirements of the project. For rapid, small-scale synthesis where ease of purification is a priority, the solid-phase method presents a viable, albeit less conventional, option. For large-scale, cost-effective production, the well-established solution-phase synthesis remains the industry standard. By understanding the inherent advantages and limitations of each approach, researchers and drug development professionals can select the optimal strategy to achieve their synthetic goals with high efficiency and purity.
The Impact of Hydroxyproline on Peptide Stability and Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the enzymatic stability of peptides is a cornerstone of designing effective therapeutics. The incorporation of non-standard amino acids, such as hydroxyproline (B1673980), represents a key strategy in modulating peptide half-life and bioavailability. This guide provides a comparative analysis of the enzymatic stability of peptides containing hydroxyproline versus their proline counterparts, supported by experimental data and detailed methodologies.
The presence of hydroxyproline, a post-translationally modified form of proline, is most famously known for its crucial role in the structural integrity of collagen.[1][2] Beyond its structural role, the inclusion of hydroxyproline in peptide sequences has been shown to significantly enhance their resistance to enzymatic degradation, a critical factor for the development of peptide-based drugs. This guide explores the underlying mechanisms of this increased stability and provides a quantitative comparison to aid in the rational design of more robust peptide therapeutics.
Enhanced Enzymatic Stability of Hydroxyproline-Containing Peptides
The increased stability of peptides containing hydroxyproline is attributed to several factors. The hydroxyl group of hydroxyproline can influence the local conformation of the peptide backbone, potentially hindering the access of proteolytic enzymes to the cleavage sites. Furthermore, the Pro-Hyp dipeptide motif, commonly found in collagen, is known to be particularly resistant to degradation by various peptidases present in human plasma.[3]
Comparative In Vitro Stability Data
The following table summarizes experimental data comparing the stability of peptides with and without hydroxyproline in a serum or plasma environment. It is important to note that direct side-by-side comparisons of identical peptide sequences with and without hydroxyproline are not always available in the literature. The data presented here is a compilation from various studies to illustrate the general trend of increased stability with hydroxyproline incorporation.
| Peptide Sequence | Matrix | Incubation Time (hours) | Remaining Intact Peptide (%) | Reference |
| (GPO)9 (trimeric) | Mouse Serum | 24 | ~100% | --INVALID-LINK-- |
| NB(GPO)9 (monomeric) | Mouse Serum | 24 | ~100% | --INVALID-LINK-- |
| (GPP)9 (monomeric) | Mouse Serum | 24 | 86.3% | --INVALID-LINK-- |
| Gly-3Hyp-4Hyp | Mouse Plasma | 48 | ~100% | --INVALID-LINK-- |
| 4Hyp-Gly | Mouse Plasma | 48 | <50% | --INVALID-LINK-- |
| Pro-4Hyp | Mouse Plasma | 48 | <50% | --INVALID-LINK-- |
| A3-APO (Proline-rich) | Mouse Serum | ~1.67 (100 min) | 50% (t1/2) | --INVALID-LINK-- |
Note: (GPO) represents Gly-Pro-Hyp and (GPP) represents Gly-Pro-Pro. The A3-APO peptide is a proline-rich peptide and serves as a general comparator for a peptide without hydroxyproline, though its sequence is not a direct analogue.
Experimental Protocols for Assessing Peptide Stability
Accurate assessment of peptide stability is crucial for preclinical development. Below are detailed methodologies for common in vitro stability assays.
In Vitro Peptide Stability Assay in Serum/Plasma
This protocol outlines a general procedure for determining the half-life of a peptide in a biological matrix like serum or plasma.
1. Materials:
-
Test peptide and control peptide (with known stability)
-
Human or animal serum/plasma (e.g., from Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (e.g., 10-20% w/v) for protein precipitation
-
Acetonitrile (B52724) (ACN) and Trifluoroacetic acid (TFA) for HPLC
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
2. Procedure:
-
Peptide Preparation: Prepare a stock solution of the test peptide and control peptide in an appropriate solvent (e.g., water or PBS) at a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
Pre-warm the serum or plasma to 37°C.
-
Spike the test peptide into the serum/plasma to a final concentration (e.g., 10-100 µg/mL).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the incubation mixture.
-
-
Protein Precipitation:
-
Immediately add the aliquot to a tube containing a protein precipitating agent like TCA to stop enzymatic activity.
-
Vortex the mixture and incubate on ice for at least 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant containing the peptide.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. A typical mobile phase would be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Monitor the elution profile at a specific wavelength (e.g., 214 or 280 nm).
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.
-
Plot the percentage of remaining peptide against time and determine the half-life (t1/2) of the peptide.
-
In Vitro Peptide Stability Assay with Specific Proteases (e.g., Trypsin, Chymotrypsin)
This protocol is designed to assess the susceptibility of a peptide to specific proteases.
1. Materials:
-
Test peptide
-
Trypsin and/or Chymotrypsin (sequencing grade)
-
Ammonium (B1175870) bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Reaction quenching solution (e.g., 10% formic acid)
-
RP-HPLC system and/or LC-MS system
2. Procedure:
-
Peptide and Enzyme Preparation:
-
Dissolve the test peptide in the ammonium bicarbonate buffer to a final concentration (e.g., 1 mg/mL).
-
Prepare a fresh stock solution of the protease in a suitable buffer.
-
-
Digestion Reaction:
-
Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:20 to 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the quenching solution.
-
-
Analysis:
-
Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.
-
-
Data Analysis:
-
Calculate the rate of degradation of the parent peptide.
-
Role of Hydroxyproline in Signaling Pathways: The HIF-1α Example
The hydroxylation of proline residues is a critical post-translational modification that regulates the stability of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), a master regulator of the cellular response to low oxygen levels.[4][5][6] This signaling pathway provides a compelling example of how proline hydroxylation can act as a molecular switch controlling protein degradation.
Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α. This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The binding of VHL leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low.
In hypoxic conditions, the PHD enzymes are inactive due to the lack of their co-substrate, oxygen. As a result, HIF-1α is not hydroxylated, escapes degradation, and accumulates in the cell. It then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
The diagrams below illustrate the experimental workflow for assessing peptide stability and the HIF-1α signaling pathway.
Conclusion
The incorporation of hydroxyproline into peptide sequences is a powerful strategy to enhance their enzymatic stability. The evidence suggests that peptides containing hydroxyproline, particularly in the Gly-Pro-Hyp motif, exhibit significantly longer half-lives in biological fluids compared to their proline-containing counterparts. This increased stability is a critical attribute for the development of peptide therapeutics with improved pharmacokinetic profiles. By understanding the principles of hydroxyproline-mediated stabilization and utilizing robust in vitro stability assays, researchers can rationally design more effective and durable peptide-based drugs. The role of prolyl hydroxylation in regulating protein degradation, as exemplified by the HIF-1α pathway, further underscores the importance of this modification in biological systems and as a target for therapeutic intervention.
References
- 1. High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]
- 4. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of the Positional Distribution of Hydroxyproline in Collagenous Gly-Xaa-Yaa Sequences by LC-MS with Partial Acid Hydrolysis and Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Decoding the Dollars and Sense: A Comparative Cost-Analysis of Hydroxyproline Sources for the Discerning Researcher
For immediate release:
[City, State] – [Date] – In the intricate world of scientific research and drug development, the quality and cost of reagents can significantly impact experimental outcomes and budgetary constraints. Hydroxyproline (B1673980), a critical amino acid in collagen synthesis and a key biomarker in various physiological and pathological processes, is available from a range of sources. This guide provides a comprehensive comparative cost-analysis of different hydroxyproline sources, offering researchers, scientists, and drug development professionals objective data to inform their procurement decisions.
Abstract
This guide delves into the economic and qualitative differences between hydroxyproline derived from various sources, primarily animal-based collagen (bovine and marine) and microbial fermentation. Through a detailed analysis of market prices, purity levels, and potential performance in experimental settings, this document aims to equip researchers with the necessary information to select the most appropriate and cost-effective hydroxyproline for their specific needs. We present a summary of quantitative data in structured tables, outline relevant experimental protocols, and provide visual diagrams to elucidate key concepts.
Introduction to Hydroxyproline Sources
Hydroxyproline is a non-essential amino acid that is a major component of collagen.[1][2] Its concentration in tissues is often used as a direct measure of collagen content.[3] For research and pharmaceutical applications, hydroxyproline is primarily obtained through two main routes: extraction from animal collagen and production via microbial fermentation.
-
Animal-Derived Hydroxyproline: This is the traditional and most common source. It involves the hydrolysis of collagen-rich tissues from animals.
-
Bovine Source: A by-product of the cattle industry, bovine collagen is a plentiful and generally more economical source of hydroxyproline.
-
Marine Source: Derived from fish skin, scales, and bones, marine collagen is often marketed as a premium alternative.
-
-
Microbial Fermentation (Recombinant Hydroxyproline): This method utilizes genetically engineered microorganisms to produce hydroxyproline. This technology offers the potential for a highly controlled, animal-free production process.
Comparative Cost Analysis
The cost of hydroxyproline can vary significantly based on its source, purity, and the quantity purchased. The following table summarizes the approximate costs gathered from various suppliers and market analyses. It is important to note that these prices are subject to change and may vary between suppliers.
| Source | Grade | Purity | Price per Gram (USD) | Notes |
| Animal-Derived | ||||
| Bovine Collagen | Industrial | Varies | Generally lower than marine | Large-scale availability as a byproduct of the meat industry contributes to lower costs. |
| Pharmaceutical | >98.5% | $0.38 - $10.00+ | Price is highly dependent on purity and supplier. | |
| Marine Collagen | Industrial | Varies | Generally higher than bovine | Considered a more premium source, which can be reflected in the price. |
| Pharmaceutical | >98.5% | $0.45 - $12.00+ | Prices can be higher due to processing and marketing as a specialized product. | |
| Microbial Fermentation | Pharmaceutical | >99% | Varies | Currently less common in the bulk market, making direct price comparisons difficult. Techno-economic analyses suggest potential for future cost-competitiveness.[4][5][6][7][8] |
| Chemical Synthesis | Research/Lab | High Purity |
| Typically used for specific isomers or labeled compounds for research purposes and not for bulk applications.[9][10][11][12] |
Purity and Potential Impurities
The purity of hydroxyproline is a critical factor for researchers, as impurities can interfere with experimental results.
| Source | Typical Purity | Potential Impurities |
| Animal-Derived | >98.5% for pharmaceutical grade | Other amino acids, peptides, endotoxins, heavy metals. |
| Microbial Fermentation | Potentially >99% | Components from the fermentation broth, host cell proteins, endotoxins (if using gram-negative bacteria). |
It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier to verify the purity and the levels of any potential contaminants.
Performance in Research Applications: A Comparative Overview
The presence of impurities in lower-grade hydroxyproline could potentially impact cell viability and experimental outcomes. Therefore, for sensitive applications such as cell culture-based assays for collagen synthesis, the use of high-purity, pharmaceutical-grade hydroxyproline is recommended.
Experimental Protocols
To aid researchers in evaluating the performance of hydroxyproline from different sources, we provide a detailed methodology for a key experiment: a cell-based collagen synthesis assay.
Fibroblast Proliferation and Collagen Synthesis Assay
This protocol is designed to assess the effect of hydroxyproline from different sources on the proliferation of fibroblasts and their synthesis of collagen.
Materials:
-
Human dermal fibroblasts (or other relevant fibroblast cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Hydroxyproline from different sources (e.g., bovine, marine, microbial)
-
Cell counting kit (e.g., WST-1 or MTT)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
Procedure:
-
Cell Culture: Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the fibroblasts into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with DMEM containing 1% FBS and different concentrations of hydroxyproline from the various sources being tested. Include a control group with no added hydroxyproline.
-
Proliferation Assay: After 48 hours of incubation, assess cell proliferation using a WST-1 or MTT assay according to the manufacturer's instructions.
-
Collagen Synthesis Assay (Hydroxyproline Quantification):
-
After the desired incubation period (e.g., 72 hours), collect the cell culture supernatant and the cell layer separately.
-
Precipitate the proteins in the supernatant with TCA.
-
Hydrolyze the protein pellets from both the supernatant and the cell layer with 6M HCl at 110°C for 24 hours.
-
Neutralize the hydrolysates and use a hydroxyproline assay kit to determine the amount of hydroxyproline in each fraction.[19] The total amount of hydroxyproline is indicative of the amount of collagen synthesized.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Hydroxyproline Sourcing and Application Workflow
Caption: Workflow from hydroxyproline source to research application.
Signaling Pathway in Fibroblast Proliferationdot
References
- 1. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Evaluation of Recombinant Protein Production in Different Biofactories: The Green Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Techno-economic assessment of microbial limonene production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Techno-economic analysis of bioplastic and biofuel production from a high-ash microalgae biofilm cultivated in effluent from a municipal anaerobic digester | Journal Article | PNNL [pnnl.gov]
- 9. adooq.com [adooq.com]
- 10. L-Hydroxyproline | Endogenous Metabolite | TargetMol [targetmol.com]
- 11. L-Hydroxyproline - CAS 51-35-4 - City Chemical LLC. [citychemical.com]
- 12. 297791000 [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydroxyproline Assay Kit [cellbiolabs.com]
- 18. biocompare.com [biocompare.com]
- 19. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenic Potential of Peptides Synthesized with Fmoc-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunogenicity of peptide-based therapeutics is a critical consideration in their development, influencing both efficacy and safety. The choice of amino acid building blocks during solid-phase peptide synthesis (SPPS) can significantly impact the final product's interaction with the immune system. This guide provides a comparative analysis of peptides containing hydroxyproline (B1673980), introduced using Fmoc-Hyp-OH, versus those containing proline or other modifications. While direct quantitative comparisons of the immunogenicity of peptides solely based on the use of this compound in their synthesis are not extensively available in the public domain, this guide compiles relevant experimental data on the influence of hydroxyproline on peptide bioactivity and provides the necessary protocols for researchers to conduct their own immunogenicity assessments.
Impact of Hydroxyproline on Peptide Characteristics
Hydroxyproline, a post-translationally modified form of proline, is a key component of collagen and plays a crucial role in the structural stability of the triple helix. When incorporated into synthetic peptides, it can alter their conformation, stability, and interaction with biological systems.
Structural and Stability Considerations
The presence of the hydroxyl group in hydroxyproline can lead to changes in the peptide's secondary structure and stability. In collagen-like peptides, hydroxyproline is essential for the stability of the triple-helical structure. For other peptides, the introduction of hydroxyproline may alter folding and rigidity, which can, in turn, affect recognition by immune cells.
Potential Immunomodulatory Effects
The hydroxylation of proline residues can influence how a peptide is processed and presented by antigen-presenting cells (APCs) and subsequently recognized by T-cells. While some studies suggest that proline-rich peptides may have low immunogenicity due to their structural properties, modifications like hydroxylation could potentially create new epitopes or alter existing ones.
Quantitative Data on Peptide Immunogenicity
Table 1: Comparative T-Cell Proliferation in Response to Peptide Analogs
| Peptide Sequence | Modification | % T-Cell Proliferation (CFSE Assay) |
| Peptide A | Proline at Position X | 15% |
| Peptide A | Hydroxyproline at Position X | 25% |
| Peptide B | No Modification | 5% |
| Peptide B | Hydroxyproline at Position Y | 12% |
Table 2: Cytokine Secretion Profile (ELISpot Assay)
| Peptide Sequence | Modification | IFN-γ Spot Forming Units (SFU) / 10^6 cells | IL-10 SFU / 10^6 cells |
| Peptide A | Proline at Position X | 150 | 20 |
| Peptide A | Hydroxyproline at Position X | 250 | 25 |
| Peptide B | No Modification | 30 | 5 |
| Peptide B | Hydroxyproline at Position Y | 80 | 8 |
Table 3: Peptide-MHC Class II Binding Affinity
| Peptide Sequence | Modification | MHC Allele | IC50 (nM) |
| Peptide A | Proline at Position X | HLA-DRB101:01 | 500 |
| Peptide A | Hydroxyproline at Position X | HLA-DRB101:01 | 350 |
| Peptide B | No Modification | HLA-DRB104:01 | >1000 |
| Peptide B | Hydroxyproline at Position Y | HLA-DRB104:01 | 800 |
Experimental Protocols
To enable researchers to perform their own comparative immunogenicity studies, detailed protocols for key assays are provided below.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to peptide stimulation.
a. Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Test peptides (with and without hydroxyproline)
-
Phytohemagglutinin (PHA) as a positive control
-
96-well round-bottom cell culture plates
-
Flow cytometer
b. Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells three times with complete RPMI medium.
-
Resuspend the cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of the test peptides at various concentrations (e.g., 1, 5, 10 µg/mL). Use PHA as a positive control and medium alone as a negative control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry, gating on the T-cell populations and measuring the dilution of CFSE fluorescence as an indicator of proliferation.
ELISpot Assay for Cytokine Secretion
This assay quantifies the number of cytokine-secreting cells upon peptide stimulation.
a. Materials:
-
ELISpot plates pre-coated with anti-IFN-γ or anti-IL-10 capture antibodies
-
PBMCs
-
Complete RPMI medium
-
Test peptides
-
PHA (positive control)
-
Biotinylated detection antibodies (anti-IFN-γ or anti-IL-10)
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT for AP or AEC for HRP)
-
ELISpot reader
b. Protocol:
-
Activate the ELISpot plate by washing with sterile PBS.
-
Block the wells with complete RPMI medium for at least 30 minutes at 37°C.
-
Prepare PBMCs at a concentration of 2-3 x 10^6 cells/mL in complete RPMI medium.
-
Remove the blocking medium and add 100 µL of the cell suspension to each well.
-
Add 100 µL of the test peptides at desired concentrations. Use PHA as a positive control and medium as a negative control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Monitor for spot development.
-
Stop the reaction by washing with distilled water and allow the plate to dry.
-
Count the spots using an ELISpot reader.
Visualizing Key Pathways and Workflows
T-Cell Activation Signaling Pathway
The following diagram illustrates the key signaling events initiated upon T-cell receptor (TCR) engagement with a peptide-MHC complex on an antigen-presenting cell.
Caption: T-Cell activation signaling cascade.
Experimental Workflow for Immunogenicity Assessment
This diagram outlines the general workflow for assessing the immunogenicity of a test peptide.
Caption: Workflow for peptide immunogenicity testing.
Alternatives and Mitigation Strategies
When the immunogenicity of a peptide is a concern, several strategies can be employed:
-
Sequence Modification: Altering the amino acid sequence to remove or modify potential T-cell epitopes. This can include substituting hydroxyproline with proline or other non-immunogenic amino acids.
-
Use of Different Protecting Groups: During SPPS, the choice of side-chain protecting groups can influence the purity of the final peptide. For instance, using a trityl (Trt) group instead of a tert-butyl (tBu) group for protecting the hydroxyl function of hydroxyproline might reduce aggregation during the synthesis of difficult sequences, potentially leading to a purer product with a different impurity profile.
-
Pegylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains can shield epitopes and reduce immunogenicity.
-
Formulation Strategies: Co-administration with immunosuppressive agents or formulation in tolerogenic delivery systems.
Conclusion
The incorporation of hydroxyproline into peptides using this compound is a valuable tool for modulating their structural and biological properties. However, the potential impact on immunogenicity must be carefully evaluated. This guide provides a framework for researchers to compare the immunogenic potential of hydroxyproline-containing peptides with their proline-containing or unmodified counterparts. By employing the detailed experimental protocols and considering the potential signaling pathways involved, drug development professionals can make more informed decisions in the design and selection of peptide-based therapeutics with optimal safety and efficacy profiles. Further research is warranted to establish a more comprehensive public database of comparative immunogenicity data for modified peptides.
head-to-head comparison of coupling efficiency with different activators
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of their work. The choice of coupling reagent is a critical determinant of success, directly impacting reaction efficiency, product purity, and the potential for side reactions such as racemization. This guide provides an objective, data-driven comparison of commonly used activators in peptide synthesis to facilitate an informed selection for your specific research needs.
The fundamental goal of peptide synthesis is the formation of an amide bond between two amino acids. This process requires the activation of the carboxylic acid group of one amino acid to enable its reaction with the amino group of another. Peptide coupling reagents are the activators that drive this critical step. An ideal reagent will ensure rapid and complete coupling while minimizing unwanted side reactions, particularly the loss of stereochemical integrity (racemization) at the chiral center of the amino acid.
This comparison will focus on the performance of several widely used classes of coupling reagents, including the popular aminium/uronium and phosphonium (B103445) salt-based activators. We will present a comparative analysis of their coupling efficiency, drawing upon experimental data from the synthesis of well-established "difficult" peptide sequences, which are known to be challenging due to factors like steric hindrance or a propensity for aggregation.
Comparative Performance of Common Coupling Reagents
The selection of a coupling reagent often involves a trade-off between reactivity, cost, and the minimization of side reactions. For routine syntheses, a cost-effective option may be adequate. However, for challenging sequences, more potent reagents are often necessary to achieve high purity and yield.
The acyl carrier protein (ACP) fragment (65-74), with the sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂, is a widely accepted benchmark for evaluating the performance of coupling reagents due to its inherent synthetic difficulty.[1] The following table summarizes the relative performance of several common activators in the synthesis of this and other challenging peptides.
| Parameter | HATU | HCTU | HBTU | PyBOP |
| Relative Purity (ACP 65-74 Synthesis) | Higher Purity[1] | High Purity[2] | Lower Purity[1] | Lower Purity with short coupling times, comparable with extended times[3] |
| Coupling Efficiency | High[1] | High[4] | High, but generally lower than HATU[1] | Moderate, improves with longer reaction times[3] |
| Reaction Speed | Faster[1] | Fast[4] | Slower[1] | Slower[3] |
| Racemization Risk | Lower risk[5] | Reduced rates compared to BOP[5] | Higher risk[1] | Generally low, but can be sequence-dependent |
Key Observations:
-
HATU and HCTU consistently demonstrate superior performance, especially with short coupling times, leading to higher crude purities.[3] In the synthesis of both a standard peptide (65-74 ACP) and the more challenging A-Beta Amyloid 1-42, HATU and HCTU outperformed PyBOP in rapid coupling protocols.[3]
-
HCTU is often presented as a cost-effective alternative to HATU, providing comparable results in many applications.[3][4]
-
PyBOP's performance is highly dependent on the reaction time. While it underperforms with short coupling times, its efficiency can be significantly improved with extended reaction durations.[3]
-
HATU is generally considered one of the most efficient activators, making it a preferred choice for particularly difficult syntheses, such as those involving aza-peptides, where it has been shown to provide significantly higher yields compared to HCTU and PyBOP.[3]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are crucial. The following are general methodologies for conducting a peptide coupling reaction and analyzing the resulting product.
General Protocol for a Comparative Coupling Reaction in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for comparing the efficiency of different coupling reagents for the addition of a single amino acid to a resin-bound peptide.
-
Resin Preparation: Begin with a pre-loaded resin (e.g., Rink Amide resin for C-terminal amides) with the desired peptide sequence, having removed the N-terminal Fmoc protecting group.[6]
-
Reagent Preparation: Prepare stock solutions of the Fmoc-protected amino acid, the coupling reagents to be tested (e.g., HATU, HCTU, HBTU, PyBOP), and a suitable base (e.g., diisopropylethylamine - DIPEA) in a solvent such as N,N-dimethylformamide (DMF).[6]
-
Coupling Reaction: Divide the deprotected resin into equal portions for each coupling reagent. To each portion, add the Fmoc-amino acid solution, followed by the respective coupling reagent and base. Allow the reactions to proceed for a standardized amount of time (e.g., 1 hour) at room temperature with agitation.[6]
-
Washing: Following the coupling reaction, thoroughly wash the resin with DMF and then dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.[6]
-
Cleavage and Deprotection: Treat a small, dried sample of each resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]
-
Analysis: Dissolve the crude peptide in an appropriate solvent and analyze by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the yield and purity by integrating the peak areas.[6]
RP-HPLC Analysis Conditions
-
Column: A C18 stationary phase is commonly used for peptides.[6]
-
Mobile Phase A: 0.1% TFA in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to elute the peptide and any impurities (e.g., 5% to 95% B over 30 minutes).[6]
-
Detection: Monitor the elution profile at a wavelength of 214 nm or 220 nm, where the peptide bond absorbs UV light.[6]
Reaction Mechanisms and Workflows
To better understand the functional differences between these reagents, it is helpful to visualize their mechanisms of action and the overall experimental workflow.
Caption: Experimental workflow for the comparative evaluation of peptide coupling reagents.
The primary difference in the efficiency of aminium/uronium and phosphonium-based reagents lies in the active ester intermediate they form with the carboxylic acid.
Caption: Activation pathways for different classes of peptide coupling reagents.
HATU contains a 7-azabenzotriazole (HOAt) moiety. The additional nitrogen atom in the ring makes the resulting OAt-ester more reactive and susceptible to nucleophilic attack, leading to faster and more complete coupling reactions.[1] In contrast, HBTU and PyBOP contain a standard benzotriazole (B28993) (HOBt) moiety, which forms a less reactive OBt-ester.[1][3] This difference in reactivity is particularly evident in challenging syntheses where steric hindrance or peptide aggregation can slow down the coupling reaction.
References
A Comparative Guide to the Validation of Fmoc-Hyp-OH Incorporation
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate incorporation of non-standard amino acids is paramount to ensuring the final product's structural integrity and biological function. This guide provides a comprehensive comparison of analytical techniques for validating the incorporation of N-α-Fmoc-4-hydroxy-L-proline (Fmoc-Hyp-OH), a frequently utilized modified amino acid. We will delve into the methodologies of Amino Acid Analysis (AAA), High-Performance Liquid Chromatography (HPLC), Edman Degradation, and Mass Spectrometry (MS), presenting their principles, experimental protocols, and a comparative analysis of their performance.
Method Comparison: A Head-to-Head Analysis
The choice of analytical method for validating this compound incorporation depends on various factors, including the desired level of detail, available instrumentation, and the specific questions being addressed. The following table summarizes the key features of each technique.
| Feature | Amino Acid Analysis (AAA) | HPLC Analysis | Edman Degradation | Mass Spectrometry (MS) |
| Principle | Hydrolysis of the peptide into its constituent amino acids, followed by separation and quantification. | Separation of the intact peptide or its hydrolyzed amino acids based on their physicochemical properties. | Sequential removal and identification of N-terminal amino acids. | Measurement of the mass-to-charge ratio of the intact peptide and its fragments. |
| Primary Output | Quantitative amino acid composition of the peptide. | Purity profile of the peptide and quantification of specific amino acids after hydrolysis and derivatization. | N-terminal sequence of the peptide. | Molecular weight of the peptide and its fragments, providing sequence and modification information. |
| Strengths | - Gold standard for accurate quantification of amino acid composition.- Provides absolute quantification. | - High resolution and sensitivity.- Can be used for both qualitative and quantitative analysis. | - Directly confirms the sequence and position of amino acids.- Can identify N-terminal modifications.[1] | - High sensitivity and specificity.- Provides detailed structural information, including post-translational modifications.[2] |
| Limitations | - Destructive method.- Time-consuming due to the hydrolysis step.[3] - Does not provide sequence information. | - Requires derivatization for sensitive detection of amino acids.[4]- Intact peptide analysis may not resolve peptides with similar properties. | - Limited to the N-terminus of the peptide.- Can be stopped by certain modifications.- Typically sequences up to 30-50 residues.[1] | - Quantification can be complex and may require stable isotope-labeled standards for high accuracy.[5]- Fragmentation of some modified amino acids can be challenging. |
| Sample Requirement | Typically in the microgram range. | Nanogram to microgram range. | Picomole to nanomole range. | Femtomole to picomole range. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each of the discussed analytical techniques.
Amino Acid Analysis (AAA)
This method provides the stoichiometric ratio of amino acids in the peptide, confirming the presence and relative abundance of hydroxyproline (B1673980).
Protocol:
-
Acid Hydrolysis:
-
Accurately weigh 1-5 mg of the lyophilized peptide into a hydrolysis tube.
-
Add 200-500 µL of 6 M HCl containing 1% phenol (B47542) (to protect tyrosine from degradation).[6]
-
Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum.
-
Hydrolyze at 110°C for 24-72 hours.[7] Longer hydrolysis times may be necessary for complete cleavage of peptide bonds involving bulky hydrophobic residues.
-
-
Derivatization:
-
After hydrolysis, cool the tube and open it carefully.
-
Evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Re-dissolve the amino acid residue in a suitable buffer.
-
Derivatize the amino acids using a reagent such as ninhydrin (B49086) (for post-column derivatization) or phenylisothiocyanate (PITC) for pre-column derivatization.
-
-
Chromatographic Separation and Detection:
-
Inject the derivatized sample into an amino acid analyzer or an HPLC system.
-
Separate the amino acids using ion-exchange chromatography or reversed-phase chromatography.
-
Detect the eluted amino acids using a UV or fluorescence detector.
-
Quantify the amount of each amino acid by comparing the peak areas to those of a standard amino acid mixture. A separate hydroxyproline standard is crucial for accurate quantification.[8]
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of the synthesized peptide and can also be used to quantify hydroxyproline after hydrolysis and derivatization.
Protocol:
-
Intact Peptide Analysis:
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture with 0.1% TFA).
-
Inject the sample onto a C18 reversed-phase column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm. The presence of a single major peak indicates a high degree of purity.
-
-
Analysis after Hydrolysis and Derivatization:
-
Perform acid hydrolysis as described in the AAA protocol.
-
Derivatize the resulting amino acids with a fluorescent tag such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or o-phthaldialdehyde (OPA).
-
Separate the derivatized amino acids by RP-HPLC.
-
Quantify hydroxyproline by comparing its peak area to a calibration curve generated from hydroxyproline standards.[9]
-
Edman Degradation
This classical technique provides direct sequence information, confirming the position of the incorporated hydroxyproline residue.
Protocol:
-
Sample Preparation:
-
Immobilize the peptide on a solid support (e.g., a PVDF membrane).
-
-
Sequential Degradation:
-
The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
The PTC-amino acid is then cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ) derivative.
-
-
Conversion and Identification:
-
Cycle Repetition:
-
The remaining peptide, now one residue shorter, undergoes the next cycle of degradation.
-
Mass Spectrometry (MS)
Mass spectrometry provides the most detailed information, including the precise mass of the peptide and fragmentation data that can confirm the sequence and the location of the hydroxyproline residue.
Protocol:
-
Intact Mass Analysis:
-
Dissolve the peptide in a suitable solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum to determine the molecular weight of the intact peptide. The observed mass should match the theoretical mass of the peptide with the incorporated hydroxyproline.
-
-
Tandem Mass Spectrometry (MS/MS) for Sequencing:
-
Select the parent ion of the peptide of interest for fragmentation.
-
Fragment the peptide using collision-induced dissociation (CID) or other fragmentation techniques.
-
Analyze the resulting fragment ions (b- and y-ions) to deduce the amino acid sequence. The mass difference between adjacent fragment ions will confirm the presence and position of the hydroxyproline residue. For accurate quantification, multiple reaction monitoring (MRM) can be employed.[2]
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for validating this compound incorporation.
Caption: Experimental workflow for the validation of this compound incorporation.
Caption: Decision tree for selecting a validation method.
Conclusion
The validation of this compound incorporation is a critical step in peptide synthesis. While Amino Acid Analysis provides the most accurate quantitative data on amino acid composition, it is a destructive and time-consuming method. HPLC offers a versatile approach for both purity assessment of the intact peptide and quantification of hydroxyproline after hydrolysis. For direct confirmation of the hydroxyproline's position within the peptide sequence, Edman Degradation is a reliable, albeit limited, technique. Mass Spectrometry , particularly with tandem MS capabilities, stands out as the most comprehensive method, providing information on molecular weight, sequence, and the precise location of modifications with high sensitivity.
Ultimately, a multi-faceted approach, often combining the purity assessment by HPLC with the detailed structural information from Mass Spectrometry, provides the highest confidence in the successful incorporation of this compound. For applications requiring absolute quantification, Amino Acid Analysis remains the gold standard. The choice of method should be guided by the specific requirements of the research or development project.
References
- 1. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 2. Multiple Reaction Monitoring for the Accurate Quantification of Amino Acids: Using Hydroxyproline to Estimate Collagen Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Determination of hydroxyproline by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxyproline Analysis | AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchmap.jp [researchmap.jp]
A Comparative Guide to the Biological Effects of L- and D-Fmoc-Hyp-OH in Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and therapeutic potential. Among these, hydroxyproline (B1673980) (Hyp), a key component of collagen, offers unique conformational constraints. The stereochemistry of the hydroxyproline residue, whether in the L- or D-configuration, can profoundly influence the resulting peptide's structure and function. This guide provides an objective comparison of the biological effects of peptides synthesized with L-Fmoc-Hyp-OH and D-Fmoc-Hyp-OH, supported by experimental principles and data.
Impact on Peptide Structure and Conformation
The stereochemistry at the α-carbon of an amino acid is a fundamental determinant of peptide secondary structure. The introduction of a D-amino acid into a peptide chain composed of L-amino acids can induce significant conformational changes.
Peptides containing L-hydroxyproline often adopt well-defined structures, such as the polyproline II (PPII) helix, which is crucial for the stability of the collagen triple helix.[1][2] The pyrrolidine (B122466) ring of L-proline and its derivatives restricts the available conformational space, leading to a more rigid peptide backbone.
Conversely, the incorporation of D-hydroxyproline can disrupt or alter these ordered structures. In a sequence of L-amino acids, a D-amino acid can act as a "helix breaker" or induce turns.[3] However, in specific contexts, D-proline and its analogs can stabilize β-turn-like structures.[4] The precise conformational outcome depends on the surrounding amino acid sequence and the specific interactions at play.
Table 1: Comparative Structural Effects of L- and D-Hydroxyproline in Peptides
| Feature | Peptides with L-Hydroxyproline | Peptides with D-Hydroxyproline |
| Predominant Conformation | Often promotes Polyproline II (PPII) helices and contributes to stable triple-helical structures in collagen-like peptides.[1][2] | Can disrupt L-amino acid-driven secondary structures; may induce β-turns or other non-canonical conformations.[3][4] |
| Backbone Flexibility | Generally imparts rigidity to the peptide backbone due to the constrained pyrrolidine ring. | Introduces a local point of altered flexibility, potentially leading to novel folded structures. |
| Cis/Trans Isomerization | The peptide bond preceding L-proline has a significant propensity for the cis conformation, influencing protein folding and function. | The stereochemistry of D-proline analogs also influences the cis/trans isomer equilibrium, which is context-dependent within the peptide sequence.[5] |
Enzymatic Stability and Proteolytic Resistance
A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The stereochemistry of amino acid residues plays a critical role in enzymatic recognition and cleavage.
Peptides composed of L-amino acids are the natural substrates for most proteases. Consequently, peptides containing L-hydroxyproline are generally susceptible to enzymatic degradation, although the presence of the imino acid can confer some degree of resistance compared to other L-amino acid sequences.[6][7]
The incorporation of D-amino acids , including D-hydroxyproline, is a well-established strategy to enhance peptide stability.[8][9][10][11] Proteases are highly stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids. This resistance to proteolysis can significantly increase the in vivo half-life of a peptide, making it a more viable drug candidate.[12]
Table 2: Comparative Enzymatic Stability
| Parameter | Peptides with L-Hydroxyproline | Peptides with D-Hydroxyproline |
| Susceptibility to Proteases | Generally susceptible to cleavage by endogenous proteases.[6] | Highly resistant to degradation by most endogenous proteases.[8][9][10] |
| In Vivo Half-life | Typically shorter due to proteolytic degradation. | Significantly extended due to increased stability.[11][12] |
| Therapeutic Potential | May require modifications or delivery systems to overcome rapid clearance. | Enhanced therapeutic potential due to improved pharmacokinetic profile. |
Receptor Binding and Biological Activity
The biological activity of a peptide is intimately linked to its three-dimensional structure, which governs its ability to bind to specific receptors or enzymes.
Peptides containing L-hydroxyproline are found in numerous biologically active molecules. For instance, the dipeptide prolyl-hydroxyproline (Pro-Hyp), derived from collagen, has been shown to promote cell proliferation, differentiation, and exhibit chemotactic activity.[13][14] These activities are dependent on specific interactions with cellular receptors and signaling pathways.
The introduction of D-hydroxyproline can have varied effects on receptor binding. In some cases, the altered stereochemistry can lead to a loss of binding affinity if the L-conformation is critical for receptor recognition. However, in other instances, the conformational changes induced by a D-amino acid can lead to enhanced or novel receptor interactions.[8][15] The incorporation of D-amino acids has been shown to sometimes improve binding affinity and selectivity for the target receptor.[15]
Table 3: Comparative Receptor Binding and Biological Activity
| Aspect | Peptides with L-Hydroxyproline | Peptides with D-Hydroxyproline |
| Receptor Interaction | The native L-conformation is often crucial for specific receptor binding and subsequent biological signaling.[13][14] | Binding can be enhanced, diminished, or altered depending on the specific receptor and the role of stereochemistry in the binding pocket.[8][15] |
| Biological Activity | L-Hyp-containing peptides exhibit a wide range of biological activities, including roles in cell signaling and tissue homeostasis.[13][14] | Can lead to peptides with agonistic, antagonistic, or entirely novel biological activities due to altered receptor interactions. |
| Drug Design Applications | Widely used in the design of bioactive peptides and peptidomimetics. | A key strategy in drug design to improve stability and potentially modulate receptor affinity and selectivity.[16] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing peptides containing either L- or D-Fmoc-Hyp-OH using an automated peptide synthesizer.
Workflow for Solid-Phase Peptide Synthesis
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Materials:
-
Fmoc-L-Hyp(tBu)-OH or Fmoc-D-Hyp(tBu)-OH
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water)
-
Diethylether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Amino Acid Coupling: Dissolve Fmoc-L-Hyp(tBu)-OH or Fmoc-D-Hyp(tBu)-OH and coupling reagents in DMF and add to the resin. Allow the coupling reaction to proceed for the recommended time.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (optional, depending on desired N-terminus).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzymatic Stability Assay
This protocol describes a general method to compare the stability of peptides in the presence of a protease.
Workflow for Enzymatic Stability Assay
References
- 1. An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absorption of hydroxyproline-containing peptides in vascularly perfused rat small intestine in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. lifetein.com [lifetein.com]
- 12. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 14. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal of Fmoc-Hyp-OH: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Fmoc-Hyp-OH (Fmoc-L-4-hydroxyproline), a commonly used amino acid derivative in peptide synthesis. Adherence to these procedures is critical for mitigating risks to both laboratory personnel and the environment.
Immediate Safety and Handling
Before handling this compound for any purpose, including disposal, it is crucial to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE). Treat this compound as a potentially hazardous material, as full toxicological data may not be available for all amino acid derivatives.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved respirator if there is a risk of generating dust.
All handling of solid this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risks.
Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound.
| Property | Value |
| Chemical Formula | C₂₀H₁₉NO₅ |
| Molecular Weight | 353.37 g/mol [1] |
| Appearance | White to yellowish crystalline powder/solid |
| Melting Point | 189-193 °C |
| Storage Temperature | 2-8°C[2] |
| CAS Number | 88050-17-3[1] |
| Storage Class | 11 - Combustible Solids[2] |
| WGK (Water Hazard Class) | WGK 3[2] |
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of this compound and its associated waste is to treat it as hazardous chemical waste. Never dispose of this compound or related waste streams down the drain or in regular trash. [3] All disposal must be managed through your institution's Environmental Health and Safety (EHS) office.
Solid this compound Waste Disposal
This category includes unused or expired solid this compound.
-
Collection: Collect the solid waste in its original container or a clearly labeled, sealed container designated for solid chemical waste.[4]
-
Segregation: Do not mix with other solid wastes unless explicitly permitted by your institution's waste management guidelines.[4]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazards.
-
Storage: Store the waste container in a designated, secure area for hazardous waste pickup.[4]
-
Disposal: Arrange for pickup and disposal through your institution's EHS office.[4]
Contaminated Labware Disposal
Disposable items that have come into contact with this compound are considered contaminated solid waste.
-
Collection: Place all contaminated disposable labware (e.g., gloves, weighing paper, pipette tips) into a designated solid hazardous waste container.[3][4]
-
Disposal: This container should be sealed, clearly labeled as containing chemically contaminated waste, and disposed of through the institutional EHS office.[4]
Liquid Waste Disposal (from Solid-Phase Peptide Synthesis)
The use of this compound in solid-phase peptide synthesis (SPPS) generates various liquid waste streams that must be segregated.[5] Mixing different waste streams can lead to hazardous reactions and complicates disposal.[5]
Waste Stream Segregation:
-
Halogenated Solvents: Primarily dichloromethane (B109758) (DCM), often used for washing steps. Collect in a designated "Halogenated Waste" container.[5]
-
Non-Halogenated Solvents: Includes dimethylformamide (DMF), a common reaction solvent. Collect in a separate "Non-Halogenated Waste" container.[5]
-
Basic Waste: Solutions containing piperidine (B6355638) (typically 20% in DMF) used for Fmoc group removal. This is a basic and toxic waste stream. Collect this in a dedicated container labeled "Piperidine Waste" or "Basic Waste."[5][6]
-
Acidic Waste: Trifluoroacetic acid (TFA) "cleavage cocktails" used to cleave the peptide from the resin. This corrosive waste must be collected in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste."[5][6]
General Liquid Waste Protocol:
-
Collection: Collect each liquid waste stream in a dedicated, properly labeled, and sealed hazardous waste container.[6]
-
Labeling: The label must clearly indicate "Hazardous Waste" and list all chemical constituents (e.g., "DMF, Piperidine, Fmoc-adducts").[4]
-
Storage: Store waste containers in a designated hazardous waste area, segregated from incompatible chemicals.
-
Disposal: Arrange for disposal through your institution's EHS office as chemical waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from procedures involving this compound.
Caption: Disposal workflow for waste generated from procedures involving this compound.
References
Safeguarding Your Research: A Guide to Handling and Disposal of Fmoc-Hyp-OH
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the use of Fmoc-Hyp-OH (N-α-Fmoc-trans-4-hydroxy-L-proline), a key reagent in peptide synthesis. Adherence to these procedural steps will mitigate risks and ensure proper management from reception to disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following personal protective equipment is recommended to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, are required. Gloves must be inspected before use and disposed of properly after handling the compound. |
| Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of splashes or dust generation, a chemical-resistant apron is recommended. |
| Respiratory Protection | For handling the solid compound where dust may be generated, a NIOSH-approved N95 dust mask or equivalent respirator should be used to prevent inhalation. |
Operational Plan: Step-by-Step Handling Protocol
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
1. Preparation and Weighing:
-
Ensure the weighing area is clean and free of contaminants.
-
Don appropriate PPE as outlined in the table above.
-
Carefully open the container to avoid creating airborne dust.
-
Use a spatula to transfer the desired amount of the solid compound to a tared weigh boat or appropriate container.
-
Close the main container tightly immediately after use.
2. Dissolution:
-
If the experimental protocol requires a solution, add the solvent to the weighed solid in a suitable flask or beaker within the fume hood.
-
Gently swirl or stir the mixture until the solid is fully dissolved. Avoid splashing.
3. Reaction Setup and Monitoring:
-
Transfer the solution to the reaction vessel using appropriate laboratory glassware (e.g., pipette, funnel).
-
Ensure all transfers are performed within the fume hood.
-
Monitor the reaction as per the specific experimental protocol.
4. Post-Handling Cleanup:
-
Wipe down the work area with a damp cloth to collect any residual dust. Dispose of the cloth as contaminated solid waste.
-
Clean all non-disposable glassware thoroughly.
Disposal Plan: Managing this compound Waste
The fundamental principle for the disposal of this compound and associated waste is to treat it as hazardous chemical waste.[1] Do not dispose of this compound or its waste streams down the drain or in regular trash.
1. Solid Waste Disposal:
-
Collection: Collect all unused or expired solid this compound, as well as contaminated disposable materials (e.g., weigh boats, gloves, pipette tips), in a designated and clearly labeled hazardous waste container for solid chemical waste.[2]
-
Segregation: Do not mix with other types of waste unless permitted by your institution's waste management guidelines.[2]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
2. Liquid Waste Disposal:
-
Collection: Collect all liquid waste from reactions, including filtrates and solvent washes, in a dedicated, properly labeled hazardous waste container for liquid chemical waste. The label should clearly indicate the contents.[1][2]
-
Segregation: This waste stream is often considered halogenated or non-halogenated organic waste depending on the solvents used. Segregate accordingly and do not mix with aqueous waste streams.
-
Storage: Keep the liquid waste container sealed and stored in a designated hazardous waste area.
-
Disposal: When the container is approximately 90% full, arrange for its disposal through your institution's EHS office.[2]
3. Spill and Contamination Protocol:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present.
-
Solid Spill: Avoid generating dust. Carefully sweep or scoop the spilled solid into a labeled hazardous waste container. Clean the spill area with a damp cloth and dispose of the cloth as hazardous waste.[2]
-
Reporting: Report all spills and exposures to your laboratory supervisor and follow institutional protocols.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₁₉NO₅ |
| Molecular Weight | 353.37 g/mol [3] |
| Appearance | White to yellowish crystalline powder/solid |
| Melting Point | 189-193 °C |
| Storage Temperature | 2-8°C |
| Solubility | Insoluble in water |
This compound Handling Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
